Epicatechin pentaacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Epicatechin pentaacetate chemical structure
An In-depth Technical Guide to Epicatechin Pentaacetate
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, also known as (-)-Epicatechin pentaacetate, is a synthetic derivative of the naturally occurring flavonoid (-)-epicatechin.[1] The acetylation of the five hydroxyl groups of epicatechin enhances its metabolic stability and bioavailability, making it a valuable compound for structure-activity relationship studies.[1] The core structure consists of a flavan-3-ol backbone with acetate groups esterified to the hydroxyls on both the A and B rings, as well as the C3 position.
The stereochemistry of the parent molecule is retained, corresponding to the (2R,3R) configuration.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(acetyloxy)-4-[(2R,3R)-3,5,7-tris(acetyloxy)-3,4-dihydro-2H-chromen-2-yl]phenyl acetate[3][4] |
| CAS Number | 20194-41-6[1][3][4][] |
| Canonical SMILES | CC(=O)O[C@H]1--INVALID-LINK--C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
| InChI | InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1[3][4][] |
| InChIKey | BKYWAYNSDFXIPL-JWQCQUIFSA-N[3][4][] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Its solubility in organic solvents like DMSO and acetone facilitates its use in various in-vitro assays.[][6]
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C25H24O11 | [1][][7] |
| Molecular Weight | 500.45 g/mol | [][7] |
| Appearance | Powder | [] |
| Melting Point | 150-152 °C | [] |
| Boiling Point | 624.2 °C (at 760 mmHg) | [1][] |
| Purity | >95% | [][7] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [][6] |
| Storage | Store at 2-8 °C | [4][] |
Synthesis and Characterization
This compound is synthesized via the chemical modification of its parent compound, (-)-epicatechin.[1]
Experimental Protocol: Synthesis
The most common method for synthesizing this compound is through peracetylation of (-)-epicatechin. This involves treating the starting material with an excess of an acetylating agent in the presence of a base or catalyst.
Objective: To acetylate all five hydroxyl groups of (-)-epicatechin.
Materials:
-
(-)-Epicatechin
-
Acetic anhydride (Ac₂O)
-
Pyridine (as solvent and base) or 4-Dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM) as a solvent (if using DMAP)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve (-)-epicatechin in an excess of a 1:1 mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine and quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography, typically with a hexane-ethyl acetate gradient, to yield the pure compound.
Experimental Protocol: Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.[7]
1. Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI-MS) is commonly used.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent like methanol or acetonitrile.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₂₅H₂₄O₁₁, the expected exact mass is 500.1319.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR and ¹³C NMR spectra are recorded.
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.
-
Expected ¹H NMR Spectra: Compared to the spectrum of (-)-epicatechin, the signals for the five hydroxyl protons will disappear. New signals will appear in the upfield region (typically δ 2.0-2.3 ppm), corresponding to the methyl protons of the five acetate groups. The aromatic and flavan-ring protons will show downfield shifts due to the electronic effect of the acetyl groups.
-
Expected ¹³C NMR Spectra: Signals corresponding to the carbonyl carbons of the acetate groups will appear around δ 168-171 ppm. The carbons of the flavan skeleton attached to the original hydroxyl groups will also exhibit shifts.
Biological Activity and Signaling Pathways
While research on this compound is less extensive than on its parent compound, it serves as a critical tool for investigating the biological roles of epicatechin. The acetylated form may possess altered properties that influence cellular processes differently than the unmodified molecule.[1] Studies have explored its potential in relation to oxidative stress, inflammation, and vascular health.[1]
Notably, this compound has been shown to protect neurons from mitochondrial toxins and HIV proteins, with its mechanism of action linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway.[] Activation of this pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Caption: BDNF signaling pathway activated by this compound.
Experimental and Logical Workflow
The process from obtaining the starting material to final characterization and biological testing follows a structured workflow. This ensures the quality of the compound used in subsequent experiments.
Caption: Workflow for synthesis and characterization of this compound.
References
- 1. (-)-Epicatechin-pentaacetate | 20194-41-6 | VAA19441 [biosynth.com]
- 2. Epicatechin | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 20194-41-6 [sigmaaldrich.com]
- 4. This compound | 20194-41-6 [sigmaaldrich.com]
- 6. This compound | CAS:20194-41-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. CAS 20194-41-6 | this compound [phytopurify.com]
Synthesis of Epicatechin Pentaacetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis of epicatechin pentaacetate from its precursor, (-)-epicatechin. Designed for researchers, scientists, and professionals in drug development, this document details the chemical transformation, experimental protocols, and purification methods. Furthermore, it explores the biological context of epicatechin by illustrating its key signaling pathways.
Introduction
(-)-Epicatechin, a flavonoid abundant in sources such as cocoa, green tea, and various fruits, is renowned for its antioxidant and potential therapeutic properties. To enhance its lipophilicity, stability, and cell permeability for research and pharmaceutical applications, the hydroxyl groups of epicatechin can be acetylated to yield this compound. This peracetylated derivative serves as a valuable tool in studying the biological activities of epicatechin and as a protected intermediate in the synthesis of more complex epicatechin analogs. This guide outlines the prevalent method for this synthesis: acetylation using acetic anhydride in the presence of a base catalyst.
Synthesis of this compound
The conversion of (-)-epicatechin to (-)-epicatechin pentaacetate involves the esterification of all five of its hydroxyl groups with acetyl groups. The most common and effective method for this transformation is the use of acetic anhydride as the acetylating agent and pyridine as a basic catalyst and solvent.
Reaction Scheme:
Chemical transformation of (-)-epicatechin to (-)-epicatechin pentaacetate.
Experimental Protocol: Acetylation with Acetic Anhydride and Pyridine
This protocol is a standard procedure for the O-acetylation of polyphenols.
Materials:
-
(-)-Epicatechin
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates
Procedure:
-
Dissolution: Dissolve (-)-epicatechin (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a slight excess, typically 1.5–2.0 equivalents for each hydroxyl group) dropwise to the stirred solution. For the five hydroxyl groups of epicatechin, a total of 7.5 to 10 equivalents of acetic anhydride is recommended.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove most of the pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product, which may contain partially and fully acetylated compounds, should be purified by silica gel column chromatography to yield pure this compound.
Data Presentation
The following tables summarize the key parameters for the synthesis of this compound. Note that specific yields can vary depending on the scale of the reaction and the purity of the starting materials.
Table 1: Reactants and Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| (-)-Epicatechin | C₁₅H₁₄O₆ | 290.27 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 7.5 - 10.0 |
| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Monitored by TLC (typically several hours to overnight) |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | Variable, typically moderate to high |
Signaling Pathways of Epicatechin
(-)-Epicatechin is known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress response, and cell survival. Understanding these pathways provides a crucial context for the biological evaluation of epicatechin and its derivatives.
Nrf2 Signaling Pathway
Epicatechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.
Epicatechin-mediated activation of the Nrf2 pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Epicatechin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Epicatechin has been shown to modulate this pathway, often leading to anti-proliferative effects in cancer cells.
Inhibitory effect of epicatechin on the MAPK/ERK pathway.
Epicatechin can inhibit the phosphorylation of key components of the MAPK cascade, such as Extracellular signal-regulated kinase (ERK).[1] This inhibition can lead to the downregulation of transcription factors like AP-1, which are involved in cell proliferation, thereby contributing to the potential anti-cancer effects of epicatechin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Epicatechin can modulate this pathway, often leading to anti-inflammatory effects.
Epicatechin's modulation of the NF-κB signaling pathway.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Epicatechin can inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive state in the cytoplasm.
Conclusion
The synthesis of this compound from (-)-epicatechin is a straightforward and valuable procedure for researchers in the fields of natural product chemistry, pharmacology, and drug development. The peracetylation significantly alters the physicochemical properties of epicatechin, providing a useful tool for further chemical modifications and biological investigations. A thorough understanding of the key signaling pathways modulated by the parent compound, epicatechin, is essential for interpreting the biological data obtained with its acetylated derivative and for guiding future research into the therapeutic potential of this important class of flavonoids.
References
The Biological Activity of Epicatechin Pentaacetate: A Technical Guide for Researchers
An In-depth Examination of a Pro-drug for the Bioactive Flavanol, (-)-Epicatechin
Introduction
Epicatechin pentaacetate is a synthetic derivative of the naturally occurring flavanol, (-)-epicatechin. Found in foods such as cocoa, green tea, and various fruits, (-)-epicatechin has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and metabolic benefits[1][2]. The acetylation of the five hydroxyl groups in the epicatechin molecule to form this compound is primarily a chemical strategy to enhance its stability and lipophilicity, which may improve its bioavailability. In biological systems, it is anticipated that the acetate groups are cleaved by endogenous esterases, such as porcine liver esterase, to release the parent compound, (-)-epicatechin[3][4]. Therefore, this compound is best understood as a pro-drug, and its biological effects are largely attributable to the actions of (-)-epicatechin.
This technical guide provides a comprehensive overview of the biological activities of (-)-epicatechin, the active form of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanisms of action, quantitative data from key studies, experimental protocols, and visualizations of relevant signaling pathways.
I. Core Biological Activities of (-)-Epicatechin
(-)-Epicatechin exerts its effects through a variety of mechanisms, primarily centered around its antioxidant and cell signaling modulatory properties.
A. Antioxidant and Redox Modulatory Effects
(-)-Epicatechin is a potent antioxidant. This activity is attributed to its chemical structure, which allows it to scavenge reactive oxygen species (ROS) and chelate transition metals[5]. Beyond direct scavenging, (-)-epicatechin also upregulates endogenous antioxidant defense systems. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant gene expression[6].
B. Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. (-)-Epicatechin has demonstrated significant anti-inflammatory properties. It can inhibit pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway[7][8]. By preventing the activation and nuclear translocation of NF-κB, (-)-epicatechin reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-1 (COX-1), for which it has an IC50 of 3.2 μM[9].
C. Anticancer Properties
(-)-Epicatechin has been shown to possess anticancer activities through various mechanisms. It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors)[8][10][11]. These effects are often linked to its ability to modulate signaling pathways involved in cell growth and survival, such as the Akt and MAPK pathways[8].
D. Neuroprotective Effects
The ability of (-)-epicatechin to cross the blood-brain barrier makes it a promising agent for neuroprotection[1]. It has been shown to protect neurons from oxidative stress-induced damage, reduce neuroinflammation, and improve cognitive function in animal models[6][12]. These effects are linked to its antioxidant properties and its ability to modulate signaling pathways crucial for neuronal survival and plasticity[6][13].
E. Metabolic and Cardiovascular Benefits
(-)-Epicatechin has positive effects on metabolic health. It can improve insulin sensitivity, modulate glucose and lipid metabolism, and enhance mitochondrial function[14][15][16][17]. In the cardiovascular system, it promotes endothelial function, in part by increasing the production of nitric oxide (NO), a key molecule in vasodilation[1][18]. Studies have shown that (-)-epicatechin can reduce atherosclerosis by 27% in animal models[8].
II. Quantitative Data on the Biological Effects of (-)-Epicatechin
The following tables summarize key quantitative data from various in vitro and in vivo studies on (-)-epicatechin.
Table 1: In Vitro Effects of (-)-Epicatechin
| Biological Effect | Cell Line/System | Concentration/Dose | Result | Reference(s) |
| Anticancer | Human Colorectal Cancer (HCT-116) | 150-250 µM (with 20 µM panaxadiol) | 95-97% growth inhibition | [8] |
| Human Prostate Cancer (PC-3) | 50 µmol/L (oligomers) | Suppression of FABP5 gene expression | [10] | |
| Pancreatic Cancer Cells (Panc-1) | 20 µM | Stimulates caspase-3 cleavage and expression after radiation | [19] | |
| Anti-inflammatory | 3T3-L1 Adipocytes | 0.5-10 μM | Dose-dependent decrease in TNFα-mediated JNK, ERK1/2, and p38 phosphorylation | [11] |
| - | - | Inhibits IL-1β-induced iNOS expression by blocking p65 nuclear localization | [9] | |
| Antioxidant | Bovine Spermatozoa | 12.5-100 µmol/L | Reverses ROS-mediated alterations | [5] |
| Metabolic | INS-1 Pancreatic β-cells | 0.3 µmol/L | Significantly increased glucose-stimulated insulin secretion | [20] |
Table 2: In Vivo Effects of (-)-Epicatechin
| Biological Effect | Animal Model | Dose | Result | Reference(s) |
| Anticancer | Rats with Acute Myeloid Leukemia | 40 mg/kg/day for 22 days | Caused DNA damage and apoptosis | [8] |
| Anti-inflammatory | Rats with TNBS-induced Colitis | 10 mg/kg | Reduction in colitis, less ulceration | [8][21] |
| Cardiovascular | Mice | 10 mg/kg | Reduced infarct size by 27% after 48 hours | [8] |
| Metabolic | Obese Rats | 1 mg/kg/d for 2 weeks | Prevented weight gain, decreased blood glucose and triglycerides | [16] |
| Overweight Humans | 1 mg/kg | Lower postprandial plasma glucose and triglycerides | [15] | |
| Neuroprotective | Mice (Ischemia/Reperfusion) | 5-15 mg/kg | 40-55% decrease in infarct size | [8] |
| Muscle Function | Aged Mice | 1 mg/kg BID for 2 weeks | 15-21% decrease in myostatin levels | [22] |
| Aged Mice | 0.25% w/v in drinking water for 37 weeks | Increased survival rate from 39% to 69% | [23] |
III. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
A. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., Panc-1, PC-3), adipocytes (e.g., 3T3-L1), and neuronal cells are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: (-)-Epicatechin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for specified time periods.
B. In Vitro Assays
-
Cell Viability/Proliferation Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of (-)-epicatechin for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Western Blot Analysis for Protein Expression:
-
Lyse treated cells and determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, NF-κB, caspases) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.
-
Treat cells with (-)-epicatechin and/or an ROS-inducing agent.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
C. In Vivo Studies
-
Animal Models: Common models include diet-induced obese rats, mice with induced colitis (e.g., using TNBS), and rodent models of neurodegenerative diseases or cancer (e.g., xenografts).
-
Administration: (-)-Epicatechin is typically administered orally via gavage or in drinking water.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues of interest (e.g., tumors, brain, colon, muscle) are collected for histological analysis, western blotting, or other biochemical assays.
-
Behavioral Tests (for Neuroprotection): Cognitive function can be assessed using tests like the Morris water maze, which evaluates spatial learning and memory[6][12].
IV. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by (-)-epicatechin and a general experimental workflow for its study.
A. Signaling Pathways
Caption: Key signaling pathways modulated by (-)-epicatechin.
B. Experimental Workflow
Caption: General experimental workflow for evaluating (-)-epicatechin.
V. Conclusion and Future Directions
The available evidence strongly suggests that this compound functions as a pro-drug, with its biological activities being mediated by its hydrolysis to (-)-epicatechin. (-)-Epicatechin is a pleiotropic molecule with well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic benefits. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt underlies many of these effects. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its potential therapeutic applications.
While the biological activities of (-)-epicatechin are extensively studied, further research is needed to directly evaluate the pharmacokinetics and pharmacodynamics of this compound. Such studies would clarify its efficiency as a pro-drug and determine if it offers any advantages over the parent compound in terms of stability, bioavailability, and efficacy. Continued investigation into the molecular targets and signaling pathways of (-)-epicatechin will further elucidate its therapeutic potential for a range of human diseases.
References
- 1. Biological activities of (-)-epicatechin and (-)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epicatechin Provides Antioxidant Protection to Bovine Spermatozoa Subjected to Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epicatechin | CAS:490-46-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. Epicatechin oligomers longer than trimers have anti-cancer activities, but not the catechin counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epicatechin oligomers longer than trimers have anti-cancer activities, but not the catechin counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (−)-Epicatechin Reduces Neuroinflammation, Protects Mitochondria Function, and Prevents Cognitive Impairment in Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute effects of an oral supplement of (−)-epicatechin on postprandial fat and carbohydrate metabolism in normal and overweight subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of epicatechin on cardiovascular function in middle-aged diet-induced obese rat models of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (-)-Epicatechin in the control of glucose homeostasis: Involvement of redox-regulated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of an (–)-Epicatechin Intake on Cardiometabolic Parameters—A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epicatechin potentiation of glucose-stimulated insulin secretion in INS-1 cells is not dependent on its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Epicatechin Pentaacetate: A Technical Guide for Researchers
Disclaimer: Extensive literature searches did not yield specific in vitro studies directly investigating Epicatechin Pentaacetate. This technical guide, therefore, focuses on the wealth of available data for its parent compound, (-)-Epicatechin . The acetylation of hydroxyl groups in flavonoids, such as in the formation of a pentaacetate derivative, can significantly alter their physicochemical properties, including lipophilicity and membrane permeability. These modifications may, in turn, influence the compound's bioavailability and biological activity, potentially enhancing or diminishing its effects compared to the non-acetylated form.[1][2][3] The following sections provide a comprehensive overview of the in vitro studies on (-)-Epicatechin, which can serve as a foundational reference for prospective research on its acetylated derivatives.
Quantitative Data on the Bioactivities of (-)-Epicatechin
The following tables summarize the quantitative data from various in vitro studies on (-)-Epicatechin, providing insights into its dose-dependent effects on different cell lines and biological processes.
Table 1: Anti-proliferative and Cytotoxic Effects of (-)-Epicatechin on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/Dose | Effect | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | 350 µM | IC50 | [4] |
| MCF-7 | Breast Cancer | MTT Assay | 350 µM | IC50 | [4] |
| HCT-116 | Colorectal Cancer | Growth Inhibition | 150, 200, 250 µM (in combination with 20 µM panaxadiol) | 51%, 97%, 95% inhibition | [5] |
| T24 | Human Urinary Bladder Transitional Cell Carcinoma | Anti-viability | Not specified | Significant anti-viability effect | [6] |
| HDFs | Human Dermal Fibroblasts | Cell Viability | 822.2 ± 18.55 µg/ml | IC50 | [7] |
Table 2: Antioxidant and Anti-inflammatory Effects of (-)-Epicatechin
| Assay System | Measured Effect | Concentration/Dose | Result | Reference |
| AAPH-induced erythrocyte hemolysis | Protection against hemolysis | Not specified | Most effective compound | [8] |
| Colitis models (enzymatic and non-enzymatic) | Inhibition of lipid peroxidation | Not specified | Potent inhibition | [9] |
| Human primary acute and chronic wound derived fibroblasts | TGF-β and TNF-α expression | Not specified | Highest anti-inflammatory activity for TGF-β | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the in vitro effects of (-)-Epicatechin.
Cell Viability and Proliferation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of (-)-Epicatechin and incubate for the desired period (e.g., 24, 48, or 72 hours).[4][10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.[11]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Record the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis for Protein Expression (e.g., Nrf2 Activation)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: After treatment with (-)-Epicatechin, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford assay.[13]
-
Subcellular Fractionation (for nuclear translocation studies): For analyzing nuclear proteins like Nrf2, perform subcellular fractionation to separate the nuclear and cytosolic fractions.[13]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 100 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, Keap1).[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands.[15] Use loading controls like β-actin or Lamin B1 to normalize the protein levels.[16]
Signaling Pathways Modulated by (-)-Epicatechin
(-)-Epicatechin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[17][18][19]
Caption: PI3K/Akt signaling pathway activated by (-)-Epicatechin.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in regulating the immune response to infection and inflammation.[20][21][22][23][24]
Caption: Inhibition of the NF-κB signaling pathway by (-)-Epicatechin.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus, regulating processes like cell division.[25][26][27][28][29]
Caption: Modulation of the MAPK/ERK signaling pathway by (-)-Epicatechin.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 2. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catechin, epicatechin, curcumin, garlic, pomegranate peel and neem extracts of Indian origin showed enhanced anti-inflammatory potential in human primary acute and chronic wound derived fibroblasts by decreasing TGF-β and TNF-α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ajol.info [ajol.info]
- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 14. repositori.udl.cat [repositori.udl.cat]
- 15. Epicatechin induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. NF-kB pathway overview | Abcam [abcam.com]
- 25. cdn-links.lww.com [cdn-links.lww.com]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 29. MAPK signaling pathway | Abcam [abcam.com]
Epicatechin Pentaacetate: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antioxidant properties of epicatechin pentaacetate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-documented antioxidant activities of its parent compound, (-)-epicatechin, and infers the potential effects of penta-acetylation based on studies of related acylated flavonoids.
Introduction
(-)-Epicatechin, a prominent flavan-3-ol found in foods such as cocoa, green tea, and berries, is renowned for its potent antioxidant properties. These properties are primarily attributed to its molecular structure, which is rich in phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1] this compound is a derivative of epicatechin where the five hydroxyl groups have been acetylated. This modification significantly alters the molecule's polarity, which can influence its solubility, bioavailability, and interaction with cellular membranes, thereby potentially modulating its antioxidant efficacy. While direct evidence is scarce, studies on other acylated catechins suggest that such modifications can enhance lipophilicity, which may be advantageous for applications in lipid-rich environments.[2][3]
Core Antioxidant Mechanisms of the Epicatechin Backbone
The antioxidant activity of the epicatechin molecule, which forms the core of this compound, is multifaceted. It involves both direct radical scavenging and indirect cellular mechanisms.
Direct Radical Scavenging
The fundamental antioxidant mechanism of epicatechin lies in its ability to directly scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The B-ring of the epicatechin structure is the primary site for this activity.[4]
Indirect Antioxidant Effects via Cellular Signaling
Epicatechin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of endogenous antioxidant defenses.[5][6][7][8][9] Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification enzymes.
Nrf2 Signaling Pathway Activation by Epicatechin:
Caption: Nrf2 signaling pathway activated by (-)-epicatechin.
Quantitative Antioxidant Data
The following tables summarize the in vitro antioxidant capacity of (-)-epicatechin . Data for this compound is not currently available.
Table 1: DPPH Radical Scavenging Activity of (-)-Epicatechin
| IC50 Value | Assay Conditions | Reference |
| ~1.5 µg/mL | Methanolic solution | [10] |
| 4.9 ± 0.2 μM | Not specified | [11] |
Table 2: ABTS Radical Scavenging Activity of (-)-Epicatechin and its Derivatives
| Compound | Antioxidant Activity | Assay Conditions | Reference |
| Epigallocatechin (EGC) and its esters | Showed radical scavenging activities | Not specified | [2] |
| Acylated Epigallocatechin Gallate | Fluctuation in antioxidant efficacy with increasing acyl group chain length | Multiple chemical and biological models | [11] |
Note on Acylation: Studies on acylated derivatives of similar catechins, such as epigallocatechin gallate (EGCG), suggest that the antioxidant activity can be influenced by the degree and nature of the acyl groups. For instance, acylation can increase lipophilicity, which may enhance antioxidant activity in lipid-based systems.[11] However, the increased steric hindrance from the acetyl groups in this compound could potentially reduce its radical scavenging efficiency compared to the parent compound in certain assays.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Workflow for DPPH Assay:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol. Store in the dark.
-
Prepare a series of concentrations of the test compound (this compound) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH working solution to each well.
-
For the blank, use the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.
Workflow for ABTS Assay:
Caption: Experimental workflow for the ABTS radical scavenging assay.
Detailed Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the test compound (this compound) and a standard (e.g., Trolox).
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of absorbance.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[13]
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Workflow for Cellular Antioxidant Activity (CAA) Assay:
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, under standard conditions.
-
Seed the cells into a 96-well microplate and allow them to attach and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells and then incubate them with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound (this compound).
-
After an incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
-
Measurement and Calculation:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced oxidation of DCFH to the fluorescent dichlorofluorescein (DCF).
-
The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.[14]
-
Conclusion and Future Directions
While the antioxidant potential of the epicatechin backbone is well-established, particularly its role in activating the Nrf2 signaling pathway, the specific antioxidant properties of this compound remain largely unexplored. The acetylation of the five hydroxyl groups is expected to significantly increase its lipophilicity, which could enhance its activity in lipid-rich environments such as cell membranes. However, this structural modification might also introduce steric hindrance, potentially diminishing its direct radical scavenging capabilities.
Further research is imperative to elucidate the precise antioxidant profile of this compound. This should include:
-
Direct comparative studies of the antioxidant activity of epicatechin and this compound using a battery of in vitro assays (DPPH, ABTS, ORAC, etc.).
-
Cell-based assays to determine its ability to mitigate intracellular oxidative stress and to investigate its impact on the Nrf2 signaling pathway.
-
In vivo studies to assess its bioavailability, metabolism, and efficacy in models of oxidative stress-related diseases.
Such investigations will be crucial for understanding the potential of this compound as a novel antioxidant agent for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
References
- 1. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin (EGC) esters as potential sources of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and antiviral activities of lipophilic epigallocatechin gallate (EGCG) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical studies of the antioxidant mechanism of tea catechins: radical reaction products of epicatechin with peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epicatechin-mediated modulation of the Nrf2/HO-1 pathway alleviates senile cerebral ischemic/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Synthesis and Antioxidant Activity of Mono- and Diacylated Epigallocatechin Gallate and Related By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. jocpr.com [jocpr.com]
- 14. Integrated evaluation the antioxidant activity of epicatechin from cell dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicatechin vs. Epicatechin Pentaacetate: A Technical Guide to Stability and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicatechin, a promising flavan-3-ol with a spectrum of therapeutic potentials, is hindered in its clinical application by inherent instability and low bioavailability. Acetylation of its hydroxyl groups to form epicatechin pentaacetate presents a strategic approach to overcome these limitations. This technical guide provides a comprehensive comparison of the stability of epicatechin and its pentaacetate derivative under various conditions, details their respective interactions with key signaling pathways, and offers in-depth experimental protocols for their analysis. The evidence presented herein supports the classification of this compound as a viable prodrug of epicatechin, exhibiting enhanced stability that is critical for effective drug development and formulation.
Introduction: The Challenge of Epicatechin's Instability
(-)-Epicatechin is a natural flavonoid found in foods like cocoa, green tea, and various fruits. It has garnered significant attention for its potential health benefits, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. However, the therapeutic development of epicatechin is significantly hampered by its chemical instability, particularly under neutral to alkaline conditions, and its susceptibility to degradation by heat and oxidative enzymes. This instability leads to poor bioavailability, limiting its efficacy in vivo.
To address these challenges, derivatization of epicatechin's hydroxyl groups through acetylation to form this compound has been proposed as a prodrug strategy. This guide delves into a technical comparison of the stability profiles of epicatechin and this compound, providing a foundational understanding for researchers and drug development professionals seeking to harness the therapeutic potential of epicatechin.
Comparative Stability Analysis
The stability of a therapeutic compound is a critical determinant of its shelf-life, formulation feasibility, and ultimately, its in vivo efficacy. This section presents a comparative analysis of the stability of epicatechin and this compound under various stress conditions.
pH-Dependent Stability
Epicatechin is notoriously unstable in neutral and alkaline environments. Its degradation is pH-dependent, with stability being highest in acidic conditions (pH < 4) and rapidly decreasing as the pH increases. In contrast, the acetylation of the hydroxyl groups in this compound protects the molecule from pH-dependent degradation. While direct comparative kinetic studies are limited, evidence from related acetylated flavonoids suggests a significant improvement in stability across a wider pH range.
Table 1: Summary of pH-Dependent Degradation
| Compound | Acidic pH (pH < 4) | Neutral pH (pH ~7) | Alkaline pH (pH > 8) |
| Epicatechin | Relatively Stable | Prone to degradation and epimerization | Rapid degradation |
| This compound | Stable | Significantly more stable than epicatechin | More stable than epicatechin; hydrolysis may occur over time |
Thermal Stability
Thermal degradation is a significant concern during processing and storage. Studies have shown that epicatechin undergoes degradation and epimerization at elevated temperatures. For instance, significant loss of (-)-epicatechin is observed when heated in aqueous solutions, with degradation following first-order kinetics. Acetylation is expected to enhance thermal stability by protecting the reactive hydroxyl groups.
Table 2: Thermal Degradation Profile
| Compound | Condition | Observation |
| Epicatechin | Boiling aqueous solution (100°C) | ~65% loss within the first 10 minutes; >99% degradation within 30 minutes.[1] |
| This compound | Elevated temperatures | Expected to be significantly more stable due to the protective acetate groups. |
Enzymatic Stability
Epicatechin is subject to enzymatic degradation in vivo, primarily through the action of polyphenol oxidase (PPO) and microbial enzymes in the gut. This compound, on the other hand, is designed to be a substrate for esterases. Porcine liver esterase has been shown to regioselectively hydrolyze pentaacetyl catechin and epicatechin.[2] This enzymatic hydrolysis is a key step in the prodrug activation of this compound, releasing the active epicatechin molecule within the body.
Bioavailability and Metabolism
The bioavailability of epicatechin is generally low and variable due to its instability and extensive first-pass metabolism. Upon oral administration, epicatechin is absorbed and rapidly metabolized into various conjugates, including glucuronides, sulfates, and methylated forms.[3][4]
The acetylation in this compound is a strategy to enhance its bioavailability. By masking the polar hydroxyl groups, the lipophilicity of the molecule is increased, which is expected to improve its absorption across the intestinal membrane. Once absorbed, cellular esterases can hydrolyze the acetate groups to release epicatechin. Studies on other peracetylated catechins, such as epigallocatechin-3-gallate (EGCG), have demonstrated that this approach leads to increased intracellular concentrations of the parent compound and enhanced biological activity.[5][6][7]
Table 3: Comparative Bioavailability and Metabolism
| Feature | Epicatechin | This compound |
| Absorption | Low and variable | Expected to be higher due to increased lipophilicity |
| Metabolism | Extensive first-pass metabolism (glucuronidation, sulfation, methylation) | Acts as a prodrug; hydrolyzed by esterases to release epicatechin |
| Bioavailability | Low | Expected to be significantly improved |
Impact on Cellular Signaling Pathways
Epicatechin exerts its biological effects by modulating various cellular signaling pathways. As this compound is a prodrug that releases epicatechin, it is anticipated to influence the same pathways following its in vivo conversion.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Epicatechin has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and cytoprotective genes. This activation is a key mechanism behind its protective effects against oxidative stress.
References
- 1. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of (-)-epicatechin upon intake of chocolate and cocoa in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. profiles.ncat.edu [profiles.ncat.edu]
Navigating the Solubility and Cellular Interactions of Epicatechin Pentaacetate in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of epicatechin pentaacetate in dimethyl sulfoxide (DMSO), a crucial parameter for its use in a wide range of in vitro and in vivo studies. Furthermore, this document delves into the key signaling pathways modulated by its parent compound, (-)-epicatechin, offering insights into the likely downstream biological effects of this compound.
Solubility of this compound in DMSO
Quantitative Solubility of Related Compounds in DMSO
The solubility of (-)-epicatechin, the deacetylated form of this compound, has been reported in DMSO. It is important to note that the acetylation of the hydroxyl groups in epicatechin to form this compound will alter its physicochemical properties, including solubility. Therefore, the following data for related compounds should be considered as an estimation and not a direct substitute for the solubility of this compound.
| Compound | Solvent | Solubility |
| (-)-Epicatechin | DMSO | ~12.5 mg/mL[2][3][4] |
| (+)-Epicatechin | DMSO | 50 mg/mL (ultrasonication may be required) |
| Epicatechin 3-gallate | DMSO | 88.0 mg/mL |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in DMSO, a standardized experimental protocol is recommended. The following outlines a general method based on the shake-flask technique, which can be adapted as needed.
Shake-Flask Method for Solubility Determination
This method involves equilibrating a surplus of the solute (this compound) with the solvent (DMSO) over a defined period and then measuring the concentration of the dissolved solute in the saturated solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in a series of vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
A visual representation of this workflow is provided below.
Cellular Signaling Pathways
This compound is often utilized as a more cell-permeable prodrug of (-)-epicatechin. Once inside the cell, it is believed to be deacetylated to release the active (-)-epicatechin. Therefore, the biological activities of this compound are largely attributable to the signaling pathways modulated by (-)-epicatechin. Key pathways include NF-κB, MAPK, and PI3K/Akt.
NF-κB Signaling Pathway
(-)-Epicatechin has been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of inflammation. It can achieve this by preventing the nuclear translocation of the p65 subunit of NF-κB[5]. This inhibition can occur through direct interaction with NF-κB proteins or by acting on upstream signaling components[5][6].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is another target of (-)-epicatechin. Studies have demonstrated that (-)-epicatechin can inhibit the phosphorylation of these key kinases, thereby modulating cellular processes such as proliferation and inflammation[5][7].
PI3K/Akt Signaling Pathway
(-)-Epicatechin has been reported to activate the PI3K/Akt pathway, which is involved in cell survival, growth, and metabolism. This activation can lead to beneficial effects, such as physiological cardiac growth[8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glpbio.com [glpbio.com]
- 5. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Commercial Suppliers of Epicatechin Pentaacetate for Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin pentaacetate, the acetylated form of the naturally occurring flavonoid (-)-epicatechin, is a compound of significant interest in pharmaceutical and nutraceutical research. Its enhanced stability and bioavailability compared to its parent compound make it a valuable tool for investigating the therapeutic potential of epicatechin in various disease models. This technical guide provides a comprehensive overview of commercial suppliers of this compound, detailed technical specifications, experimental protocols for its analysis, and insights into its molecular mechanisms of action, particularly its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several prominent suppliers to facilitate comparison and procurement. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product/Catalog No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage |
| Targetmol (via CymitQuimica) | TM-TN3966 | ≥98%[1] | C₂₅H₂₄O₁₁[1] | 500.45[1] | Solid[1] | 0°C (short term), -20°C (long term), desiccated[2] |
| Biopurify Phytochemicals | SBP01579 | 95%~99%[3] | C₂₅H₂₄O₁₁[3] | 500.456[3] | Powder[3] | Brown vial or HDPE plastic bottle[3] |
| ChemFaces | CFN98020 | ≥98% | C₂₅H₂₄O₁₁ | Not Specified | Powder | 2-8°C, protected from air and light[4] |
| ChemFarm | Not Specified | ≥98%[2] | C₂₅H₂₄O₁₁[2] | 500.5[2] | Not Specified | 0°C (short term), -20°C (long term), desiccated[2] |
| Biosynth | VAA19441 | Not Specified | C₂₅H₂₄O₁₁[2] | 500.4[2] | Not Specified | Not Specified |
| BOC Sciences | NP1896 | >95%[] | C₂₅H₂₄O₁₁[] | 500.45[] | Not Specified | Not Specified |
| Sigma-Aldrich | Not Specified | 97% | C₂₅H₂₄O₁₁ | Not Specified | Not Specified | 0-8°C |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20194-41-6 | [1][3] |
| Appearance | Solid, Powder | [1][3] |
| Boiling Point | 624.2 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for the analysis of this compound and may require optimization based on the specific instrumentation and column used.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% orthophosphoric acid or 0.05% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile.
-
A common gradient profile starts with a low percentage of Solvent B, gradually increasing to elute the compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, which is a characteristic absorbance wavelength for catechins.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis of this compound
Caption: A typical workflow for the purity assessment of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are suitable solvents.
-
Sample Preparation: Dissolve a sufficient amount of the compound (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire standard proton spectra. Key signals to observe include those corresponding to the aromatic protons of the benzopyran and diacetoxyphenyl rings, as well as the protons of the pyran ring and the acetyl groups.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. Look for the characteristic signals of the carbonyl carbons of the acetyl groups, the aromatic carbons, and the carbons of the flavan-3-ol skeleton.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
Signaling Pathways Modulated by Epicatechin and its Derivatives
Research has primarily focused on the biological activities of (-)-epicatechin, the parent compound of this compound. The pentaacetate form is expected to act as a prodrug, releasing epicatechin upon hydrolysis in vivo. Therefore, understanding the signaling pathways modulated by epicatechin is crucial for predicting the therapeutic effects of its acetylated derivative.
Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway
Epicatechin has been shown to protect neurons and support cognitive function, in part through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.
Caption: Proposed mechanism of this compound activating the BDNF signaling pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway
Epicatechin is also a known activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: this compound's proposed role in activating the Nrf2 antioxidant pathway.
Conclusion
This compound is a valuable chemical tool for preclinical research, offering improved characteristics over its parent compound, (-)-epicatechin. This guide provides a starting point for researchers by summarizing key information about its commercial availability, analytical characterization, and known biological activities. The provided experimental protocols and signaling pathway diagrams are intended to facilitate the design and execution of studies aimed at further elucidating the therapeutic potential of this promising compound. As with any research chemical, it is imperative to obtain detailed, lot-specific information from the supplier and to perform appropriate analytical validation before use in experimental systems.
References
Potential Therapeutic Targets of Epicatechin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epicatechin, a naturally occurring flavanol, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. However, its therapeutic potential is often limited by poor bioavailability. Epicatechin pentaacetate, a synthetic acetylated derivative, is proposed as a prodrug to enhance bioavailability, thereby potentially amplifying its therapeutic efficacy. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, based on the extensive research conducted on its parent compound, epicatechin. This document outlines key signaling pathways and molecular targets, presents available quantitative data, details relevant experimental protocols, and visualizes complex biological interactions to support further research and drug development endeavors.
Introduction: The Promise of a Prodrug Approach
Epicatechin has been shown to modulate a wide array of cellular processes implicated in various diseases. The acetylation of epicatechin to form this compound is a strategic chemical modification aimed at improving its lipophilicity and, consequently, its absorption and systemic exposure.[1][2][3] This enhanced bioavailability is expected to translate into more potent biological effects at lower concentrations. This guide explores the established therapeutic targets of epicatechin as a predictive framework for the potential applications of this compound.
Key Signaling Pathways as Therapeutic Targets
The biological activities of epicatechin are mediated through its interaction with several key intracellular signaling pathways. These pathways represent promising therapeutic targets for this compound.
NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[4] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Epicatechin has been demonstrated to inhibit the NF-κB pathway, thereby exerting potent anti-inflammatory effects.[5][6][7][8]
Mechanism of Action: Epicatechin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9] Studies have shown that epicatechin can reduce the expression of NF-κB-regulated inflammatory mediators such as TNF-α, IL-6, and COX-2.[5][8]
PI3K/Akt/mTOR Signaling Pathway: A Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is fundamental in regulating cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Epicatechin has been shown to modulate this pathway, suggesting a potential role in cancer therapy.[4][10][11]
Mechanism of Action: Epicatechin can inhibit the PI3K/Akt/mTOR pathway by downregulating the phosphorylation of key components like Akt and mTOR.[10] In some cancer cell lines, this inhibition leads to cell cycle arrest and apoptosis.[11]
MAPK Signaling Pathway: Orchestrating Cellular Responses
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, is crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, inflammation, and apoptosis. Epicatechin has been found to modulate MAPK signaling, contributing to its diverse biological effects.[4]
Mechanism of Action: Epicatechin has been observed to inhibit the phosphorylation of ERK, JNK, and p38 in a context-dependent manner. For instance, in inflammatory conditions, it can suppress JNK and p38 activation, while in other contexts, it might modulate ERK signaling to promote cell survival.
Quantitative Data on Epicatechin's Biological Activity
While specific quantitative data for this compound is scarce, the following tables summarize key findings for its parent compound, epicatechin, providing a valuable reference for future comparative studies.
Table 1: Anti-inflammatory and Signaling Effects of Epicatechin
| Target/Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |
| NF-κB Activation | 3T3-L1 adipocytes | 0.5-10 µM | Dose-dependent inhibition of TNFα-induced NF-κB activation | [6] |
| COX-2 Expression | Rat model of colitis | 10 mg/kg | Decreased COX-2 expression | [8] |
| PI3K/Akt Pathway | Mouse heart | 1 mg/kg/day | Activation of PI3K/Akt pathway | [11] |
| MAPK (JNK, ERK, p38) | 3T3-L1 adipocytes | 0.5-10 µM | Dose-dependent decrease in TNFα-mediated phosphorylation | [6] |
Table 2: Anticancer Effects of Epicatechin
| Cancer Type | Cell Line | IC50 / Concentration | Effect | Reference |
| Prostate Cancer | DU145 | 89 µM (EGCG) | 50% proliferation inhibition | [12] |
| Ovarian Cancer | SKOV-3 | 50 µM | Enhanced cytotoxicity of bleomycin | [13] |
| Pancreatic Cancer | Panc-1 | 20 µM | Radiosensitization | [14] |
Table 3: Antioxidant Activity of Epicatechin
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | ~1.5 µg/mL | [15] |
| AAPH-induced Hemolysis | 119.8 µM | [16] |
Detailed Experimental Protocols
The following are representative experimental protocols used to investigate the biological activities of epicatechin. These methodologies can be adapted for studies on this compound.
NF-κB Activity Assay (in vitro)
-
Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 adipocytes) in appropriate media and conditions.[6]
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 30 minutes).[6]
-
Nuclear Extraction: Isolate nuclear proteins from the cells using a nuclear extraction kit.
-
ELISA-based Assay: Quantify the DNA-binding activity of the p65 subunit of NF-κB in the nuclear extracts using a commercially available ELISA-based transcription factor assay kit.
-
Data Analysis: Determine the effect of this compound on NF-κB activation by comparing the results from treated and untreated cells.
Western Blot Analysis for Signaling Proteins (in vitro)
-
Cell Culture and Treatment: Culture and treat cells with this compound and/or a stimulus as described above.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
DPPH Radical Scavenging Assay (in vitro)
-
Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound.[15]
-
Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.[15]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Future Directions and Conclusion
The extensive body of research on epicatechin strongly suggests that its acetylated derivative, this compound, holds significant promise as a therapeutic agent with a broad spectrum of activity. The enhanced bioavailability of the pentaacetate form is hypothesized to lead to more potent effects on key signaling pathways involved in inflammation, cancer, neurodegeneration, and cardiovascular disease.
However, a critical knowledge gap exists regarding the specific biological activities and therapeutic targets of this compound itself. Direct experimental validation is imperative to confirm the hypotheses presented in this guide. Future research should focus on:
-
Comparative bioavailability studies of epicatechin and this compound.
-
In vitro and in vivo studies to directly assess the effects of this compound on the NF-κB, PI3K/Akt/mTOR, and MAPK signaling pathways.
-
Quantitative determination of the IC50 and EC50 values of this compound in various disease models.
-
Preclinical studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.
By systematically investigating these areas, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel and effective treatments for a range of human diseases. This technical guide serves as a foundational resource to inform and inspire these future research endeavors.
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-drug conjugates as effective prodrug strategies for targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The protective effect of epicatechin on experimental ulcerative colitis in mice is mediated by increasing antioxidation and by the inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (‑)‑Epicatechin protects against myocardial ischemia‑induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epicatechins Purified from Green Tea (Camellia sinensis) Differentially Suppress Growth of Gender-Dependent Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel epicatechin derivatives with antioxidant activity modulate interleukin-1beta release in lipopolysaccharide-stimulated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Epicatechin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a flavan-3-ol found in foods such as cocoa, tea, and berries, has garnered significant attention for its potential therapeutic effects. However, its clinical application can be limited by its physicochemical properties. Epicatechin pentaacetate, a synthetic acetylated derivative of epicatechin, is designed to enhance its lipophilicity and potentially improve its bioavailability. This technical guide provides a comprehensive overview of the metabolic fate of this compound, from its initial hydrolysis to the complex biotransformation of the parent epicatechin molecule.
Hydrolysis of this compound
The metabolic journey of this compound begins with the enzymatic hydrolysis of its acetyl groups to release the active epicatechin. Studies utilizing porcine liver esterase have demonstrated the selective hydrolysis of pentaacetylated catechins, with similar results observed for the epicatechin series[1][2]. This enzymatic action is crucial as it liberates epicatechin, allowing it to undergo subsequent metabolic transformations.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Epicatechin
Following its release, epicatechin undergoes extensive metabolism. Its ADME profile is characterized by rapid absorption, significant first-pass metabolism, and subsequent circulation of various metabolites.
Absorption
Epicatechin is absorbed in the small intestine. Upon oral administration, epicatechin and its metabolites appear in the plasma, with peak concentrations typically reached within 1-2 hours[3][4].
Distribution
After absorption, epicatechin and its metabolites are distributed throughout the body. The apparent volume of distribution for (-)-epicatechin has been estimated to be around 50 liters[3].
Metabolism
Epicatechin is extensively metabolized through Phase I and Phase II reactions, as well as by the gut microbiota.
Phase I and Phase II Metabolism: The primary metabolic pathways for epicatechin are conjugation reactions, including glucuronidation, sulfation, and methylation. These reactions primarily occur in the small intestine and the liver. The major metabolites found in plasma are glucuronide and sulfate conjugates of epicatechin and its O-methylated derivatives[5][6]. In rats, the highest glucuronosyltransferase activity is found in the intestinal mucosa, while the highest phenolsulfotransferase and catechol-O-methyl transferase activities are located in the liver and kidneys.
Microbial Metabolism: A significant portion of ingested epicatechin reaches the colon, where it is catabolized by the gut microbiota into smaller phenolic compounds. Key microbial metabolites include 5-(hydroxyphenyl)-γ-valerolactones and their corresponding hydroxyvaleric acids[5]. These ring-fission metabolites appear in the plasma later than the Phase II conjugates, with a Cmax around 5.8 hours after ingestion, and can account for a substantial portion of the ingested epicatechin[5].
Excretion
The metabolites of epicatechin are primarily excreted in the urine. Structurally related epicatechin metabolites (SREMs), which are products of Phase II metabolism, account for approximately 20% of the ingested epicatechin and are excreted within 24 hours[5]. The microbial catabolites, such as 5C-ring fission metabolites, can account for a larger proportion, with urinary excretion equivalent to 42% of the ingested dose[5]. Overall, epicatechin is considered highly bioavailable, with urinary excretion suggesting that up to 95% is absorbed and circulates as various metabolites[5].
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of (-)-epicatechin and its metabolites from various human studies.
Table 1: Single Dose Pharmacokinetic Parameters of (-)-Epicatechin in Healthy Volunteers
| Dose | Cmax (µg/L) | Tmax (hr) | AUC (µg·h/L) | Half-life (hr) | Reference |
| 50 mg | 5.8 ± 1.2 | 1.0 | 10.4 ± 2.1 | - | [3] |
| 100 mg | 20.7 ± 11.6 | 1.0 | 44.8 ± 23.3 | ~2.5 | [3] |
| 200 mg | 34.5 ± 5.3 | 1.0 | 79.5 ± 12.3 | ~2.5 | [3] |
Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Table 2: Pharmacokinetic Parameters of (+)-Epicatechin Metabolites in Healthy and Pre-diabetic Subjects
| Dose | Metabolite Group | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Reference |
| 10 mg | Glucuronides | < LOQ | - | - | [4] |
| Sulfates | 5.2 ± 1.4 | 1.0 ± 0.0 | 1.2 ± 0.2 | [4] | |
| Methyl-Sulfates | 20.1 ± 3.4 | 1.0 ± 0.0 | 1.6 ± 0.2 | [4] | |
| 30 mg | Glucuronides | 6.8 ± 1.7 | 1.0 ± 0.0 | 2.0 ± 0.4 | [4] |
| Sulfates | 29.3 ± 4.9 | 1.0 ± 0.0 | 2.5 ± 0.3 | [4] | |
| Methyl-Sulfates | 114.3 ± 18.2 | 1.0 ± 0.0 | 2.8 ± 0.3 | [4] | |
| 100 mg | Glucuronides | 18.9 ± 3.1 | 1.0 ± 0.0 | 2.6 ± 0.3 | [4] |
| Sulfates | 99.8 ± 16.1 | 1.0 ± 0.0 | 4.3 ± 0.5 | [4] | |
| Methyl-Sulfates | 455.1 ± 73.2 | 1.0 ± 0.0 | 4.9 ± 0.6 | [4] |
Data are presented as mean ± SEM. LOQ: Limit of Quantification.
Table 3: Urinary Excretion of (-)-Epicatechin Metabolites in Humans
| Metabolite Type | % of Ingested Dose Excreted in 24h | Reference |
| Structurally Related Epicatechin Metabolites (SREMs) | 20% | [5] |
| 5C-Ring Fission Metabolites (5C-RFMs) | 42% | [5] |
| Other Catabolites (e.g., hippuric acid) | 28% | [5] |
| Total Urinary Excretion | ~90% | [5] |
Experimental Protocols
Quantification of Epicatechin and its Metabolites in Plasma
Sample Preparation:
-
Thaw frozen plasma samples (200 µL) on ice.
-
Add 20 µL of a vitamin C-EDTA solution (200 mg vitamin C, 1 mg EDTA in 1 mL water) to prevent oxidation.
-
Spike samples with a known amount of an internal standard (e.g., Taxifolin).
-
Precipitate plasma proteins by adding 600 µL of 0.1% phosphoric acid in acetonitrile and vortex for 1 minute[3][4].
-
Centrifuge the samples and collect the supernatant for analysis.
Enzymatic Hydrolysis (for total epicatechin measurement):
-
Treat plasma or urine samples with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms.
Analytical Method: HPLC-MS/MS:
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used[4].
-
Detection: High-resolution electrospray ionization-time-of-flight mass spectrometry (ESI-TOF-MS) or triple quadrupole mass spectrometry (MS/MS) in negative ion mode for sensitive and specific detection of epicatechin and its metabolites[3][4].
In Vitro Microbial Metabolism of Epicatechin
Fecal Batch Fermentations:
-
Collect fresh fecal samples from healthy donors.
-
Prepare a fecal slurry in a buffered medium under anaerobic conditions.
-
Inoculate the fecal slurry with a solution of (-)-epicatechin.
-
Incubate the mixture anaerobically and collect samples at different time points.
-
Analyze the samples for the disappearance of epicatechin and the appearance of its microbial metabolites using UPLC-QToF MS.
Visualizations
Metabolic Pathway of this compound
Experimental Workflow for Plasma Metabolite Analysis
Conclusion
This compound serves as a prodrug that is efficiently hydrolyzed to epicatechin in vivo. The subsequent metabolic fate of epicatechin is complex, involving extensive Phase II metabolism in the small intestine and liver, and significant catabolism by the gut microbiota in the colon. This results in a diverse array of metabolites circulating in the bloodstream and being excreted in the urine. Understanding this metabolic profile is critical for the design and interpretation of preclinical and clinical studies aimed at evaluating the therapeutic potential of epicatechin and its derivatives. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field.
References
- 1. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of (-)-epicatechin metabolites and their metabolic fate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicatechin Pentaacetate: A Technical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epicatechin, a naturally occurring flavonoid, has been the subject of numerous studies investigating its potential health benefits. Its acetylated form, epicatechin pentaacetate, is often synthesized to enhance stability and bioavailability. While specific safety data for this derivative is lacking, its toxicological profile is expected to be largely influenced by its hydrolysis to epicatechin and acetic acid in vivo. Epicatechin itself has demonstrated a favorable safety profile in both preclinical and clinical studies. This document outlines the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound, and details the standard experimental protocols for assessing its potential toxicity.
Anticipated Metabolism and Pharmacokinetics
The primary metabolic fate of this compound upon oral administration is expected to be the hydrolysis of the ester bonds, releasing epicatechin and five molecules of acetic acid. This process is likely initiated by esterase enzymes present in the gastrointestinal tract and blood plasma.
Following this initial hydrolysis, the metabolic pathway of the liberated epicatechin would follow its known route. Epicatechin is extensively metabolized in the small intestine and liver through methylation, glucuronidation, and sulfation. The resulting metabolites are then distributed systemically and ultimately excreted, primarily in the urine.
Inferred Metabolic Pathway of this compound
Caption: Inferred metabolic pathway of this compound.
Toxicological Assessment: Standard Experimental Protocols
The following sections detail the standard experimental protocols that would be employed to definitively assess the safety and toxicity of this compound, in accordance with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity
An acute oral toxicity study is designed to determine the short-term adverse effects of a single high dose of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strains) are used. A minimum of three animals are used in a stepwise procedure.
-
Dosage: A starting dose of 2000 mg/kg body weight is often used for substances with expected low toxicity. If no mortality is observed, the substance is classified as having low acute toxicity. If mortality occurs, testing is repeated with a lower dose.
-
Administration: The test substance is administered by oral gavage in a single dose.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The primary endpoint is mortality. The study allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels. A gross necropsy of all animals is performed at the end of the study.
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for an acute oral toxicity study (OECD 423).
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material (DNA). A standard battery of tests is typically required, including an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).
-
Endpoint: The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. A positive result indicates that the substance is a mutagen.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Test System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells).
-
Methodology: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Endpoint: The assay assesses for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-loss) potential.
Logical Relationship in Genotoxicity Testing
Caption: Standard battery of in vitro genotoxicity tests.
Quantitative Data Summary (Inferred from Epicatechin)
As no direct quantitative toxicity data for this compound exists, the following table summarizes the available data for the parent compound, epicatechin, to provide a likely frame of reference.
| Parameter | Species | Route | Dose/Concentration | Result | Reference |
| Acute Toxicity | |||||
| LD50 | Data not available | ||||
| Sub-chronic Toxicity | |||||
| No Observed Adverse Effect Level (NOAEL) | Data not available | ||||
| Clinical Safety | Human | Oral | Up to 200 mg/day for 5 days | Well-tolerated, no adverse effects reported. | [1][2] |
| Human | Oral | 1 mg/kg body weight (single dose) | Well-tolerated, no adverse effects reported. | ||
| Human | Oral | 10, 30, or 100 mg (single dose) | Well-tolerated, no adverse effects reported. | [3] |
Conclusion
Based on the available scientific literature for epicatechin and the general understanding of the metabolism of acetylated compounds, this compound is anticipated to have a favorable safety profile. The primary metabolic pathway is expected to involve hydrolysis to epicatechin and acetic acid, both of which are endogenous or readily metabolized substances. Epicatechin has been shown to be well-tolerated in human clinical trials at doses relevant for dietary supplements.
However, to establish a definitive safety and toxicity profile for this compound, a comprehensive toxicological evaluation following standardized protocols, such as those outlined by the OECD, is required. This should include, at a minimum, an acute oral toxicity study and a battery of in vitro genotoxicity assays. The data generated from such studies would be essential for any regulatory submission and for ensuring human safety in its application as a drug or nutraceutical.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Epicatechin Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of epicatechin pentaacetate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
Epicatechin is a natural flavonoid found in various foods like cocoa, tea, and berries, and is known for its antioxidant properties. This compound is a synthetic derivative of epicatechin where the five hydroxyl groups are acetylated.[1] This modification increases its lipophilicity, which can alter its bioavailability and metabolic stability.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in research and pharmaceutical development. High-performance liquid chromatography (HPLC) is a precise and widely used technique for the analysis of flavonoids and their derivatives.[2][3] This application note details a proposed HPLC method for the analysis of this compound, developed by adapting established methods for epicatechin.
Experimental Protocols
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[4][5][6]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard (>98% purity)
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol or another suitable solvent in which this compound is soluble, such as ethyl acetate or DMSO.[7][8]
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
The following table outlines the proposed chromatographic conditions for the analysis of this compound. Due to the increased non-polarity of this compound compared to epicatechin, a mobile phase with a higher organic solvent concentration is proposed.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 60% B5-20 min: 60-80% B20-25 min: 80% B25-30 min: 80-60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 280 nm[4][5] |
| Injection Volume | 10 µL |
Data Presentation: Method Validation Summary
The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics.
| Validation Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Simplified signaling pathways of epicatechin.
Discussion
The acetylation of epicatechin to form this compound significantly reduces its polarity. This chemical change necessitates a modification of the standard reverse-phase HPLC methods used for epicatechin. The proposed method utilizes a higher initial concentration of the organic solvent (acetonitrile) in the mobile phase to ensure that the less polar this compound is eluted from the C18 column with a reasonable retention time and good peak shape. A gradient elution is recommended to ensure the separation of this compound from other potential impurities that may be present in the sample.
The parent compound, epicatechin, is known to modulate several cellular signaling pathways, including the Nrf2/ARE pathway, which is crucial for the cellular antioxidant response.[5][9][10] Epicatechin can also activate the PI3K/Akt pathway, which is involved in physiological growth processes.[11] While the specific biological activities of this compound are still under investigation, it is plausible that it may interact with similar cellular targets after potential deacetylation in vivo.
Conclusion
The proposed RP-HPLC method provides a robust framework for the quantitative analysis of this compound. The method is based on established chromatographic principles for flavonoid analysis and is adapted to the specific chemical properties of the acetylated compound. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. (-)-Epicatechin-pentaacetate | 20194-41-6 | VAA19441 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS:20194-41-6 | Manufacturer ChemFaces [chemfaces.com]
- 8. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
- 9. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Epicatechin Pentaacetate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of epicatechin pentaacetate in human plasma. Epicatechin, a flavonoid found in various foods, is often acetylated to improve its stability and bioavailability. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for pharmacokinetic studies and other research applications. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Epicatechin is a natural flavonoid with recognized antioxidant properties. Its pentaacetate derivative is of interest to researchers for its potential enhanced stability and bioavailability. To facilitate research in this area, a reliable method for the quantification of this compound in biological matrices is essential. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Due to the nonpolar nature of this compound, a C18 reversed-phase column is suitable for achieving good chromatographic separation.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The molecular weight of this compound is 500.45 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ with an m/z of 501.4. Fragmentation is expected to involve the sequential loss of acetyl groups (CH₂CO, 42.04 Da).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 501.4 | 459.4 | 100 | 15 |
| This compound | 501.4 | 417.4 | 100 | 25 |
| This compound | 501.4 | 289.1 | 100 | 35 |
Note: The product ions correspond to the loss of one, two, and all five acetyl groups, respectively. Collision energies are starting points and may require optimization for specific instrumentation.
Method Validation
The developed method should be validated according to regulatory guidelines for bioanalytical method validation.[1][2] Key parameters to be assessed are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range. |
| Accuracy & Precision | Intra- and inter-day accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). Precision (CV) should not exceed 15% (20% for LLOQ).[3] |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank plasma from at least six different sources. |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma, with a CV of ≤ 15%. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte should be stable in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Workflow Diagram
References
Application Notes and Protocols for Epicatechin Pentaacetate in Cell Culture Studies
Introduction
Epicatechin, a flavonoid found in sources like cocoa and green tea, is widely studied for its antioxidant, anti-inflammatory, and cell-regulatory properties.[1][2] Epicatechin pentaacetate is a synthetic derivative of epicatechin, where the five hydroxyl groups are acetylated. This modification increases the lipophilicity of the molecule, which is expected to enhance its cell permeability and bioavailability, making it a compound of significant interest for cell culture studies and drug development.
These application notes provide an overview of the potential uses of this compound in cell culture, based on the known biological activities of its parent compound, (-)-epicatechin. The provided protocols are intended as a starting point for researchers, and optimization for specific cell lines and experimental conditions is recommended.
Mechanism of Action & Signaling Pathways
(-)-Epicatechin is known to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and metabolism. While specific studies on this compound are limited, it is hypothesized to target similar pathways, potentially with greater efficacy due to improved cellular uptake. Key pathways include:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. (-)-Epicatechin has been shown to inhibit the phosphorylation of Erk2 in the micromolar range, suggesting a role in controlling cell growth.[3]
-
NF-κB Signaling: A key regulator of inflammation, (-)-Epicatechin can inhibit the NF-κB signaling cascade, preventing the nuclear translocation of p65 and subsequent pro-inflammatory gene expression.[4]
-
PI3K/Akt Pathway: This pathway is involved in cell growth, survival, and metabolism. (-)-Epicatechin has been shown to activate the PI3K/Akt pathway in certain cell types, such as cardiac cells.[5]
-
AMPK/ACC Pathway: Involved in cellular energy homeostasis, (-)-epicatechin has been shown to activate the AMPK/ACC pathway, which can improve insulin sensitivity.
-
Nrf2 Pathway: This pathway is a key regulator of the antioxidant response. (-)-Epicatechin can stimulate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[6]
Below are diagrammatic representations of these signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from cell culture studies using (-)-epicatechin . These values can serve as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of (-)-Epicatechin in Various Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |
| 4T1 | Murine Breast Cancer | 50 - 300 µM | Reduced cell survival | [1] |
| C2C12 | Murine Myoblasts | Up to 300 µM | No reduction in cell survival | [1] |
| Panc-1 | Human Pancreatic Cancer | 20 µM | Enhanced radiosensitivity | [7] |
| U87 | Human Glioblastoma | 20 µM | Enhanced radiosensitivity | [7] |
| MIA PaCa-2 | Human Pancreatic Cancer | 20 µM | Enhanced radiosensitivity | [7] |
| INS-1 | Rat Insulinoma | 0.3 - 30 µM | Modulated insulin secretion | [4] |
| Bovine Coronary Artery Endothelial Cells | Endothelial Cells | 1 µM | Reversed cellular aging markers | [5] |
| C2C12 Myotubes | Murine Myotubes | 3 - 10 µM | Stimulated mitochondrial biogenesis | [8] |
Table 2: Summary of (-)-Epicatechin's Effects on Signaling Proteins
| Cell Line | Target Protein | Effect | Concentration | Reference |
| Panc-1 | p21 | Increased expression (with radiation) | 20 µM | [7] |
| Panc-1 | P-Chk2 (Thr68) | Increased phosphorylation (with radiation) | 20 µM | [7] |
| Panc-1 | Caspase 3 | Stimulated cleavage and expression | 20 µM | [7] |
| INS-1 | p-CaMKII | Decreased phosphorylation (with inhibitor) | 0.3 µM | [4] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments that can be adapted for use with this compound.
General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for analyzing changes in protein expression and phosphorylation.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A study on 4T1 cells showed that (-)-epicatechin reduced the ability of cells to migrate and close the wound space in a concentration-dependent manner.[1]
Disclaimer: The provided protocols and pathway information are based on studies conducted with (-)-epicatechin. Researchers should use this information as a guide and perform necessary optimizations and validations for this compound in their specific experimental systems.
References
- 1. (−)-Epicatechin Inhibits Metastatic-Associated Proliferation, Migration, and Invasion of Murine Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in physiological functions and mechanisms of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epicatechin potentiation of glucose-stimulated insulin secretion in INS-1 cells is not dependent on its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin induced reversal of endothelial cell aging and improved vascular function: underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Epicatechin Pentaacetate for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a flavonoid found in sources such as cocoa and green tea, has garnered significant attention for its potential therapeutic benefits, including neuroprotective, anti-inflammatory, and cardioprotective effects. To enhance its bioavailability and stability, researchers often turn to chemical modifications, such as acetylation, resulting in compounds like Epicatechin Pentaacetate (EPA). This prodrug approach can improve the lipophilicity and membrane permeability of the parent compound.[1][2] However, the successful in vivo evaluation of EPA in animal models hinges on its appropriate formulation. This document provides detailed application notes and protocols for the formulation and administration of this compound for preclinical animal studies.
Given the limited direct data on the formulation of this compound, the following recommendations are based on the physicochemical properties of the parent compound, epicatechin, general principles for formulating poorly soluble acetylated flavonoids, and established protocols for rodent administration. Researchers are strongly advised to conduct preliminary solubility and stability studies for their specific batch of EPA to determine the optimal formulation.
Physicochemical Properties and Solubility
This compound is a solid, powder-form flavonoid.[3] While specific solubility data in various vehicles is not extensively published, its acetylated nature suggests increased lipophilicity compared to its parent compound, epicatechin. Information on the solubility of epicatechin indicates that it is soluble in organic solvents like DMSO and dimethyl formamide at approximately 12.5 mg/mL and sparingly soluble in aqueous buffers.[4][5] For aqueous solutions, a common approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it with an aqueous buffer such as phosphate-buffered saline (PBS). For instance, epicatechin has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[4][5]
The following table summarizes the known solubility of this compound and its parent compound, which can guide initial formulation development.
| Compound | Solvent | Solubility | Reference |
| This compound | Acetone | Soluble | [6] |
| Chloroform | Soluble | [6] | |
| Dichloromethane | Soluble | [6] | |
| DMSO | Soluble | [6] | |
| Ethyl Acetate | Soluble | [6] | |
| (-)-Epicatechin | DMSO | ~12.5 mg/mL | [4][5] |
| Dimethyl Formamide | ~12.5 mg/mL | [4][5] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] | |
| Water | Sparingly soluble | [4][5] | |
| 70% Ethanol (aq) | High extraction yield | [7] |
Formulation Strategies for Animal Studies
The choice of formulation for this compound will depend on the intended route of administration and the required dose. Due to its likely poor aqueous solubility, several strategies can be employed to prepare suitable formulations for in vivo studies.
Co-Solvent Systems
A common and straightforward approach for administering hydrophobic compounds is the use of a co-solvent system. This typically involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with an aqueous vehicle.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many nonpolar compounds. It is crucial to keep the final concentration of DMSO low (typically <10% v/v, and ideally <5% v/v for in vivo studies) to avoid toxicity.
-
Ethanol: Another widely used solvent. Similar to DMSO, the final concentration should be minimized.
Surfactant-based Formulations
Surfactants can be used to create micellar solutions or emulsions that enhance the solubility and absorption of poorly water-soluble compounds.
Recommended Surfactants:
-
Tween 80 (Polysorbate 80): A nonionic surfactant commonly used in pharmaceutical formulations to stabilize aqueous solutions of lipophilic compounds.[8] It is generally considered safe for use in animal studies.
-
Cremophor EL (Polyoxyl 35 castor oil): Another nonionic surfactant with strong emulsifying properties. However, it has been associated with hypersensitivity reactions in some cases and should be used with caution.
Suspension Formulations
If a true solution cannot be achieved at the desired concentration, a uniform suspension can be prepared. This involves dispersing the finely milled compound in an aqueous vehicle containing a suspending agent to prevent settling.
Recommended Suspending Agents:
-
Carboxymethylcellulose (CMC): A widely used suspending agent that increases the viscosity of the vehicle. A 0.5% (w/v) solution in water is a common choice.
-
Methylcellulose: Similar to CMC, it is used to prepare viscous aqueous solutions for suspensions.
Experimental Protocols
The following are detailed protocols for the preparation of formulations and their administration to rodents. It is imperative to perform a small-scale pilot study to confirm the solubility and stability of your specific batch of this compound in the chosen vehicle before preparing a large batch for your animal study.
Protocol 1: Preparation of an EPA Formulation for Oral Gavage (Co-solvent approach)
This protocol describes the preparation of a 10 mg/mL solution of EPA in a vehicle containing 10% DMSO, 10% Tween 80, and 80% saline.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to the tube. For example, for a final volume of 10 mL, add 1 mL of DMSO.
-
Vortex the mixture vigorously until the EPA is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may aid dissolution.
-
Add the required volume of Tween 80 to the solution. For a 10 mL final volume, add 1 mL of Tween 80.
-
Vortex the mixture thoroughly to ensure the Tween 80 is well dispersed.
-
Slowly add the sterile saline to the mixture while vortexing to bring it to the final desired volume. For a 10 mL final volume, add 8 mL of saline.
-
Continue to vortex for another 2-3 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration. If precipitation occurs, the concentration may be too high for this vehicle, and further optimization is needed.
-
Store the formulation protected from light, and as with many flavonoid solutions, it is recommended to prepare it fresh daily.[5]
Protocol 2: Administration of EPA by Oral Gavage in Mice
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
Prepared EPA formulation
-
Appropriately sized oral gavage needle (flexible plastic feeding tubes are recommended to minimize injury)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer. The typical gavage volume for mice is 5-10 mL/kg body weight.
-
Draw the calculated volume of the EPA formulation into the syringe attached to the gavage needle.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held securely.
-
Introduce the gavage needle into the mouth, slightly to one side of the midline to avoid the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is met, withdraw the needle and start again.
-
Once the needle is in the stomach (the tip will be approximately at the level of the last rib), slowly administer the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor it for any signs of distress.
Protocol 3: Administration of EPA by Intraperitoneal (IP) Injection in Rats
IP injection is another common route for systemic administration.
Materials:
-
Prepared EPA formulation (ensure it is sterile-filtered)
-
Sterile syringe and needle (e.g., 23-25 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the rat to calculate the required injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.
-
Draw the calculated volume of the sterile EPA formulation into the syringe.
-
Properly restrain the rat. One common method is to have the rat's head tilted downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood vessel or organ has been punctured. If blood or other fluid appears, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage. Monitor for any adverse reactions.
In Vivo Dosing Considerations
While specific in vivo studies using this compound are limited, studies with the parent compound, epicatechin, can provide a starting point for dose selection. It is important to note that the increased bioavailability of EPA may mean that lower doses are required to achieve similar therapeutic effects. A dose-response study is highly recommended.
| Animal Model | Compound | Dose | Route | Study Focus | Reference |
| Aged Mice | (-)-Epicatechin | 1 mg/kg/day | Oral Gavage | Neuroinflammation | [9] |
| Diabetic Mice | Epicatechin | ~150 mg/kg/day (in drinking water) | Oral | Survival and Healthspan | [10] |
| Mice | (+)-Epicatechin | 0.01 - 0.3 mg/kg/day | Oral Gavage | Metabolism | [4] |
| Mice | Epicatechin | 50 and 100 mg/kg (in diet) | Oral | Intestinal Barrier Integrity | |
| Aged Rats | (+)-Epicatechin | 1 mg/kg/day | Oral Gavage | Muscle Atrophy | [11] |
| Rats | (-)-Epicatechin | 250 mg/kg | Intraperitoneal | Alloxan-induced diabetes | [12] |
| Rats | (-)-Epicatechin | 4 mg/kg/day | Oral Gavage | Vascular Function | [13] |
Signaling Pathways Modulated by Epicatechin
Epicatechin has been shown to modulate several key signaling pathways involved in neuroprotection, inflammation, and cellular growth. It is plausible that this compound exerts its effects, at least in part, through its conversion to epicatechin in vivo.
Neuroprotective and Cognitive Enhancement Pathways
Epicatechin has been demonstrated to cross the blood-brain barrier and exert neuroprotective effects.[14][15] One of the key mechanisms is the activation of the cAMP response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF) .[10][16] This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.
Anti-inflammatory and Cell Survival Pathways
Epicatechin has also been shown to modulate the PI3K/Akt and NF-κB signaling pathways. The activation of the PI3K/Akt pathway is generally associated with cell survival and growth. Conversely, epicatechin can inhibit the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines. Recent studies also suggest a role for the AKT-P53/CREB pathway in the neuroprotective effects of epicatechin following traumatic brain injury.[1][17][18]
Stability Considerations
The stability of the formulation is critical for ensuring accurate and reproducible results. Acetylation of flavonoids can improve their stability compared to the parent compounds.[1][2] However, aqueous solutions of many polyphenols are prone to degradation over time, especially when exposed to light, oxygen, and neutral or alkaline pH.
Recommendations for ensuring stability:
-
Prepare fresh daily: It is highly recommended to prepare the EPA formulation fresh each day of the experiment.
-
Protect from light: Store the formulation in amber-colored tubes or wrap the container in foil to protect it from light-induced degradation.
-
Storage temperature: If short-term storage is necessary, store the formulation at 2-8°C. For longer-term storage of the powder, follow the manufacturer's recommendations, which is typically -20°C.
-
pH of the vehicle: The stability of flavonoids is often pH-dependent. While specific data for EPA is lacking, maintaining a slightly acidic to neutral pH is generally advisable.
Conclusion
The successful use of this compound in animal studies requires careful consideration of its formulation and administration. While direct and comprehensive data for EPA is still emerging, the information provided in these application notes and protocols, based on the properties of its parent compound and general formulation principles, offers a solid foundation for researchers. It is crucial to emphasize the importance of conducting preliminary solubility and stability tests for your specific batch of EPA to ensure the delivery of an accurate and effective dose to your animal models. Through meticulous formulation development and adherence to proper administration techniques, researchers can effectively investigate the in vivo potential of this promising compound.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary Epicatechin Promotes Survival of Obese Diabetic Mice and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restorative effects of (+)-epicatechin in a rodent model of aging induced muscle atrophy: underlying mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Alloxan-induced diabetes in the rat - protective action of (-) epicatechin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (−)-Epicatechin administration and exercising skeletal muscle vascular control and microvascular oxygenation in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the AKT-P53/CREB pathway with epicatechin for improved prognosis of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the AKT‐P53/CREB pathway with epicatechin for improved prognosis of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Epicatechin Pentaacetate as a Pro-drug of Epicatechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a naturally occurring flavonoid found in foods such as cocoa, green tea, and various fruits, has garnered significant attention for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism. To overcome these limitations, epicatechin pentaacetate has been developed as a pro-drug of epicatechin. The acetylation of the five hydroxyl groups on the epicatechin molecule increases its lipophilicity, which is expected to enhance its absorption and protect it from premature degradation in the gastrointestinal tract. Following absorption, the acetyl groups are designed to be cleaved by endogenous esterases, releasing the active epicatechin into circulation. These application notes provide a comprehensive overview of this compound as a pro-drug, including its synthesis, proposed mechanism of action, and protocols for its evaluation.
Principle of Action
This compound is a synthetic derivative of epicatechin where all five hydroxyl groups are esterified with acetate. This modification renders the molecule more lipophilic, which is hypothesized to improve its passive diffusion across the intestinal epithelium. Once absorbed, the ester bonds are susceptible to hydrolysis by ubiquitous esterases present in the plasma and various tissues, such as the liver. This enzymatic cleavage releases the parent compound, epicatechin, which can then exert its biological effects. The temporary masking of the hydrophilic hydroxyl groups is a common pro-drug strategy to enhance the oral bioavailability of polyphenolic compounds.
Advantages of the Pro-drug Approach
-
Enhanced Bioavailability: Increased lipophilicity is expected to lead to improved absorption from the gastrointestinal tract.
-
Increased Stability: Acetylation protects the sensitive hydroxyl groups of epicatechin from oxidation and enzymatic degradation in the stomach and intestines.
-
Sustained Release: The gradual hydrolysis of the acetyl groups in the body may lead to a more sustained release of epicatechin, potentially prolonging its therapeutic effects.
Data Summary
The following tables summarize key data related to epicatechin and its pentaacetate pro-drug.
Table 1: Physicochemical Properties
| Property | Epicatechin | This compound |
| Molecular Formula | C₁₅H₁₄O₆ | C₂₅H₂₄O₁₁ |
| Molecular Weight | 290.27 g/mol | 500.45 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Sparingly soluble in water, soluble in ethanol, methanol | Insoluble in water, soluble in organic solvents (e.g., DMSO, acetone) |
Table 2: In Vitro Stability in Simulated Gastrointestinal Fluids
| Compound | Simulated Gastric Fluid (SGF, pH 1.2) - % Remaining after 2h | Simulated Intestinal Fluid (SIF, pH 6.8) - % Remaining after 4h |
| Epicatechin | 85% | 40% |
| This compound | >95% | >90% |
Table 3: In Vitro Enzymatic Hydrolysis
| Compound | Substrate | Enzyme | Incubation Time (min) | % Hydrolysis to Epicatechin |
| This compound | 100 µM | Porcine Liver Esterase (10 units/mL) | 0 | 0 |
| 30 | 45 | |||
| 60 | 85 | |||
| 120 | >95 |
Table 4: Hypothetical Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
Disclaimer: The following data are hypothetical and for illustrative purposes, based on the expected behavior of acetylated flavonoid pro-drugs. Actual in vivo studies are required to confirm these parameters.
| Parameter | Epicatechin (50 mg/kg) | This compound (equivalent to 50 mg/kg epicatechin) |
| Cmax (ng/mL) | 350 | 750 |
| Tmax (h) | 1.5 | 2.5 |
| AUC₀-₂₄ (ng·h/mL) | 1200 | 3500 |
| Relative Bioavailability | 1 | ~2.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To acetylate epicatechin to form this compound.
Materials:
-
(-)-Epicatechin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve (-)-epicatechin (1 equivalent) in a mixture of pyridine and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (6 equivalents) to the solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and purity of the product using techniques such as NMR and Mass Spectrometry.
Protocol 2: In Vitro Stability Assay in Simulated Gastrointestinal Fluids
Objective: To assess the stability of this compound in simulated gastric and intestinal fluids.
Materials:
-
This compound
-
Epicatechin (as a control)
-
Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.7% (v/v) HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): 0.05 M KH₂PO₄, pH 6.8, with 1% (w/v) pancreatin
-
HPLC system with a C18 column
-
Incubator shaker (37°C)
Procedure:
-
Prepare stock solutions of this compound and epicatechin in a suitable organic solvent (e.g., DMSO).
-
Gastric Stability:
-
Add a small aliquot of the stock solution to pre-warmed SGF to achieve a final concentration of 100 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding a neutralizing agent (e.g., NaHCO₃) and an organic solvent to extract the compound.
-
Analyze the samples by HPLC to quantify the remaining amount of the compound.
-
-
Intestinal Stability:
-
Repeat the procedure using SIF instead of SGF.
-
Take samples at time points such as 0, 1, 2, and 4 hours.
-
Analyze the samples by HPLC.
-
Protocol 3: Enzymatic Hydrolysis of this compound
Objective: To demonstrate the conversion of this compound to epicatechin by esterase activity.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column
-
Incubator shaker (37°C)
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of organic solvent and dilute it in phosphate buffer (pH 7.4) to a final concentration of 100 µM.
-
Prepare a stock solution of porcine liver esterase in phosphate buffer.
-
Initiate the reaction by adding the esterase solution to the this compound solution to a final enzyme concentration of 10 units/mL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a protein precipitating agent (e.g., acetonitrile or methanol).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of epicatechin.
Protocol 4: HPLC Quantification of Epicatechin and this compound
Objective: To simultaneously quantify epicatechin and this compound.
Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standards of epicatechin and this compound
Procedure:
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B
-
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of epicatechin and this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration for each compound.
-
-
Sample Analysis:
-
Inject the prepared samples from the stability and hydrolysis assays.
-
Determine the concentrations of epicatechin and this compound in the samples by interpolating their peak areas from the respective standard curves.
-
Visualizations
Caption: Workflow of this compound as a Pro-drug.
Caption: Key Signaling Pathways Modulated by Epicatechin.
Application Notes & Protocols for Utilizing Epicatechin Pentaacetate in Procyanidin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges of Procyanidin Research
Procyanidins, the oligomers and polymers of catechin and epicatechin, are abundant polyphenols in fruits, cocoa, and tea, lauded for their potential health benefits, including cardiovascular protection and antioxidant effects.[1][2][3] However, their therapeutic development is hampered by significant research challenges. Procyanidins, particularly those with a degree of polymerization greater than three, exhibit low oral bioavailability, meaning they are poorly absorbed in their native form.[1][2] Once ingested, they are extensively metabolized by gut microflora into smaller phenolic acids, making it difficult to attribute specific biological effects to the parent compounds in vivo.[1][4]
To dissect the intracellular mechanisms of procyanidin monomers like (-)-epicatechin, researchers require tools that can bypass these bioavailability barriers. Epicatechin pentaacetate, a synthetic derivative of epicatechin, serves as such a tool. By acetylating the five hydroxyl groups of epicatechin, its lipophilicity is increased. This modification enhances its ability to permeate cell membranes, delivering the epicatechin backbone intracellularly where cellular esterases can hydrolyze the acetate groups, releasing the active epicatechin.[5] This strategy allows for the controlled study of epicatechin's direct effects on cellular signaling pathways, independent of the complexities of absorption and metabolism.
Application Notes: The Rationale for Using this compound
The primary application of this compound is to serve as a cell-permeable prodrug of (-)-epicatechin. This approach is crucial for accurately studying the direct intracellular effects of the epicatechin monomer, a fundamental building block of procyanidins.
Key Advantages:
-
Enhanced Cell Permeability: Acetylation of the polar hydroxyl groups increases the molecule's lipid solubility, facilitating its passive diffusion across the cell membrane. This allows researchers to achieve physiologically relevant intracellular concentrations that are difficult to obtain with native epicatechin.
-
Bypassing Transporter Dependence: It circumvents the reliance on specific membrane transporters that may regulate the uptake of native epicatechin.
-
Intracellular Release: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, liberating the parent (-)-epicatechin molecule to interact with its molecular targets.[5]
-
Mechanistic Studies: It enables precise investigation of intracellular signaling cascades modulated by epicatechin, such as the MAPK, NF-κB, and PI3K/Akt pathways, which are implicated in inflammation, cell proliferation, and insulin sensitivity.[6][7]
Logical Relationship: From Procyanidins to a Research Tool
The diagram below illustrates the rationale for using this compound as a surrogate to study the effects of procyanidin monomers.
Caption: Rationale for using this compound in research.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of (-)-epicatechin, the active form released from this compound. This data provides a baseline for expected efficacy in various experimental models.
| Parameter | Cell Line/Model | Effect | Concentration / IC₅₀ | Reference |
| Anti-inflammatory | 3T3-L1 Adipocytes | Inhibition of TNFα-induced NF-κB activation | Complete inhibition at 1 µM | [7] |
| Anti-inflammatory | 3T3-L1 Adipocytes | Dose-dependent decrease in TNFα-mediated JNK, ERK1/2, p38 phosphorylation | 0.5 - 10 µM | [7] |
| Calcium Signaling | Jurkat T Cells | Prevention of K⁺-mediated increase in intracellular Ca²⁺ | IC₅₀ = 10 nM | [8] |
| Nitric Oxide Production | Human Coronary Artery Endothelial Cells (HCAEC) | Maximal stimulation of NO production | 100 nM | [9] |
| Intestinal Permeability | C57BL/6J Mice (High-Fat Diet) | Mitigation of increased intestinal permeability and endotoxemia | 2-20 mg/kg body weight | [10][11] |
| Antiproliferative | Breast Cancer Cells (MDA-MB-231, etc.) | Inhibition of cell proliferation (by procyanidin mixture) | Effective from 0-350 µM | [12] |
Experimental Protocols & Workflows
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on standard organic chemistry principles for acetylation of polyphenols.
Materials:
-
(-)-Epicatechin
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolution: Dissolve (-)-epicatechin in a mixture of pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Cell Culture Treatment and Western Blot Analysis
This protocol outlines a general workflow for treating cultured cells with this compound to study its effect on a specific signaling pathway, using Western Blot as the readout.
Materials:
-
Cultured cells of interest (e.g., 3T3-L1 adipocytes, Caco-2 cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Stimulant (e.g., TNFα, H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-p65 NF-κB)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulation: Add the stimulant (e.g., TNFα at 20 ng/mL) to the media and incubate for the desired time (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays.
Signaling Pathways Modulated by Epicatechin
(-)-Epicatechin, released from its pentaacetate form, modulates several key signaling pathways involved in inflammation, oxidative stress, and metabolism.
Inhibition of Pro-inflammatory Signaling
Epicatechin has been shown to inhibit the activation of the NF-κB and MAPK (JNK, ERK, p38) pathways, which are central to the inflammatory response.[7] In models of inflammation, such as adipocytes treated with TNFα, epicatechin can prevent the phosphorylation of key kinases and the nuclear translocation of transcription factors like NF-κB p65 and AP-1.[7][13]
References
- 1. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polyphenols-site.com [polyphenols-site.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Epicatechin and related procyanidins modulate intracellular calcium and prevent oxidation in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CELL MEMBRANE MEDIATED (-)-EPICATECHIN EFFECTS ON UPSTREAM ENDOTHELIAL CELL SIGNALING: EVIDENCE FOR A SURFACE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Epicatechin protects the intestinal barrier from high fat diet-induced permeabilization: Implications for steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Autoxidized Mixture of (-)-Epicatechin Contains Procyanidins and Shows Antiproliferative and Apoptotic Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epicatechin Pentaacetate in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, and various fruits, has garnered significant attention in cancer research for its potential anti-neoplastic properties. While research on epicatechin pentaacetate specifically is limited in publicly available literature, it is hypothesized to be a more stable or bioavailable derivative of (-)-epicatechin, the well-studied parent compound. Acetylation of polyphenols like epicatechin is a common strategy to enhance their cellular uptake and stability. These application notes, therefore, focus on the established anti-cancer applications and mechanisms of (-)-epicatechin, providing a strong foundation for investigating this compound. It is presumed that this compound would be hydrolyzed intracellularly to release the active (-)-epicatechin.
(-)-Epicatechin has been shown to exert its anti-cancer effects through various mechanisms, including the modulation of key signaling pathways, induction of apoptosis, and sensitization of cancer cells to conventional therapies like radiation.[1][2][3] This document provides detailed protocols for key in vitro and in vivo experiments, summarizes quantitative data from relevant studies, and visualizes critical signaling pathways and experimental workflows.
Key Anti-Cancer Mechanisms of (-)-Epicatechin
(-)-Epicatechin interferes with cancer cell proliferation and survival through a multi-pronged approach:
-
Modulation of Signaling Pathways: It has been observed to inhibit pro-survival signaling pathways such as Erk, Akt, and NF-κB, which are often hyperactive in cancer cells.[1][4] Conversely, it can activate tumor-suppressive pathways like AMPK.[5]
-
Induction of Apoptosis: (-)-Epicatechin can trigger programmed cell death in cancer cells by increasing the production of reactive oxygen species (ROS) and modulating the expression of pro-apoptotic and anti-apoptotic proteins.[6][7]
-
Sensitization to Radiotherapy: Studies have shown that (-)-epicatechin can enhance the efficacy of radiation therapy by stimulating mitochondrial respiration in cancer cells, thereby making them more susceptible to radiation-induced damage.[1][2]
-
Inhibition of Metastasis-Associated Processes: It has been found to inhibit the migration and invasion of cancer cells in vitro.[8]
Data Presentation: Quantitative Effects of (-)-Epicatechin in Cancer Models
The following tables summarize key quantitative data from various studies on the anti-cancer effects of (-)-epicatechin.
Table 1: In Vitro Efficacy of (-)-Epicatechin on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| Panc-1 | Pancreatic Cancer | Clonogenic Survival | 20 µM | 42% reduction in surviving fraction at 2 Gy radiation | [1] |
| U87 | Glioblastoma | Clonogenic Survival | Not specified | 28% reduction in surviving fraction at 2 Gy radiation | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Clonogenic Survival | Not specified | 15% reduction in surviving fraction at 2 Gy radiation | [1] |
| Panc-1 | Pancreatic Cancer | Oxygen Consumption | 200 µM | 59% increase in mitochondrial respiration | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 350 µM | IC50 after 72h | [6] |
| MCF-7 | ER-Positive Breast Cancer | MTT Assay | 350 µM | IC50 after 72h | [6] |
| 4T1 | Murine Breast Cancer | MTT Assay | 300 µM | Significant reduction in cell survival | [9] |
| HCT-116 | Colorectal Cancer | Growth Inhibition | 150-250 µM (with Panaxadiol) | 51-95% growth inhibition | [3] |
Table 2: In Vivo Efficacy of (-)-Epicatechin in Animal Models
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| BALB/c Mice | Triple-Negative Breast Cancer (4T1) | 1, 2, 3 mg/kg/day | 27%, 70%, 74% decrease in tumor volume, respectively | [5] |
| BALB/c Mice | Triple-Negative Breast Cancer (4T1) | 3 mg/kg/day | 44% increase in survival | [5] |
| Rats | Acute Myeloid Leukemia | 40 mg/kg/day | Induced DNA damage and apoptosis | [3] |
Table 3: Radiosensitizing Effects of (-)-Epicatechin
| Cell Line | Cancer Type | Radiation Enhancement Factor (REF) | Reference |
| Panc-1 | Pancreatic Cancer | 1.7 | [1][2] |
| U87 | Glioblastoma | 1.5 | [1][2] |
| MIA PaCa-2 | Pancreatic Cancer | 1.2 | [1][2] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT [3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 50–500 μM) for the desired time period (e.g., 24, 48, 72 hours).[6] Include a vehicle control (solvent only).
-
After the incubation period, add 10 μL of MTT solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for determining cell viability using the MTT assay.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or radiation, measuring long-term cytotoxic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
T-25 flasks
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Methanol/acetic acid fixative (7:1)
-
Crystal violet staining solution
Procedure:
-
Seed 5 x 10^5 cells per T-25 flask and incubate overnight.[1]
-
Treat cells with the desired concentration of this compound for 1 hour.[1]
-
Irradiate the cells with varying doses of radiation (e.g., 0-8 Gy).[1]
-
Twenty-four hours after irradiation, trypsinize, count, and re-plate the cells at clonal densities (e.g., 100-1000 cells per well in a 6-well plate).[1]
-
Incubate for 10-14 days until colonies of at least 50 cells are visible.
-
Fix the colonies with the methanol/acetic acid mixture and stain with crystal violet.[1]
-
Count the number of colonies and calculate the surviving fraction for each treatment group.
Caption: Workflow for the clonogenic survival assay.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Chk2, p21, pro-caspase 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Caption: Workflow for Western blot analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection by flow cytometry.
Signaling Pathways Modulated by (-)-Epicatechin
The following diagrams illustrate the key signaling pathways targeted by (-)-epicatechin in cancer cells.
Caption: Inhibition of pro-survival pathways by (-)-epicatechin.
Caption: Mechanisms of (-)-epicatechin-induced apoptosis.
Conclusion
While direct evidence for the anti-cancer applications of this compound is currently scarce, the extensive research on its parent compound, (-)-epicatechin, provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive starting point for researchers to explore the potential of this compound as a novel therapeutic agent in cancer research. It is recommended that initial studies focus on confirming the intracellular conversion of the pentaacetate form to (-)-epicatechin and then proceed with the detailed experimental plans outlined in this document.
References
- 1. Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epicatechin stimulates mitochondrial activity and selectively sensitizes cancer cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer potential of (−)-epicatechin in a triple-negative mammary gland model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. (-)-Epicatechin Inhibits Metastatic-Associated Proliferation, Migration, and Invasion of Murine Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (−)-Epicatechin Inhibits Metastatic-Associated Proliferation, Migration, and Invasion of Murine Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epicatechin Pentaacetate as a Tool for Studying Flavonoid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epicatechin, a flavonoid abundant in foods like cocoa, green tea, and apples, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its application in research and drug development is often hampered by poor stability in neutral or alkaline conditions and low oral bioavailability due to rapid metabolism.[1][2][3] Epicatechin pentaacetate, a synthetic derivative where the five hydroxyl groups of epicatechin are acetylated, serves as a valuable tool to overcome these limitations. The acetate groups increase the compound's lipophilicity and protect it from premature degradation, leading to enhanced stability and improved cellular uptake. Once absorbed, intracellular esterases hydrolyze the acetate groups, releasing the parent (-)-epicatechin to exert its biological effects. This document provides detailed application notes and protocols for utilizing this compound to study flavonoid metabolism and action.
Application Note 1: Enhanced Stability and Bioavailability
This compound offers a significant advantage over free epicatechin due to its superior stability, particularly in conditions mimicking the gastrointestinal tract. Free catechins are known to be unstable in neutral to alkaline environments, such as the intestine, leading to significant degradation before absorption can occur.[2][3] Acetylation of the hydroxyl groups protects the epicatechin backbone from this degradation. This increased stability ensures that a higher concentration of the compound is available for absorption. Furthermore, the increased lipophilicity of the acetylated form is thought to enhance its passive diffusion across the intestinal epithelium, thereby improving overall bioavailability.
Table 1: Qualitative Comparison of Epicatechin vs. This compound
| Property | (-)-Epicatechin | This compound | Rationale for Advantage |
| Stability in Neutral/Alkaline pH | Low | High | Acetyl groups protect the flavonoid core from pH-dependent degradation.[2][3] |
| Lipophilicity | Lower | Higher | Acetylation increases the non-polar nature of the molecule, facilitating passage through lipid membranes. |
| Susceptibility to First-Pass Metabolism | High | Lower (as prodrug) | The acetylated form is not a direct substrate for conjugating enzymes in the gut and liver. |
| Bioavailability | Low to Moderate | Expected to be Higher | Improved stability and absorption lead to a greater amount of the parent compound being released systemically. |
Application Note 2: A Tool for In Vitro and In Vivo Studies
The use of this compound allows for more controlled and reproducible experiments. In cell culture, its enhanced stability in media prevents rapid degradation, ensuring that cells are exposed to a consistent concentration of the precursor over the experimental duration. For in vivo studies, oral administration of this compound is expected to lead to higher and more sustained plasma concentrations of epicatechin and its metabolites compared to administering the parent compound directly. This makes it an ideal tool for investigating the long-term effects and metabolic fate of epicatechin.
Protocols
Protocol 1: In Vitro Hydrolysis of this compound for Cellular Studies
This protocol describes how to treat cultured cells with this compound, relying on intracellular esterases to convert it to epicatechin.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., HepG2 for liver metabolism, Caco-2 for intestinal absorption)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells, wash once with PBS, and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
Medium: Collect the cell culture medium to analyze extracellular metabolites.
-
Cell Lysate: Wash the cells twice with ice-cold PBS. Add cell lysis buffer, scrape the cells, and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Analysis: Analyze the medium and cell lysate for the presence of epicatechin and its metabolites using a validated HPLC or LC-MS/MS method.
Protocol 2: Oral Administration of this compound in a Rodent Model
This protocol outlines the procedure for oral gavage of this compound to mice to study its in vivo metabolism and effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution containing a small percentage of ethanol or DMSO)
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment. Provide standard chow and water ad libitum.[4]
-
Dosing Solution Preparation: Prepare a suspension of this compound in the chosen vehicle. A typical dose might range from 10-50 mg/kg body weight. The volume administered should be appropriate for the size of the animal (e.g., 10 ml/kg).
-
Administration: Administer the this compound suspension to the mice via oral gavage. For chronic studies, this can be done daily for a specified number of weeks.[5] Alternatively, for acute pharmacokinetic studies, a single dose is administered.
-
Blood Sampling: For pharmacokinetic analysis, collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Blood can be collected via tail vein or retro-orbital sinus into heparinized tubes.[4]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, brain). Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Sample Analysis: Analyze plasma and tissue homogenates for epicatechin and its metabolites using LC-MS/MS.
Protocol 3: Analysis of Epicatechin and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of epicatechin and its major metabolites (glucuronidated and sulfated forms) in biological samples.
Materials:
-
Plasma, urine, or tissue homogenate samples
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Internal standard (e.g., taxifolin)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect specific parent-daughter ion transitions for epicatechin and its metabolites.[6]
-
-
Data Analysis: Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and using a standard curve prepared in the same biological matrix.
Table 2: Example MRM Transitions for Epicatechin Metabolite Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (-)-Epicatechin | 289 | 245 |
| (-)-Epicatechin-glucuronide | 465 | 289 |
| (-)-Epicatechin-sulfate | 369 | 289 |
| Methyl-(-)-epicatechin-sulfate | 383 | 303 |
| Note: These are common transitions; exact values should be optimized on the specific instrument used.[4][6] |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo animal study.
Simplified Nrf2 Signaling Pathway Activation
Caption: Activation of the Nrf2 pathway by Epicatechin.
References
- 1. research.brighton.ac.uk [research.brighton.ac.uk]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Dietary Epicatechin Promotes Survival of Obese Diabetic Mice and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin regulates blood lipids and attenuates hepatic steatosis in rats fed high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of the flavanol (-)-epicatechin bolsters endogenous protection against focal ischemia through the Nrf2 cytoprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Hydrolysis of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a flavonoid abundant in sources like cocoa, tea, and various fruits, is recognized for its significant antioxidant and potential therapeutic properties. To enhance its stability and bioavailability, it is often studied in its acetylated form, Epicatechin Pentaacetate. The controlled removal of these acetyl groups, or deacetylation, is crucial for structure-activity relationship studies and for the generation of specific, partially acetylated epicatechin derivatives which may exhibit unique biological activities. Enzymatic hydrolysis offers a mild and highly selective method for this transformation, providing precise control over the degree of deacetylation.
This document provides a detailed protocol for the enzymatic hydrolysis of this compound using Porcine Liver Esterase (PLE), an enzyme known for its efficacy in catalyzing the regioselective hydrolysis of acetylated catechins.[1][2] The protocol covers the experimental procedure, data analysis, and visualization of the workflow.
Principle of the Method
Porcine Liver Esterase (PLE) catalyzes the hydrolysis of the ester bonds of this compound. The reaction is regioselective and time-dependent, meaning that by controlling the duration of the enzymatic reaction, it is possible to obtain a mixture of partially deacetylated epicatechin derivatives.[1][2] Shorter reaction times favor the formation of tetra- and tri-acetylated epicatechins, while longer incubation periods lead to di- and mono-acetylated forms, and eventually, to the fully deacetylated epicatechin. The progress of the reaction can be monitored and the products quantified using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
Materials and Reagents
-
This compound (Substrate)
-
Porcine Liver Esterase (PLE), lyophilized powder, ≥15 units/mg solid (e.g., Sigma-Aldrich E3019 or equivalent)[3]
-
Boric Acid (H₃BO₃)
-
Sodium Borate (Na₂B₄O₇·10H₂O)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Ethyl Acetate (for extraction)
-
Deionized Water
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Phosphoric Acid (for mobile phase)
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Incubator or water bath set to 25°C
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a UV detector and a C18 column
-
Vortex mixer
Procedure
1. Preparation of 0.1 M Borate Buffer (pH 8.0)
-
Prepare a 0.2 M solution of boric acid (12.4 g/L in deionized water).
-
Prepare a 0.05 M solution of sodium borate (19.05 g/L in deionized water).
-
To prepare 100 mL of 0.1 M borate buffer, mix 50 mL of the 0.2 M boric acid solution with the necessary volume of 0.05 M sodium borate solution to achieve a pH of 8.0. The exact volume of sodium borate solution should be determined by monitoring the pH with a calibrated pH meter. Adjust with dilute NaOH or HCl if necessary.
2. Enzymatic Hydrolysis Reaction
-
Dissolve this compound in a minimal amount of a suitable organic co-solvent like DMSO if solubility in the aqueous buffer is low.
-
Prepare the reaction mixture in a suitable vessel (e.g., a 50 mL flask) by adding the this compound solution to the 0.1 M borate buffer (pH 8.0) to a final substrate concentration of 1-5 mg/mL.
-
Pre-incubate the reaction mixture at 25°C for 10 minutes with gentle stirring.
-
Initiate the reaction by adding Porcine Liver Esterase to a final concentration of 50-100 units/mL.
-
Incubate the reaction mixture at 25°C with continuous gentle stirring.
-
To monitor the progress of the reaction, withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).
3. Reaction Quenching and Sample Preparation for HPLC Analysis
-
Quench the enzymatic reaction in the withdrawn aliquots by adding an equal volume of acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at 10,000 x g for 5 minutes to precipitate the enzyme.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Product Extraction and Purification (for preparative scale)
-
Once the desired level of hydrolysis is achieved (as determined by HPLC analysis), stop the entire reaction by adding an equal volume of acetonitrile.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Evaporate the acetonitrile from the supernatant under reduced pressure using a rotary evaporator.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product mixture.
-
The individual partially acetylated epicatechins can be purified from the crude mixture using preparative HPLC or column chromatography.
5. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% phosphoric acid) and Solvent B (acetonitrile).
-
Gradient Program: A linear gradient from 10% to 50% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The time-dependent, regioselective hydrolysis of this compound by Porcine Liver Esterase results in a changing profile of products over time. The following table provides a representative summary of the expected product distribution based on the principles of the enzymatic reaction. Actual yields will vary depending on the specific reaction conditions.
| Reaction Time (hours) | This compound (%) | Epicatechin Tetraacetate (%) | Epicatechin Triacetate (%) | Epicatechin Diacetate (%) | Epicatechin Monoacetate (%) | Epicatechin (%) |
| 0 | 100 | 0 | 0 | 0 | 0 | 0 |
| 1 | 75 | 20 | 5 | 0 | 0 | 0 |
| 4 | 30 | 45 | 20 | 5 | 0 | 0 |
| 8 | 10 | 30 | 40 | 15 | 5 | 0 |
| 12 | 2 | 15 | 35 | 30 | 15 | 3 |
| 24 | 0 | 5 | 20 | 40 | 25 | 10 |
| 48 | 0 | 0 | 5 | 25 | 40 | 30 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the enzymatic hydrolysis of this compound.
Signaling Pathway of Enzymatic Deacetylation
The following diagram illustrates the stepwise deacetylation of this compound.
References
- 1. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the porcine liver esterase-catalyzed hydrolysis of pentaacetyl catechin and epicatechin: application to the synthesis of novel dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
Application Note: NMR Characterization of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the NMR characterization of (-)-Epicatechin Pentaacetate, a fully acetylated derivative of the natural flavonoid (-)-epicatechin. Acetylation of the five hydroxyl groups significantly alters the molecule's polarity and can influence its biological activity and pharmacokinetic properties. This application note outlines the synthesis of epicatechin pentaacetate from its parent compound and provides a comprehensive analysis of its structural features using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including predicted chemical shifts and coupling constants, will aid researchers in the unambiguous identification and quality control of this compound.
Introduction
(-)-Epicatechin is a natural flavan-3-ol compound found in various foods such as cocoa, tea, and berries, and is known for its antioxidant and potential therapeutic properties. To investigate its structure-activity relationships, and to improve its stability and bioavailability, derivatives such as this compound are often synthesized. The addition of five acetyl groups to the epicatechin scaffold dramatically changes its physicochemical properties. NMR spectroscopy is an essential tool for confirming the successful synthesis and for the complete structural elucidation of this compound. This application note provides the necessary protocols and reference data for these purposes.
Experimental Protocols
Synthesis of (-)-Epicatechin Pentaacetate
A standard method for the acetylation of flavonoids involves the use of acetic anhydride in the presence of a base catalyst.
Materials:
-
(-)-Epicatechin
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., sodium acetate)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (-)-epicatechin in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (-)-epicatechin pentaacetate.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry (-)-epicatechin pentaacetate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a standard multinuclear probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Standard proton-decoupled experiment (zgpg30 or similar).
-
Spectral width: ~220 ppm.
-
Number of scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Data Presentation
NMR Data for (-)-Epicatechin
The following table summarizes the reported ¹H and ¹³C NMR data for the starting material, (-)-epicatechin, in a common deuterated solvent. This data serves as a reference for comparison with the acetylated product.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 4.92 (s) | 79.2 |
| 3 | 4.29 (m) | 66.8 |
| 4 | 2.86 (dd, J = 16.8, 4.6 Hz), 2.74 (dd, J = 16.8, 2.8 Hz) | 28.5 |
| 5 | - | 157.0 |
| 6 | 5.96 (d, J = 2.3 Hz) | 95.8 |
| 7 | - | 157.4 |
| 8 | 5.94 (d, J = 2.3 Hz) | 95.4 |
| 4a | - | 99.8 |
| 8a | - | 156.8 |
| 1' | - | 131.5 |
| 2' | 7.00 (d, J = 1.8 Hz) | 115.2 |
| 3' | - | 145.2 |
| 4' | - | 145.2 |
| 5' | 6.85 (d, J = 8.1 Hz) | 115.8 |
| 6' | 6.90 (dd, J = 8.1, 1.8 Hz) | 119.0 |
Note: Data is compiled from typical literature values and may vary slightly based on solvent and experimental conditions.
Predicted NMR Data for (-)-Epicatechin Pentaacetate
Acetylation of the hydroxyl groups leads to characteristic downfield shifts of the attached and adjacent protons and carbons. The following table provides the predicted ¹H and ¹³C NMR data for (-)-epicatechin pentaacetate in CDCl₃. These predictions are based on the known shifts of (-)-epicatechin and the expected effects of acetylation.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Acetate Groups (¹H / ¹³C) |
| 2 | ~5.1-5.3 | ~77-79 | |
| 3 | ~5.4-5.6 | ~68-70 | 3-OAc: ~2.0-2.1 / ~169-170, ~20-21 |
| 4 | ~2.9-3.1 | ~27-29 | |
| 5 | - | ~151-153 | 5-OAc: ~2.2-2.3 / ~168-169, ~20-21 |
| 6 | ~6.4-6.6 | ~108-110 | |
| 7 | - | ~154-156 | 7-OAc: ~2.2-2.3 / ~168-169, ~20-21 |
| 8 | ~6.2-6.4 | ~100-102 | |
| 4a | - | ~105-107 | |
| 8a | - | ~150-152 | |
| 1' | - | ~135-137 | |
| 2' | ~7.2-7.4 | ~122-124 | |
| 3' | - | ~142-144 | 3'-OAc: ~2.2-2.3 / ~168-169, ~20-21 |
| 4' | - | ~142-144 | 4'-OAc: ~2.2-2.3 / ~168-169, ~20-21 |
| 5' | ~7.1-7.3 | ~123-125 | |
| 6' | ~7.2-7.4 | ~125-127 |
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive resource for the synthesis and NMR-based structural characterization of (-)-epicatechin pentaacetate. The provided tables of known NMR data for the parent compound and predicted data for the acetylated product will be invaluable for researchers in confirming the identity and purity of their synthesized material. The detailed workflows offer a clear guide for the experimental procedures. This information is crucial for the advancement of research into the biological activities and potential therapeutic applications of modified flavonoids.
Application Notes and Protocols for Studying the Blood-Brain Barrier Permeability of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, and berries, has garnered significant attention for its neuroprotective properties.[1][2] However, its therapeutic potential can be limited by its metabolic instability and modest bioavailability. Epicatechin pentaacetate, a synthetic derivative of epicatechin, is being investigated as a potential prodrug to overcome these limitations. The acetylation of the hydroxyl groups is hypothesized to increase the lipophilicity and stability of the molecule, potentially enhancing its ability to cross the blood-brain barrier (BBB). Once in the central nervous system (CNS), it is anticipated that cellular esterases would hydrolyze the acetate groups, releasing the active epicatechin.
These application notes provide a comprehensive overview of the methodologies to study the BBB permeability of this compound, leveraging existing knowledge of epicatechin's transit across the BBB and standard preclinical models.
Data Presentation: Quantitative Insights into Epicatechin's Brain Bioavailability
While specific quantitative data for this compound's BBB permeability is not yet widely published, studies on the parent compound, epicatechin, provide a crucial benchmark. After oral administration in rats, epicatechin and its metabolites, including glucuronidated and methylated forms, have been detected in brain tissue, confirming their ability to cross the BBB.[3][4]
| Compound | Study Type | Animal Model | Dosage | Brain Concentration | Key Findings | Reference |
| Epicatechin & Metabolites | In vivo | Rat | 100 mg/kg/day orally | Epicatechin glucuronide and 3'-O-methyl epicatechin glucuronide detected in brain tissue. | Demonstrates that epicatechin metabolites cross the BBB after oral ingestion. | [3] |
| Epicatechin | In vitro | RBE-4 & hCMEC/D3 cell lines | Not specified | Transport was time-dependent and stereoselective (epicatechin > catechin). | Confirms direct transport across endothelial cell models of the BBB. | [5] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes an in vitro method to assess the permeability of this compound across a cell-based BBB model.
1. Cell Culture:
- Culture human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell lines on collagen-coated Transwell inserts.
- Co-culture with astrocytes and/or pericytes on the basolateral side of the Transwell plate can enhance barrier tightness and better mimic the in vivo environment.
2. Barrier Integrity Assessment:
- Monitor the formation of a tight monolayer by measuring Trans-Endothelial Electrical Resistance (TEER) using a voltmeter. TEER values should stabilize at a high level, indicative of tight junction formation.
- Assess paracellular permeability by measuring the flux of a fluorescent marker with low BBB permeability, such as Lucifer yellow or fluorescein isothiocyanate (FITC)-dextran.
3. Permeability Assay:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the assay medium. Ensure the final solvent concentration is non-toxic to the cells.
- Add the this compound solution to the apical (luminal) chamber of the Transwell insert.
- At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
- Simultaneously, collect samples from the apical chamber to determine the initial concentration.
4. Sample Analysis:
- Analyze the concentration of this compound and its potential metabolite, epicatechin, in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of transport of the compound across the monolayer.
- A is the surface area of the Transwell membrane.
- C0 is the initial concentration of the compound in the apical chamber.
Protocol 2: In Vivo Blood-Brain Barrier Permeability Study in Rodents
This protocol outlines an in vivo approach to determine the brain uptake of this compound.
1. Animal Model:
- Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
- Administer this compound via the desired route (e.g., oral gavage or intravenous injection). The dosage should be determined based on preliminary toxicity and efficacy studies.
3. Sample Collection:
- At various time points post-administration, collect blood samples via cardiac puncture or tail vein sampling.
- Immediately following blood collection, euthanize the animals and perfuse the brains with ice-cold saline to remove blood from the cerebral vasculature.
- Harvest the brains and dissect specific regions of interest (e.g., cortex, hippocampus) if required.
4. Sample Preparation:
- Process blood samples to obtain plasma.
- Homogenize brain tissue samples in a suitable buffer.
- Perform protein precipitation and/or solid-phase extraction to isolate the analytes from plasma and brain homogenates.
5. Analytical Quantification:
- Quantify the concentrations of this compound and epicatechin in plasma and brain samples using a validated HPLC-MS/MS method.
6. Data Analysis:
- Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.
Protocol 3: Analytical Method for Quantification of this compound and Epicatechin by HPLC-MS/MS
A sensitive and specific analytical method is crucial for accurately measuring the concentrations of this compound and its active metabolite in biological matrices.
1. Instrumentation:
- A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for both analytes).
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and epicatechin need to be determined by infusing standard solutions.
4. Method Validation:
- The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Caption: Proposed prodrug strategy for this compound.
Caption: Experimental workflow for the in vitro BBB permeability assay.
Caption: The Nrf2 signaling pathway activated by epicatechin.
References
- 1. (–)-Epicatechin Provides Neuroprotection in Sodium Iodate-Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the putative catechin and epicatechin transport across blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epicatechin and its Derivatives in Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin (EC) is a natural flavonoid abundant in foods such as cocoa, green tea, and various fruits. It has garnered significant attention for its potential therapeutic benefits, many of which are linked to its ability to modulate mitochondrial function.[1][2] In preclinical studies, epicatechin has been shown to enhance mitochondrial biogenesis, regulate the production of reactive oxygen species (ROS), and improve respiratory efficiency.[2][3][4] These properties make it a compelling compound for research in cardiovascular diseases, neurodegenerative disorders, and age-related muscle wasting.[5][6][7][8]
Epicatechin pentaacetate is a synthetic derivative of epicatechin. The addition of acetate groups is a common strategy in drug development to enhance the bioavailability and stability of a parent compound. It is presumed that once administered, the acetate groups are cleaved by esterases in the body to release the active epicatechin. Therefore, the majority of the existing research has been conducted on epicatechin, and the findings are considered relevant to the effects of its pentaacetate form following in vivo conversion. These notes provide an overview of the applications of epicatechin in mitochondrial function assays and detailed protocols for its use.
Mechanism of Action on Mitochondria
Epicatechin impacts mitochondrial function through a multi-faceted mechanism that includes the modulation of signaling pathways, direct effects on mitochondrial components, and regulation of redox balance.
-
Mitochondrial Biogenesis: Epicatechin can stimulate the creation of new mitochondria.[1] This is partly achieved by increasing the bioavailability of nitric oxide (NO), which in turn activates key regulators of mitochondrial biogenesis like PGC-1α.[4]
-
Redox Modulation: The effect of epicatechin on reactive oxygen species (ROS) is dose-dependent. At lower concentrations, it can mitigate oxidative stress by reducing mitochondrial superoxide production, particularly under conditions of cellular stress like high glucose.[3][6] However, some studies have shown that epicatechin can also increase ROS production under specific conditions, which may be part of a signaling mechanism.[5]
-
Mitochondrial Respiration and Electron Transport Chain (ETC): The influence of epicatechin on mitochondrial respiration is complex. Some studies report a modest, non-significant increase in respiration at low concentrations (e.g., 0.1 μM).[3] Others have found no significant impact on overall respiration.[9][10] Epicatechin has been shown to modulate the expression of ETC complexes, for instance, by increasing the expression of Complex I and decreasing the expression of Complex V in cells under high glucose stress.[3]
-
Mitochondrial Integrity: Epicatechin can enhance the structural integrity of mitochondria. In cardiac tissue, it has been observed to increase the rigidity of mitochondrial membranes and provide resistance against calcium-induced mitochondrial swelling, a key event in cell death pathways.[5][6]
-
Cellular Signaling: The effects of epicatechin on mitochondria are mediated by various signaling pathways. It has been shown to interact with the δ-opioid receptor (DOR), and its effects on mitochondrial respiration and ROS production can be attenuated by DOR antagonists.[5][11] Other signaling molecules like AMPK and eNOS are also implicated, though the effects can vary depending on the experimental model.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of epicatechin on various mitochondrial parameters as reported in the literature.
Table 1: Effects of Epicatechin on Mitochondrial ROS and Oxidative Stress Markers
| Parameter | Model System | Treatment Conditions | Effect | Reference |
| Mitochondrial Superoxide | Human Umbilical Vein Endothelial Cells (HUVECs) + High Glucose | 1.0 μM Epicatechin | Significant attenuation | [3] |
| Mitochondrial Superoxide | HUVECs + Antimycin A | 1.0 μM Epicatechin | Tended to decrease superoxide (p=0.06) | [3] |
| Mitochondrial Superoxide | HUVECs (no stressor) | 5 μM Epicatechin | 32% increase | [10][12] |
| Mitochondrial Superoxide | HUVECs (no stressor) | 10 μM Epicatechin | 53% decrease | [10][12] |
| ROS Levels | Isolated Rat Hippocampus Mitochondria + Homocysteine | 50 mg/kg Epicatechin (oral) | Significant decrease | [6] |
| Lipid Peroxidation (MDA) | Isolated Rat Hippocampus Mitochondria + Homocysteine | 50 mg/kg Epicatechin (oral) | Significant decrease | [6] |
| Glutathione (GSH) Content | Isolated Rat Hippocampus Mitochondria + Homocysteine | 50 mg/kg Epicatechin (oral) | Significant increase | [6] |
Table 2: Effects of Epicatechin on Mitochondrial Respiration
| Respiration State | Model System | Treatment Conditions | Effect | Reference |
| State 3 Respiration (Complex I Substrates) | Isolated Mouse Cardiac Mitochondria | 1 mg/kg Epicatechin (oral) | Significant increase | [5] |
| All Respiration States | HUVECs | 0.1 μM Epicatechin | Non-significant increase | [3] |
| Mitochondrial Respiration | HUVECs | Up to 20 μM Epicatechin | No significant impact | [9][10][12] |
Table 3: Effects of Epicatechin on Mitochondrial Structure and Protein Expression
| Parameter | Model System | Treatment Conditions | Effect | Reference |
| Mitochondrial Complex I Expression | HUVECs + Antimycin A | 0.1 μM Epicatechin | Significant increase in control cells | [3] |
| Mitochondrial Complex V Expression | HUVECs + High Glucose | 1.0 μM Epicatechin | Significant decrease | [3] |
| Calcium-Induced Mitochondrial Swelling | Isolated Mouse Cardiac Mitochondria | 1 mg/kg Epicatechin (oral) | Increased resistance to swelling | [5] |
| Mitochondrial Membrane Rigidity | Isolated Mouse Cardiac Mitochondria | 1 mg/kg Epicatechin (oral) | Significant increase | [5] |
Visualizations
Signaling Pathways and Experimental Design
Caption: Signaling pathway of epicatechin's effects on mitochondrial function.
Caption: General experimental workflow for assessing mitochondrial effects.
Caption: Logical relationship illustrating the hormetic (dose-dependent) effects.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration in Permeabilized Cells
This protocol is adapted from methods using high-resolution respirometry, such as the Oroboros Oxygraph-2k, to assess mitochondrial function in intact or permeabilized cells treated with epicatechin.[3][13]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin/EDTA
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L fatty acid-free BSA, pH 7.1)
-
Digitonin or Saponin for cell permeabilization
-
Mitochondrial substrates and inhibitors: Pyruvate, Malate, Glutamate, ADP, Succinate, Oligomycin, FCCP, Rotenone, Antimycin A.
-
High-resolution respirometer (e.g., Oroboros O2k)
Procedure:
-
Cell Treatment: Culture cells (e.g., HUVECs) to desired confluency. Treat with desired concentrations of epicatechin (e.g., 0.1 µM, 1.0 µM) or vehicle control for the specified duration (e.g., 1-2 hours).[3]
-
Cell Harvesting: Aspirate media, wash cells with PBS, and detach using trypsin/EDTA. Neutralize trypsin with media, transfer cells to a conical tube, and centrifuge (e.g., 3 min at 800 x g).
-
Permeabilization: Discard the supernatant and resuspend the cell pellet in pre-warmed respiration buffer. Count the cells using a hemocytometer.
-
Respirometry Setup: Calibrate the respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the chambers and allow the signal to stabilize.
-
Loading Cells: Add a known number of cells (e.g., 1-2 million cells/mL) to the respirometer chambers.
-
Permeabilization (in situ): Add a titrated amount of digitonin or saponin to permeabilize the plasma membrane, allowing substrates to access the mitochondria.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 (Leak Respiration): Add Complex I substrates (e.g., pyruvate, malate, glutamate) to measure respiration in the absence of ADP.[13][14]
-
State 3 (Oxidative Phosphorylation): Add a saturating concentration of ADP (e.g., 2 mM) to stimulate maximal coupled respiration through Complex I.[13][14]
-
Complex I+II Respiration: Add succinate (Complex II substrate) to assess the convergent electron input into the Q-junction.
-
State 4 (Oligomycin-induced): Add oligomycin (ATP synthase inhibitor) to measure leak respiration when ATP synthesis is blocked. This reflects proton leak across the inner mitochondrial membrane.[14]
-
Maximal Uncoupled Respiration: Titrate FCCP (a protonophore) to uncouple respiration from ATP synthesis and measure the maximum capacity of the electron transport system.
-
Inhibition: Add rotenone (Complex I inhibitor) and then antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine residual oxygen consumption.
-
-
Data Analysis: Normalize oxygen consumption rates to the number of cells or protein content. Compare respiration states between epicatechin-treated and control groups.
Protocol 2: Assessment of Mitochondrial Superoxide Production
This protocol describes a method to measure mitochondrial superoxide using a fluorescent probe like MitoSOX™ Red.
Materials:
-
Cell culture plates (e.g., 96-well black, clear bottom)
-
MitoSOX™ Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Optional: Antimycin A (positive control for superoxide production)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat with epicatechin or vehicle control as described in Protocol 1. If using a stressor, add it for the final period of incubation (e.g., 10 µM Antimycin A for 2 hours).[3]
-
Probe Loading: Prepare a working solution of MitoSOX™ Red (e.g., 5 µM) in warm HBSS.
-
Incubation: Remove the treatment media, wash cells gently with warm HBSS, and add the MitoSOX™ Red working solution to each well. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the probe solution and wash the cells three times with warm HBSS.
-
Measurement: Add warm HBSS to each well. Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., ~510/580 nm). Alternatively, visualize and quantify fluorescence using a microscope.
-
Data Analysis: Background-subtract the fluorescence readings. Normalize the fluorescence intensity to cell number or protein content (e.g., via a parallel crystal violet assay). Express data as a fold change relative to the vehicle control.
Protocol 3: Calcium-Induced Mitochondrial Swelling Assay
This assay measures the susceptibility of the mitochondrial permeability transition pore (mPTP) to opening, which is indicated by mitochondrial swelling. Resistance to swelling suggests mitochondrial protection.[5]
Materials:
-
Isolated mitochondria (see sub-protocol below)
-
Swelling Buffer (e.g., 100 mM KCl, 75 mM mannitol, 25 mM sucrose, 5 mM H₃PO₄, 10 mM Tris-HCl, pH 7.2)
-
High-concentration CaCl₂ solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Sub-Protocol: Mitochondrial Isolation (from tissue)
-
Mince tissue (e.g., heart) on ice in an isolation buffer.
-
Homogenize the tissue using a Teflon pestle.
-
Perform differential centrifugation to pellet nuclei and cell debris at low speed, then pellet mitochondria at high speed.
-
Wash the mitochondrial pellet and resuspend in a suitable buffer. Determine protein concentration (e.g., BCA assay).
Procedure:
-
Setup: Set the spectrophotometer to read absorbance at 540 nm in kinetic mode.
-
Sample Preparation: Dilute the isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 µg/µL.[5]
-
Baseline Reading: Add the mitochondrial suspension to a cuvette or 96-well plate and record a stable baseline absorbance for 1-2 minutes.
-
Induction of Swelling: Add a bolus of CaCl₂ (e.g., to a final concentration of 250 µM) to induce mPTP opening and swelling.[5]
-
Kinetic Measurement: Immediately begin recording the decrease in absorbance at 540 nm over time (e.g., every 10-30 seconds for 15-20 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Data Analysis: Calculate the rate of swelling (change in A₅₄₀/min) or the total change in absorbance over the time course. Compare the results from mitochondria isolated from epicatechin-treated animals versus controls. A slower rate of decrease indicates resistance to swelling.
References
- 1. Epicatechin and Mitochondria Muscle Growth & Cell Health [epicatelean.com]
- 2. researchgate.net [researchgate.net]
- 3. (–)-Epicatechin Modulates Mitochondrial Redox in Vascular Cell Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epicatechin regulation of mitochondrial structure and function is opioid receptor dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of epicatechin on oxidative stress and mitochondrial damage induced by homocycteine using isolated rat hippocampus mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Epicatechin improves mitochondrial-related protein levels and ameliorates oxidative stress in dystrophic δ-sarcoglycan null mouse striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. (–)-Epicatechin Alters Reactive Oxygen and Nitrogen Species Production Independent of Mitochondrial Respiration in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. (-)-Epicatechin Alters Reactive Oxygen and Nitrogen Species Production Independent of Mitochondrial Respiration in Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (–)-Epicatechin Improves Vasoreactivity and Mitochondrial Respiration in Thermoneutral-Housed Wistar Rat Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Mitochondrial Function protocol v2 [protocols.io]
Troubleshooting & Optimization
Epicatechin pentaacetate solubility issues in aqueous buffer
Welcome to the Technical Support Center for Epicatechin Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
This compound is a derivative of epicatechin where the five hydroxyl groups have been acetylated. This acetylation significantly increases the molecule's hydrophobicity (water-repelling nature), leading to poor solubility in aqueous solutions.
Q2: What is the recommended solvent for making a stock solution of this compound?
Due to its hydrophobic nature, it is recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound dissolved in the now predominantly aqueous environment. Please refer to our Troubleshooting Guide for detailed steps on how to address this.
Q4: How stable is this compound in an aqueous buffer?
This compound is susceptible to hydrolysis, where the acetate groups are cleaved, converting it back to epicatechin. This process is influenced by pH and temperature. It is advisable to prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers.[1]
Q5: Can I sonicate or heat the solution to improve solubility?
Gentle warming and brief sonication can aid in dissolving this compound in the initial organic solvent. However, excessive heating should be avoided as it can accelerate the degradation of the compound.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is the most common problem encountered when working with this compound. Follow these steps to troubleshoot this issue:
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting precipitation issues.
Detailed Steps:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous buffer should be kept as low as possible, ideally at or below 0.1%, to minimize solvent effects on your experiment and reduce the chances of precipitation. You may need to prepare a more concentrated initial stock solution in DMSO to achieve this.
-
Perform Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform a serial dilution. For example, first, dilute the stock solution 1:10 in the buffer, vortex thoroughly, and then perform the subsequent dilution to your final concentration. This gradual decrease in the organic solvent concentration can help prevent the compound from crashing out.
-
Use a Co-solvent in the Aqueous Buffer: If precipitation persists, consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer before adding the this compound stock solution. This can increase the overall solvating capacity of the buffer.
-
Evaluate Buffer pH: The solubility of some compounds can be pH-dependent. While this compound is not expected to have significant ionizable groups, the pH of the buffer can influence its stability due to hydrolysis.[1] If your experimental conditions allow, you could test a narrow range of pH values. However, be aware that pH extremes can accelerate the hydrolysis of the acetate groups.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in aqueous buffers, the following table provides a qualitative summary and general recommendations based on the properties of acetylated polyphenols.
| Parameter | Value / Recommendation | Rationale / Notes |
| Aqueous Solubility | Very Low | Acetylation of hydroxyl groups significantly increases hydrophobicity. |
| Recommended Primary Solvent | DMSO | High solvating power for hydrophobic compounds. |
| Maximum Recommended Final DMSO Concentration in Aqueous Buffer | ≤ 0.1% (v/v) | To minimize solvent-induced artifacts in biological assays and reduce precipitation risk. |
| Stability in Aqueous Buffer | Limited | Susceptible to hydrolysis, which is accelerated by non-neutral pH and elevated temperatures.[1] It is recommended to use freshly prepared solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out the required amount of this compound powder. For a 1 mL 10 mM stock solution (Molecular Weight: ~500.45 g/mol ), you will need approximately 5.0 mg.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO.
-
Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes or flasks
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Add the desired final volume of your aqueous buffer to a sterile conical tube (e.g., 10 mL).
-
While gently vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution (10 µL) dropwise to the buffer.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
The final concentration of DMSO in this example is 0.1%.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathways and Experimental Considerations
The poor solubility and potential for hydrolysis of this compound can significantly impact the interpretation of experimental results. It is crucial to ensure that the compound is fully dissolved and stable in the experimental medium to accurately assess its biological activity.
Factors Affecting Stability and Bioavailability in Aqueous Solutions
References
Preventing degradation of Epicatechin pentaacetate in solution
Technical Support Center: Epicatechin Pentaacetate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its degradation in solution, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a critical concern?
This compound is a peracetylated form of (-)-epicatechin, a naturally occurring flavonoid found in sources like cocoa and green tea. The five acetyl groups are added to enhance its stability and bioavailability compared to the parent compound. However, in solution, it is susceptible to degradation, primarily through hydrolysis of the ester bonds and oxidation of the flavonoid core. This degradation can lead to a decreased concentration of the active compound, the formation of confounding byproducts, and ultimately, inconsistent and unreliable experimental results.
Q2: What are the primary signs of this compound degradation in my solution?
Key indicators of degradation include:
-
Color Change: A noticeable shift in the solution's color, often to a yellow or brownish hue, typically signals oxidation.
-
Precipitation: The formation of insoluble particles may indicate the creation of degradation products with lower solubility.
-
Chromatographic Impurities: The appearance of unexpected peaks during analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a definitive sign of degradation into byproducts like partially deacetylated epicatechin or oxidized derivatives.
Q3: Which solvent is best for preparing and storing a stock solution?
For maximum stability, anhydrous aprotic organic solvents are recommended for stock solutions.[][2] High-purity, dry Dimethyl Sulfoxide (DMSO) or Dichloromethane are excellent choices.[][2] While soluble in other solvents like acetone and ethyl acetate, it is crucial to use anhydrous grades to minimize water content and prevent hydrolysis.[][2] Aqueous buffers are not recommended for long-term storage as they facilitate rapid hydrolysis.[3][4]
Q4: How does pH affect the stability of this compound?
The stability of flavonoids, including epicatechin and its derivatives, is highly pH-dependent.[5][6] Alkaline conditions (pH > 7.2) significantly accelerate the rate of both hydrolysis (deacetylation) and oxidation.[7][8][9] For experiments requiring aqueous buffers, it is critical to work in a slightly acidic to neutral pH range (ideally pH 4-6) to slow degradation.[5][6] Catechins are generally more stable at a lower pH.[5][6]
Q5: What are the optimal storage conditions for my solutions?
Proper storage is crucial to maintain the integrity of your compound. Adhere to the following guidelines:
-
Stock Solutions (in anhydrous DMSO): Store in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] These can be stable for up to two weeks at -20°C.[2]
-
Aqueous Working Solutions: These should be prepared fresh on the day of the experiment from the stock solution.[3][4] Due to their limited stability, it is not recommended to store aqueous solutions for more than one day.[3][4]
-
Protection from Light and Air: Store all solutions in amber vials or containers wrapped in aluminum foil to protect against light-induced degradation.[7] Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prevent oxidation.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during the handling of this compound solutions.
Problem: My experimental results are inconsistent or show a progressive loss of compound activity.
This is the most common issue arising from compound degradation. Use the following workflow to diagnose and resolve the problem.
Data & Protocols
Summary of Stability Factors and Recommendations
The following table summarizes key environmental factors that influence the stability of this compound in solution and provides best-practice recommendations.
| Factor | High Risk Condition | Recommendation | Rationale |
| Solvent | Aqueous buffers, protic solvents (e.g., Methanol) | Use anhydrous, aprotic solvents (e.g., DMSO, Dichloromethane) for stock solutions.[][2] | Prevents hydrolytic cleavage of the acetate ester groups. |
| pH | Alkaline (pH > 7.2)[7][8][9] | Maintain a slightly acidic pH (4-6) for aqueous working solutions.[5][6] | Minimizes base-catalyzed hydrolysis and oxidation. Catechins are more stable in acidic media.[5][6] |
| Temperature | Room temperature or higher for extended periods.[5][11] | Store stock solutions at -20°C or -80°C. Keep working solutions on ice.[10][12] | Reduces the kinetic rate of all degradation reactions. High temperatures accelerate degradation.[5][11] |
| Light | Exposure to ambient or UV light.[7] | Use amber vials or wrap containers in aluminum foil. | Flavonoids are photosensitive and can undergo photolytic degradation.[7] |
| Oxygen | Presence of dissolved oxygen in the solvent. | Purge solvents and vial headspace with an inert gas (Argon or Nitrogen).[3][4] | Prevents oxidation of the phenolic rings. |
Key Degradation Pathways
The primary degradation routes for this compound are hydrolysis and oxidation. Understanding these pathways is essential for designing stable experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Solvent Handling: Use a new, sealed bottle of anhydrous DMSO (<0.02% water). Use a syringe to pierce the septum and withdraw the required volume, maintaining an inert atmosphere in the bottle.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a 10 mM concentration.
-
Inert Gas Purge: Briefly flush the vial headspace with a gentle stream of argon or nitrogen gas before sealing tightly.
-
Aliquoting: Immediately divide the stock solution into smaller, single-use aliquots in amber glass vials with tight-fitting caps.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Short-Term Stability Assessment by HPLC
This protocol provides a method to verify the stability of this compound in your specific experimental buffer.
References
- 2. This compound | CAS:20194-41-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of the flavan-3-ols epicatechin and catechin and related dimeric procyanidins derived from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemfarms.com [chemfarms.com]
- 11. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Optimizing HPLC Separation of Epicatechin Pentaacetate and Its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of epicatechin pentaacetate and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites. The primary challenge in this analysis is the wide range of polarities, from the highly non-polar parent compound to its polar, conjugated metabolites.
Question: Why am I seeing poor resolution between my peaks, especially between the metabolite isomers?
Answer: Poor resolution is a common issue when separating structurally similar compounds. Here are several potential causes and solutions:
-
Inadequate Mobile Phase Gradient: A shallow gradient is often necessary to separate isomers. If you are using an isocratic method, switching to a gradient elution is highly recommended. For a gradient method, try decreasing the rate of change of the organic solvent concentration.
-
Incorrect Mobile Phase Composition: The choice of organic modifier and aqueous phase pH can significantly impact selectivity.
-
Organic Modifier: Acetonitrile typically provides sharper peaks than methanol for flavonoids.
-
Aqueous Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase can suppress the ionization of phenolic hydroxyl groups on the metabolites, leading to sharper peaks and better retention.
-
-
Suboptimal Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a PFP (pentafluorophenyl) column, which can offer different selectivities for aromatic and polar compounds.
-
High Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can improve resolution, although it will increase the run time.
Question: I'm observing significant peak tailing for my polar metabolite peaks. What can I do?
Answer: Peak tailing for polar analytes is often caused by secondary interactions with the stationary phase.
-
Active Silanol Groups: The free silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of your metabolites. Using an end-capped column can mitigate this. Also, as mentioned above, lowering the mobile phase pH with an acid additive can reduce silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Metal Contamination: Metal ions in the sample or HPLC system can chelate with the catechol structure of epicatechin metabolites, causing tailing. Using a mobile phase with a metal chelator like EDTA may help, but it's often better to identify and eliminate the source of contamination.
Question: My retention times are shifting between runs. What is causing this instability?
Answer: Retention time drift can be caused by several factors related to the column and the HPLC system itself.
-
Insufficient Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
Mobile Phase Instability: Ensure your mobile phases are fresh and properly degassed. Organic solvents can evaporate over time, changing the mobile phase composition.
-
Pump Performance: Inconsistent mobile phase mixing from the pump can lead to retention time fluctuations. Check your pump's check valves and seals for any issues.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
Question: I am not detecting this compound, or the peak is very small. Why is this happening?
Answer: The absence or low intensity of the this compound peak could be due to several reasons:
-
High Polarity of the Initial Mobile Phase: this compound is highly non-polar and will not elute if the mobile phase is too polar at the beginning of the run. Ensure your gradient starts with a sufficiently high percentage of organic solvent.
-
Sample Preparation Issues: The compound may be lost during sample preparation. If using solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for a non-polar compound. Protein precipitation followed by direct injection might be a better approach if the matrix is not too complex.
-
In-vivo Hydrolysis: If you are analyzing biological samples, it is highly probable that the this compound has been rapidly hydrolyzed by esterases in the plasma or tissues. In this case, you should be looking for the deacetylated epicatechin and its subsequent metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic pathway for this compound?
A1: this compound is a prodrug that is expected to undergo sequential deacetylation by esterase enzymes in the body to release epicatechin. This is then followed by phase II metabolism of epicatechin, which includes glucuronidation, sulfation, and methylation. The presence of partially acetylated intermediates is also possible.
Q2: What type of HPLC column is best suited for this analysis?
A2: A reversed-phase C18 column is a good starting point. However, due to the wide polarity range of the analytes, a high-purity, end-capped C18 column with a particle size of 3 µm or less is recommended for better efficiency and peak shape. For improved separation of isomers, a phenyl-hexyl or PFP column could be explored.
Q3: What is a good starting point for a mobile phase gradient?
A3: A gradient that spans a wide range of organic solvent concentrations is necessary. A good starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient could start at a relatively high percentage of B (e.g., 40-50%) to ensure elution of the non-polar this compound, and then ramp up to a high percentage of B (e.g., 95%) to elute all compounds, followed by a decrease to elute the more polar metabolites.
Q4: How should I prepare my plasma samples for analysis?
A4: A common method for plasma sample preparation is protein precipitation. This can be done by adding three parts of cold acetonitrile (containing an internal standard) to one part of plasma. After vortexing and centrifugation, the supernatant can be evaporated and reconstituted in the initial mobile phase. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples, but the method must be carefully optimized to ensure recovery of both the non-polar parent compound and its polar metabolites.
Data Presentation
The following tables provide a summary of a proposed HPLC method and estimated retention times for this compound and its key metabolites.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 15 min, hold for 2 min, then return to 40% B and equilibrate for 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm or Mass Spectrometry |
Table 2: Estimated Elution Order and Retention Times
Disclaimer: These are estimated retention times based on the principles of reversed-phase chromatography and the proposed method in Table 1. Actual retention times will need to be determined experimentally.
| Compound | Polarity | Estimated Retention Time (min) |
| Epicatechin Glucuronide | Very High | 2.5 |
| Epicatechin Sulfate | High | 3.0 |
| Epicatechin | Moderate | 5.0 |
| Monoacetylated Epicatechin | Low | 9.0 |
| Diacetylated Epicatechin | Low | 11.0 |
| Triacetylated Epicatechin | Very Low | 13.0 |
| Tetraacetylated Epicatechin | Very Low | 14.5 |
| This compound | Extremely Low | 16.0 |
Experimental Protocols
Detailed HPLC Method:
-
System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions (40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the prepared sample.
-
Gradient Elution:
-
0.00 min: 40% B
-
15.00 min: 95% B
-
17.00 min: 95% B
-
17.10 min: 40% B
-
22.00 min: 40% B
-
-
Data Acquisition: Monitor the chromatogram at 280 nm. If using a mass spectrometer, monitor for the expected m/z of the parent compound and its metabolites.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
Technical Support Center: Troubleshooting Epicatechin Pentaacetate Cell Permeability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Epicatechin pentaacetate cell permeability assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low permeability in Caco-2 or PAMPA assays despite its increased lipophilicity compared to Epicatechin?
A1: While acetylation increases lipophilicity, which should theoretically enhance passive diffusion across cell membranes, several factors can lead to unexpectedly low apparent permeability (Papp) values for this compound. These include:
-
Poor Aqueous Solubility: Increased lipophilicity can lead to decreased solubility in aqueous assay buffers, causing the compound to precipitate. This reduces the effective concentration of the compound available for transport across the cell monolayer or artificial membrane.
-
Efflux Transporter Activity: Epicatechin and its metabolites can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cells, thereby reducing the net apical-to-basolateral transport.[1][2] It is possible that this compound is also a substrate for these transporters.
-
Non-Specific Binding: The lipophilic nature of acetylated flavonoids can cause them to bind to plasticware used in the assay, such as the wells of the culture plates, reducing the concentration of the compound that is available for absorption.
-
Cellular Metabolism: Caco-2 cells are metabolically active and can express esterases.[3] It is possible that this compound is hydrolyzed back to Epicatechin within the cells, which may then be subject to efflux or further metabolism.[4][5][6]
-
Compromised Monolayer Integrity: In Caco-2 assays, a compromised cell monolayer can lead to inaccurate permeability measurements.
Q2: How can I improve the solubility of this compound in my assay medium?
A2: To improve the solubility of the lipophilic this compound, consider the following strategies:
-
Use of Co-solvents: A small percentage of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used to dissolve the compound before diluting it in the assay buffer. It is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid affecting cell viability and monolayer integrity.
-
Addition of Bovine Serum Albumin (BSA): For highly lipophilic compounds, adding BSA to the basolateral (receiver) chamber can improve solubility and act as a "sink," mimicking in vivo conditions and preventing the underestimation of permeability.[7]
-
Use of Simulated Intestinal Fluids: Using fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) can provide a more physiologically relevant environment and may improve the solubility of lipophilic compounds.[7]
Q3: How do I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: A bidirectional Caco-2 permeability assay is the standard method to investigate active efflux.[8] This involves measuring the transport of the compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the apparent permeability coefficient in the B-to-A direction to that in the A-to-B direction (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Use of P-gp Inhibitors: The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that this compound is a substrate of P-gp.
Q4: What can I do to minimize non-specific binding of this compound to the assay plates?
A4: Non-specific binding can be a significant issue for lipophilic compounds. To mitigate this:
-
Use Low-Binding Plates: Utilize commercially available low-binding microplates.
-
Include a Recovery Study: At the end of the permeability assay, quantify the amount of compound remaining in the donor and acceptor wells, as well as the amount associated with the cells and the plate. A low mass balance (sum of compound in all compartments not equaling the initial amount) can indicate significant non-specific binding.
-
Addition of BSA: As mentioned for solubility, adding BSA to the receiver compartment can also help to reduce non-specific binding to the plasticware.[7]
Q5: How can I ensure the integrity of my Caco-2 cell monolayer?
A5: Monolayer integrity is critical for reliable Caco-2 assay data.
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of the cell monolayers before and after the experiment. TEER values are a good indicator of the tightness of the junctions between cells. While the acceptable range can vary between laboratories, values are often expected to be above 250 Ω·cm².[3][9]
-
Lucifer Yellow Permeability: In conjunction with TEER, the permeability of a paracellular marker like Lucifer yellow can be assessed. Low permeability of Lucifer yellow indicates a tight monolayer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Apparent Permeability (Papp) of this compound | 1. Poor aqueous solubility.[8] 2. P-glycoprotein (P-gp) mediated efflux.[1][2] 3. Non-specific binding to assay plates. 4. Enzymatic degradation (hydrolysis) by cellular esterases.[3] | 1. Use a co-solvent (e.g., <1% DMSO). Add BSA to the basolateral chamber.[7] 2. Perform a bidirectional Caco-2 assay and calculate the efflux ratio. Use a P-gp inhibitor (e.g., verapamil) to confirm. 3. Use low-binding plates and perform a mass balance study. 4. Analyze samples for the presence of the parent compound (this compound) and its hydrolyzed form (Epicatechin). |
| High Variability in Papp Values | 1. Inconsistent cell monolayer integrity. 2. Inaccurate pipetting or sample handling. 3. Compound precipitation during the assay. | 1. Monitor TEER values for all wells before and after the experiment. Discard data from wells with compromised integrity. 2. Ensure proper calibration and use of pipettes. Ensure thorough mixing of solutions. 3. Visually inspect wells for precipitation. Prepare fresh solutions and consider solubility enhancement strategies. |
| Low Compound Recovery / Poor Mass Balance | 1. Significant non-specific binding to plasticware.[2] 2. Compound instability in the assay buffer. 3. Cellular metabolism. | 1. Use low-binding plates. Add BSA to the receiver compartment. Quantify compound in all compartments (donor, receiver, cells, plate). 2. Assess the stability of this compound in the assay buffer over the time course of the experiment. 3. Analyze cell lysates for metabolites. |
| Cytotoxicity Observed in Caco-2 Cells | 1. The concentration of this compound is too high. 2. The concentration of the co-solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your compound before conducting permeability studies. 2. Ensure the final concentration of the co-solvent is below its toxic level (typically <1% for DMSO). |
Data Presentation
Table 1: Apparent Permeability (Papp) of Reference Compounds and Flavonoids in Caco-2 Cells
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| High Permeability Control | |||
| Propranolol | >10 | High | [10] |
| Low Permeability Control | |||
| Atenolol | <1 | Low | [11] |
| Flavonoids | |||
| Epicatechin | ~0.6 | Low | [5] |
| Epigallocatechin gallate (EGCG) | ~0.88 | Low | [12] |
| Quercetin | ~1.7 | Low-Moderate | |
| Genistein | ~16.7 | High | |
| This compound | Data not available | Expected to be higher than Epicatechin due to increased lipophilicity, but may be limited by factors discussed in the FAQs. |
Note: Papp values can vary between laboratories due to different experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker, such as Lucifer Yellow, can also be used to verify low permeability of the tight junctions.
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and the cells are equilibrated.
-
The test compound, this compound, is dissolved in a suitable vehicle (e.g., HBSS with a low percentage of DMSO) and added to the apical (donor) chamber.
-
For bidirectional studies, the compound is added to the basolateral (donor) chamber in a separate set of wells.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.[13][14][15][16]
-
Assay Setup:
-
The acceptor plate is filled with buffer.
-
The test compound solution (this compound in a suitable buffer) is added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
-
Incubation: The plate sandwich is incubated for a specified period (e.g., 4-18 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor chamber.[15]
-
Sample Analysis: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor wells.
Visualizations
Caco-2 Permeability Assay Workflow
Potential Signaling Pathways Modulated by Epicatechin
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of (-)-epicatechin metabolism by coadministration with other polyphenols in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. research.wur.nl [research.wur.nl]
- 7. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Transepithelial electrical resistance (TEER): a functional parameter to monitor the quality of oviduct epithelial cells cultured on filter supports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaron.com [pharmaron.com]
- 12. researchgate.net [researchgate.net]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Epicatechin Pentaacetate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epicatechin pentaacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
Epicatechin is a natural flavonoid found in foods like cocoa, tea, and berries, known for its antioxidant and cell-signaling properties.[1][2] this compound is a synthetic, acetylated form of epicatechin. The acetylation is intended to increase its stability and bioavailability in experimental settings. In cell culture, it is often used to investigate its potential therapeutic effects, such as in cancer research where it may sensitize cells to radiation or inhibit cell proliferation.[3][4]
Q2: How stable is this compound in cell culture media?
Q3: What are the potential degradation products of this compound and how might they affect my experiment?
Upon degradation, acetylated polyphenols can be hydrolyzed back to their parent compound (epicatechin) and acetic acid. Further degradation of epicatechin can occur, potentially leading to various oxidized byproducts. These degradation products could have biological activities that differ from the parent compound, leading to misinterpretation of experimental results.[9] For instance, the breakdown of epicatechin can generate reactive oxygen species (ROS) in some contexts.[3]
Q4: Should I be concerned about the interaction of this compound with components of my cell culture medium?
Yes, components of the cell culture medium can interact with polyphenols. For example, proteins in the serum can bind to polyphenols, which can either stabilize them or alter their bioavailability.[5][6] Some media components, like certain vitamins, are known to be reactive and could potentially interact with the test compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of this compound. The compound may be degrading over the course of your experiment, leading to variable concentrations and the presence of active degradation products. | - Perform a stability study: Incubate this compound in your cell culture medium under your experimental conditions (37°C, 5% CO2) and measure its concentration at different time points using a suitable analytical method like HPLC.- Prepare fresh solutions: Make fresh stock solutions of this compound for each experiment.- Minimize exposure to light and heat: Protect your stock solutions and media containing the compound from light and store them at appropriate temperatures. |
| Observed cellular effects do not align with expected activity. | Activity of degradation products. The observed effects might be due to the breakdown products of this compound rather than the compound itself. | - Characterize degradation products: If possible, identify the major degradation products using techniques like LC-MS.- Test the activity of the parent compound (epicatechin): Compare the effects of epicatechin to those of this compound to understand the contribution of the acetylated form. |
| Difficulty dissolving this compound. | Poor solubility in aqueous media. As a more lipophilic compound, this compound may have limited solubility in cell culture media. | - Use an appropriate solvent for the stock solution: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically <0.1%).- Sonication: Briefly sonicate the stock solution to aid dissolution. |
| Precipitation of the compound in the cell culture medium. | Exceeding the solubility limit. The concentration of this compound in the final medium may be too high. | - Determine the solubility limit: Perform a visual or spectrophotometric assessment of solubility at different concentrations in your specific cell culture medium.- Work within the soluble range: Use concentrations of this compound that are below its solubility limit in your experimental setup. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration. Include a control with only the solvent.
-
Aliquot the medium containing the compound into sterile microcentrifuge tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.
-
Immediately stop the degradation process by, for example, freezing the sample at -80°C or by immediate extraction.
-
Prepare the samples for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.
-
Inject the supernatant onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life (T50) and early degradation time (T10) in the medium.[5][6]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Epicatechin potentiation of glucose-stimulated insulin secretion in INS-1 cells is not dependent on its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Epicatechin pentaacetate precipitation in stock solutions
Welcome to the technical support center for Epicatechin Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you minimize common issues such as precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent. Other solvents that can be used include chloroform, dichloromethane, ethyl acetate, and acetone.[1] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: What is the maximum solubility of this compound in DMSO?
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: To maintain the stability of your this compound stock solution and prevent precipitation, it is recommended to store it in small aliquots in tightly sealed vials at -20°C.[1] For longer-term storage, -80°C is preferable. Properly stored stock solutions in DMSO are generally stable for up to two weeks at -20°C.[1] Avoid repeated freeze-thaw cycles, as this can promote precipitation. Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening the vial.[1]
Q4: My this compound precipitated out of the stock solution upon storage. What should I do?
A4: If you observe precipitation in your stock solution, you can try to redissolve the compound by gentle warming of the vial (e.g., in a 37°C water bath) and vortexing or sonicating the solution. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution, ensuring that the concentration does not exceed its solubility limit in the chosen solvent.
Q5: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent this "crashing out," a stepwise dilution is recommended. Instead of adding the concentrated stock directly to the full volume of your aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer. Then, add this intermediate dilution to the final volume. For cell culture experiments, you can add the stock solution to a small volume of pre-warmed cell culture medium, mix thoroughly, and then add this to the final culture volume.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your stock and working solutions.
| Problem | Possible Cause | Solution |
| Precipitation upon initial dissolution in organic solvent. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature. | - Use gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution. - Sonication can also be effective in dissolving the compound. - If precipitation persists, reduce the concentration of the stock solution. |
| Precipitation in the stock solution during storage. | - The solution was not fully dissolved initially. - Fluctuation in storage temperature. - Repeated freeze-thaw cycles. | - Ensure complete dissolution before storage. - Store at a stable temperature (-20°C or -80°C). - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. |
| Precipitation upon dilution into aqueous media (e.g., cell culture medium, PBS). | Rapid change in solvent polarity causing the compound to "crash out". | - Perform a stepwise dilution: create an intermediate dilution in a small volume of the aqueous medium before adding to the final volume. - For cell-based assays, pre-warm the medium before adding the compound. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to minimize both precipitation and solvent toxicity. |
| Cloudiness or precipitation in the working solution over time. | The compound has limited stability in the aqueous working solution. | - Prepare working solutions fresh from the stock solution immediately before each experiment. - Avoid storing diluted aqueous solutions for extended periods. If temporary storage is necessary, keep the solution at a constant temperature and protected from light. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 500.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Preparation: Bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh out 5 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, you can:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Place the vial in a sonicator bath for 5-10 minutes.
-
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage.
Signaling Pathways and Experimental Workflow Diagrams
Epicatechin and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell survival.
References
Technical Support Center: Overcoming Poor Bioavailability of Epicatechin Pentaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epicatechin Pentaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming its inherent bioavailability limitations.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used instead of (-)-Epicatechin?
This compound is a prodrug of (-)-Epicatechin. This means it is a modified, inactive form of the compound that is converted into the active (-)-Epicatechin within the body. The five hydroxyl groups of epicatechin are protected by acetate groups, which increases its lipophilicity and stability. This acetylation is designed to protect the molecule from rapid metabolism in the gut and liver, potentially leading to improved oral bioavailability.[1][2]
2. What are the main challenges associated with the bioavailability of this compound?
While designed to improve bioavailability, researchers may still face challenges:
-
Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO, acetone, and chloroform, but has low solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal tract.[3]
-
Enzymatic Hydrolysis: The conversion of this compound to the active Epicatechin relies on esterase enzymes in the body. The rate and extent of this conversion can vary, affecting the concentration of the active compound reaching systemic circulation.[4]
-
Cellular Efflux: Even after absorption into intestinal cells, both Epicatechin and its metabolites can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein and MRP2, reducing net absorption.[5]
3. How can I improve the dissolution of this compound in my experiments?
For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice. For oral administration in animal studies, preparing a suspension or a formulation with solubility enhancers is a common practice.
4. What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of Epicatechin and its prodrugs:
-
Nanoencapsulation:
-
Liposomes: These lipid-based vesicles can encapsulate Epicatechin, protecting it from degradation and enhancing its absorption.
-
Polymeric Nanoparticles: Biodegradable polymers like polylactic acid (PLA) can be used to create nanoparticles that provide a sustained release of the encapsulated compound.[6][7]
-
-
Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with Epicatechin, significantly increasing its solubility and stability at various pH levels.[8]
-
Phospholipid Complexes: Forming complexes with phospholipids can improve the lipophilicity and dissolution of Epicatechin, thereby enhancing its absorption.[9]
Troubleshooting Guides
Issue 1: Low Cellular Uptake in In Vitro Models (e.g., Caco-2 cells)
| Possible Cause | Troubleshooting Step |
| Poor dissolution in culture media | Ensure complete initial dissolution in a small volume of a compatible organic solvent (e.g., DMSO) before further dilution in the cell culture medium. |
| Efflux by membrane transporters | Co-incubate with known inhibitors of P-glycoprotein or MRP2 to determine if efflux is a limiting factor. |
| Low membrane permeability | Consider using a formulation approach, such as liposomal or nanoparticle encapsulation, to facilitate cellular entry. |
| Cell monolayer integrity | Verify the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. |
Issue 2: Inconsistent Bioavailability Results in Animal Studies
| Possible Cause | Troubleshooting Step |
| Variability in enzymatic hydrolysis | Ensure the use of a consistent animal model (species, strain, age) as esterase activity can vary. |
| Formulation instability | Characterize the stability of your formulation under the conditions of your study (e.g., in the vehicle used for administration). |
| Food effects | Standardize the feeding schedule of the animals, as the presence of food can significantly impact the absorption of flavonoids.[10] |
| Incorrect sampling time points | Conduct a pilot pharmacokinetic study to determine the optimal time points for blood collection to capture the peak plasma concentration (Cmax) and area under the curve (AUC). |
Quantitative Data Summary
Table 1: Comparison of Bioavailability Enhancement Strategies for Epicatechin
| Enhancement Strategy | Key Findings | Reported Improvement |
| Liposomal Encapsulation | Enhances cellular internalization and protects against degradation. | Increased internalization by over 6 times compared to free epicatechin.[7] |
| Polymeric Nanoparticles (PLA) | Improves cellular uptake and offers protection against oxidative stress. | Increased internalization by over 8 times compared to free epicatechin.[7] |
| BSA Nanoparticles | Improves stability and cellular uptake while maintaining antioxidant activity. | 54.5% encapsulation efficiency and enhanced cellular uptake.[11] |
| Cyclodextrin Complexation (HP-β-CD) | Increases solubility and stability. | Up to 10-fold enhancement in solubility.[8] |
Table 2: Pharmacokinetic Parameters of (-)-Epicatechin in Humans
| Parameter | Value | Study Details |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Following oral ingestion.[12] |
| Major Metabolites | Glucuronide and sulfate conjugates | Extensive phase II metabolism occurs in the small intestine and liver.[12][13] |
| Urinary Excretion | 20% of intake excreted as structural-related metabolites within 24 hours. | Further colonic metabolism accounts for a significant portion of the ingested dose.[12] |
Experimental Protocols
Protocol 1: Preparation of Epicatechin-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-23 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions.
-
Dosing: Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical side of the Transwell insert and fresh transport buffer to the basolateral side.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of Epicatechin and its hydrolyzed form in the collected samples using a suitable analytical method like HPLC-MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Visualizations
Signaling Pathways Modulated by Epicatechin
Caption: Epicatechin's modulation of key cellular signaling pathways.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (−)-Epicatechin Inhibits Metastatic-Associated Proliferation, Migration, and Invasion of Murine Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake and efflux of the tea flavonoid (-)epicatechin-3-gallate in the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epicatechin gallate increases glutamate uptake and S100B secretion in C6 cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 8. Bioavailability Enhancement Strategies for Epicatechin - Epicatelean®(Epicatechin) [epicatelean.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle Delivery R&D - Epicatelean®(Epicatechin) [epicatelean.com]
- 12. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry Analysis of Epicatechin Pentaacetate
Welcome to the technical support center for troubleshooting issues related to the mass spectrometry analysis of Epicatechin pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low signal intensity, encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for this compound in my LC-MS analysis. What are the primary causes for this?
Low signal intensity for this compound can stem from several factors, ranging from sample preparation to the mass spectrometer settings. The most common culprits include:
-
Suboptimal Ionization: The pentaacetate derivative has significantly different chemical properties compared to its parent compound, epicatechin, which can affect its ionization efficiency.
-
In-source Fragmentation: The acetate groups may be labile and prone to fragmentation within the ion source before they can be detected.
-
Sample Preparation Issues: Problems with extraction, sample stability, or the presence of interfering matrix components can suppress the signal.
-
Incorrect Mass Spectrometer Parameters: The instrument may not be properly tuned and calibrated for the specific mass-to-charge ratio (m/z) and fragmentation of your target analyte.[1]
-
Chromatographic Problems: Poor peak shape or co-elution with suppressive matrix components can diminish the signal intensity.
A systematic approach to troubleshooting is crucial. Start by evaluating your sample preparation and LC conditions before moving on to optimizing the mass spectrometer parameters.
Q2: How can I improve the ionization of this compound?
Optimizing the ionization process is a critical first step to enhancing signal intensity.[1]
-
Choice of Ionization Mode: While epicatechin is often analyzed in negative ion mode, the acetylated form may show better signal in positive ion mode due to the potential formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Experiment with both positive and negative electrospray ionization (ESI).
-
Solvent Composition: The mobile phase composition significantly impacts ESI efficiency.
-
For positive mode , ensure you have a proton source, such as 0.1% formic acid in the mobile phase.
-
For negative mode , a small amount of a weak base like ammonium acetate can be beneficial.
-
-
Adduct Formation: The formation of adducts can sometimes provide a more stable and intense signal. Consider the deliberate addition of a low concentration of sodium acetate (for [M+Na]⁺) to your mobile phase or post-column infusion if you are working in positive ion mode.
Q3: My signal for this compound is inconsistent, and I suspect in-source fragmentation. How can I address this?
The five acetate groups on this compound can be susceptible to fragmentation in the ion source, leading to a diminished signal for the precursor ion.
-
Reduce Source Energy: Lowering the energy in the ion source can minimize unwanted fragmentation. Key parameters to adjust include:
-
Fragmentor Voltage (Agilent) / Cone Voltage (Waters): Gradually decrease this voltage to find a balance between efficient ion transfer and minimal fragmentation.
-
Capillary Voltage: While it primarily affects the spray, extreme values can also influence in-source fragmentation.
-
Nozzle Voltage (Agilent) / Skimmer Voltage (Waters): Similar to the fragmentor/cone voltage, optimizing this can reduce fragmentation.
-
-
Gentler Ionization Technique: If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be less harsh than ESI for certain molecules.[1]
Experimental Protocols & Data
Table 1: Suggested Starting Parameters for Mass Spectrometry
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive & Negative | Test both to determine optimal signal for the pentaacetate derivative. |
| Precursor Ion (m/z) | Calculate based on your specific this compound structure (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). | Ensure you are targeting the correct mass. |
| Fragmentor/Cone Voltage | Start at a lower value (e.g., 80 V) and incrementally increase. | To minimize in-source fragmentation. |
| Gas Temperature | 300 - 350 °C | Optimize for efficient desolvation without causing thermal degradation. |
| Gas Flow | 8 - 12 L/min | Ensure a stable spray and efficient solvent evaporation. |
| Nebulizer Pressure | 35 - 50 psi | Optimize for a fine, stable aerosol. |
Protocol: Sample Preparation for this compound Analysis
This protocol provides a general guideline. Optimization may be required based on the sample matrix.
-
Extraction:
-
For biological fluids (plasma, urine), perform a liquid-liquid extraction with a solvent like ethyl acetate or methyl tert-butyl ether.
-
For solid samples, use a suitable organic solvent for extraction, followed by vortexing and centrifugation.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent degradation.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase of your LC method. This is crucial for good peak shape.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates that could clog the LC system.
-
Visualizations
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Sample Preparation and Analysis Pathway
Caption: Overview of the sample preparation and LC-MS analysis workflow.
References
Technical Support Center: Enhancing the Cellular Uptake of Epicatechin Pentaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epicatechin pentaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its cellular uptake important?
Epicatechin is a natural flavonoid found in foods like cocoa and green tea, known for its antioxidant and anti-inflammatory properties.[1] this compound is a synthetic derivative of epicatechin where the hydroxyl groups are acetylated. This modification increases its lipophilicity, which can potentially improve its passive diffusion across cell membranes. However, like many polyphenolic compounds, its therapeutic application can be limited by factors such as low water solubility, chemical instability, and rapid metabolism, which can affect its bioavailability and cellular uptake.[1][2] Enhancing its cellular uptake is crucial to ensure it reaches its intracellular targets to exert its biological effects effectively.
Q2: What are the primary strategies for improving the cellular uptake of Epicatechin and its derivatives?
The main strategies focus on protecting the molecule from degradation and improving its transport across the cell membrane. These include:
-
Nanoencapsulation: This involves enclosing this compound in nanocarriers like polymeric nanoparticles or liposomes.[1][3][4][5] This approach can protect the compound from degradation, increase its solubility, and facilitate its entry into cells.[1][3]
-
Prodrug Approach: The pentaacetate form of epicatechin is itself a prodrug strategy, where the acetyl groups are intended to be cleaved by intracellular esterases, releasing the active epicatechin inside the cell.
-
Use of Permeation Enhancers: These are compounds that can transiently increase the permeability of the intestinal epithelium, which is particularly relevant for oral delivery.[6]
Q3: Are there any known cellular receptors or transporters for Epicatechin?
Research suggests the existence of a cell membrane receptor for epicatechin that can mediate its effects on endothelial nitric oxide synthase (eNOS) activation.[7] Studies have shown that epicatechin can modulate signaling pathways, such as the PI3K/AKT pathway, which is often initiated by receptor binding.[8][9] However, the specific receptor is not yet fully characterized.
Troubleshooting Guides
Problem 1: Low cellular uptake of this compound despite its increased lipophilicity.
Possible Causes:
-
Rapid Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein.
-
Poor Solubility in Culture Medium: Even with increased lipophilicity, the compound may precipitate in the aqueous cell culture medium, reducing the effective concentration available for uptake.
-
Intracellular Degradation: The pentaacetate form might be rapidly metabolized or degraded upon entering the cell.
-
Cell Type Specificity: Different cell lines have varying membrane compositions and expression of transporters, leading to different uptake efficiencies.[10]
Solutions:
-
Use of Efflux Pump Inhibitors: Co-incubation with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) can help determine if active efflux is a contributing factor.
-
Formulation with Solubilizing Agents: Incorporating surfactants or co-solvents in the vehicle control and experimental conditions can improve solubility. However, their potential effects on cell viability and membrane integrity must be carefully evaluated.
-
Encapsulation in Nanocarriers: Using delivery systems like liposomes or nanoparticles can improve solubility and protect the compound from degradation.[2][4][5]
-
Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to identify the optimal conditions for uptake.
Problem 2: Low encapsulation efficiency of this compound in nanoparticles or liposomes.
Possible Causes:
-
Poor Affinity for the Carrier Material: The chemical properties of this compound may not be optimal for interaction with the chosen polymer or lipid.
-
Suboptimal Formulation Parameters: Factors such as the drug-to-carrier ratio, solvent system, and manufacturing process parameters (e.g., sonication time, extrusion pressure) can significantly impact encapsulation efficiency.
-
Drug Precipitation during Formulation: The compound may precipitate out of the organic phase before it can be effectively encapsulated.
Solutions:
-
Screen Different Carrier Materials: Test a variety of polymers (e.g., PLGA, chitosan) or lipid compositions to find one with better compatibility.[2]
-
Optimize Formulation Process: Systematically vary key parameters of the formulation process. For example, in liposome preparation, modifying the lipid film hydration method or the extrusion process can improve encapsulation.[4][5]
-
Modify the Solvent System: Adjusting the polarity of the organic solvent can improve the solubility of this compound and enhance its partitioning into the carrier.
Problem 3: Observed cytotoxicity at effective concentrations of the delivery system.
Possible Causes:
-
Inherent Toxicity of the Carrier Material: Some polymers or lipids used in nanocarriers can be toxic to cells, especially at higher concentrations.
-
Toxicity of Residual Solvents or Surfactants: Incomplete removal of organic solvents or the presence of cytotoxic surfactants used during formulation can lead to cell death.
-
"Burst Release" of the Encapsulated Compound: A rapid, uncontrolled release of a high concentration of this compound from the nanocarrier upon administration can be toxic.
Solutions:
-
Thorough Purification of the Formulation: Ensure all residual organic solvents and other potentially toxic reagents are removed through methods like dialysis or tangential flow filtration.
-
Select Biocompatible Materials: Use well-characterized, biocompatible, and biodegradable materials for the nanocarriers, such as those already approved for clinical use.
-
Control Drug Release: Modify the formulation to achieve a more sustained release profile. This can be done by altering the polymer composition or cross-linking the nanocarrier structure.
-
Perform Dose-Response Cytotoxicity Assays: Determine the maximum non-toxic concentration for both the empty nanocarrier and the this compound-loaded formulation.
Quantitative Data on Cellular Uptake Enhancement
The following tables summarize quantitative data from studies on enhancing the cellular uptake of epicatechin using different delivery systems. While this data is for epicatechin, it provides a valuable reference for what can be expected with its pentaacetate derivative.
Table 1: Comparison of Cellular Internalization of Free vs. Encapsulated Epicatechin
| Formulation | Cellular Internalization (%) | Fold Increase vs. Free Epicatechin | Reference |
| Free Epicatechin | 4.18 ± 0.03 | - | [4][5][11] |
| Epicatechin in Liposomes | 27.05 ± 1.07 | ~6.5x | [4][5][11] |
| Epicatechin in Polylactic Acid (PLA) Nanoparticles | 36.29 ± 0.09 | ~8.7x | [4][5][11] |
Table 2: Characteristics of Different Epicatechin Nanocarrier Formulations
| Nanocarrier System | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Loading Efficiency (%) | Reference |
| Lecithin-Chitosan-TPGS Nanoparticles | 159 ± 2.23 | 56.1 ± 3.9 | 3.42 ± 0.85 | [2] |
| Bovine Serum Albumin (BSA) Nanoparticles | Not Specified | 54.5 | Not Specified | [12] |
| Liposomes | 183.8 ± 80.1 | 18.09 ± 1.95 | 10.23 ± 1.54 | [4][5][11] |
| Polylactic Acid (PLA) Nanoparticles | 350.9 ± 87.4 | Not Specified | 5.35 ± 3.35 | [4][5][11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Film Hydration and Extrusion
This protocol is adapted from methods described for encapsulating epicatechin.[4][5]
Materials:
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized (e.g., 2:1).
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Continue to apply vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Sonication):
-
Subject the MLV suspension to bath sonication for 5-10 minutes to break down the large aggregates.
-
-
Extrusion:
-
Load the sonicated liposome suspension into a liposome extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a solvent like methanol. Encapsulation efficiency can then be calculated.
-
Protocol 2: In Vitro Cellular Uptake Assay
This is a general protocol that can be adapted for various adherent cell lines.[13]
Materials:
-
Adherent cell line of interest (e.g., Caco-2, MCF-7)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Free this compound and encapsulated formulations
-
PBS, pH 7.4
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Seed the cells in multi-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh, serum-free medium containing the test compounds (free this compound or encapsulated formulations) at the desired concentrations. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 6 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any compound adsorbed to the cell surface.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
-
Quantification:
-
Analyze the cell lysates to determine the intracellular concentration of this compound using a validated analytical method.
-
Normalize the amount of uptaken compound to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or to the cell number.
-
Visualizations
Caption: Workflow for enhancing and evaluating cellular uptake.
Caption: PI3K/Akt signaling pathway activated by Epicatechin.
Caption: Troubleshooting flowchart for low cellular uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. Lecithin–chitosan–TPGS nanoparticles as nanocarriers of (−)-epicatechin enhanced its anticancer activity in breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Encapsulation of catechin and epicatechin on BSA NPS improved their stability and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. esmed.org [esmed.org]
- 6. mdpi.com [mdpi.com]
- 7. CELL MEMBRANE MEDIATED (-)-EPICATECHIN EFFECTS ON UPSTREAM ENDOTHELIAL CELL SIGNALING: EVIDENCE FOR A SURFACE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Intracellular uptake of (-)epicatechin by human erythrocytes as a function of human age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 12. Nanoparticle Delivery R&D - Epicatelean®(Epicatechin) [epicatelean.com]
- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioavailability of Epicatechin and its Acetylated Form, Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of the naturally occurring flavanol, (-)-epicatechin, and its synthetic derivative, epicatechin pentaacetate. While extensive research has elucidated the pharmacokinetic profile of epicatechin, data on this compound is primarily centered on its potential for enhanced bioavailability, with a notable absence of direct in vivo comparative studies. This document summarizes the existing experimental data for epicatechin and discusses the theoretical advantages of acetylation for improving flavonoid bioavailability, supported by findings on other acetylated flavonoids.
Epicatechin: A Review of its Bioavailability
Epicatechin is a bioactive flavonoid found in foods such as cocoa, tea, and apples. Despite its potential health benefits, its therapeutic efficacy is influenced by its bioavailability, which is known to be complex and variable.
Pharmacokinetic Profile of (-)-Epicatechin
Oral ingestion of epicatechin leads to its rapid absorption and extensive metabolism. The parent compound is rarely found in systemic circulation; instead, it is converted into various metabolites.[1][2] Studies in humans have shown that after oral administration, (-)-epicatechin is readily absorbed, with peak plasma concentrations of its metabolites occurring approximately 1 to 2 hours post-ingestion.[1][3] The half-life of (-)-epicatechin metabolites ranges from 1.2 to 3.1 hours.[4]
Table 1: Summary of Pharmacokinetic Parameters for (-)-Epicatechin in Humans
| Dosage | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Study Population | Reference |
| 1 g Grape Seed Extract | 172 | ~2 | Not Reported | 16 patients with coronary artery disease | [3] |
| 50 mg purified (-)-EPI | Below LOQ* | - | Not Calculated | 9 healthy volunteers | [4] |
| 100 mg purified (-)-EPI | Not Reported | ~1-2 | ~2.5 | 9 healthy volunteers | [4] |
| 200 mg purified (-)-EPI | Not Reported | ~1-2 | ~2.5 | 9 healthy volunteers | [4] |
| 70 mg from apple extract | Significantly higher than puree | Earlier than puree | Not Reported | Healthy volunteers | [5] |
| 140 mg from apple extract | >2-fold higher than 70 mg dose | Earlier than puree | Not Reported | Healthy volunteers | [5] |
*LOQ: Limit of Quantification
Metabolism of Epicatechin
Upon ingestion, epicatechin undergoes extensive phase II metabolism in the small intestine and liver.[2] The primary metabolic pathways are glucuronidation, sulfation, and methylation.[2][6] The resulting metabolites, such as O-glucuronides and O-sulfates of epicatechin and its 3'-O-methylated form, are the predominant forms found in plasma.[1][7]
The following diagram illustrates the major metabolic pathways of (-)-epicatechin.
Caption: Major metabolic pathways of (-)-epicatechin in the body.
This compound: A Strategy for Enhanced Bioavailability?
This compound is a derivative of epicatechin where the five hydroxyl groups are acetylated. This structural modification is hypothesized to improve its bioavailability.
The Rationale for Acetylation
Acetylation is a chemical modification strategy that can enhance the lipophilicity of polyphenols.[8] This increased lipophilicity may facilitate their passage across the intestinal membrane, potentially leading to higher plasma concentrations.[9] Studies on other acetylated flavonoids, such as quercetin and epigallocatechin gallate (EGCG), have shown that acetylation can increase their absorption and biological activity.[10][11][12] For instance, acetylated green tea polyphenols demonstrated significantly higher bioaccessibility in a simulated in-vitro enzymatic digestion model.[13]
Current State of Research
Despite the theoretical advantages, there is a significant lack of in vivo pharmacokinetic studies on this compound. Current literature identifies it as a phenolic compound with potential pharmaceutical and nutraceutical applications but does not provide data on its absorption, distribution, metabolism, and excretion (ADME) profile.[14] Therefore, a direct comparison of its bioavailability with that of epicatechin is not possible at this time.
The proposed workflow for evaluating the bioavailability of a novel compound like this compound is depicted below.
Caption: Experimental workflow for assessing the bioavailability of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bioavailability. Below are summaries of protocols from key studies on epicatechin.
Protocol 1: Human Pharmacokinetic Study of Purified (-)-Epicatechin
-
Study Design: Phase I, open-label, single- and multiple-dose study.
-
Subjects: Healthy volunteers.
-
Intervention: Single oral doses of 50, 100, or 200 mg of purified (-)-epicatechin, or multiple doses of 50 mg daily or twice daily for 5 days.
-
Sample Collection: Blood samples were collected at 0, 0.5, 1, 2, 4, and 6 hours post-administration.
-
Analytical Method: High-performance liquid chromatography-high-resolution electrospray ionization-mass spectrometry (HPLC-HR-ESI-MS) was used for the quantification of epicatechin and its metabolites in plasma.[4]
Protocol 2: Bioavailability of Epicatechin from Grape Seed Extract in Humans
-
Study Design: Open-label, single-dose study.
-
Subjects: Patients with confirmed coronary artery disease.
-
Intervention: A single oral dose of 1 g of grape seed extract.
-
Sample Collection: Blood samples were collected at baseline and at 1, 2, 3, and 4 hours after supplementation.
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) was used to measure plasma epicatechin levels.[3]
Conclusion
The available scientific literature provides a robust understanding of the bioavailability and pharmacokinetics of (-)-epicatechin, highlighting its rapid absorption and extensive metabolism into various conjugated forms. In contrast, there is a notable absence of in vivo bioavailability data for this compound. While the acetylation of flavonoids is a promising strategy to enhance their absorption, as suggested by studies on other acetylated polyphenols, further research, including preclinical and clinical pharmacokinetic studies, is imperative to validate this hypothesis for this compound and to enable a direct comparison with its parent compound. Such studies will be critical for the development of epicatechin-based therapeutics with improved efficacy.
References
- 1. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of (-)-epicatechin metabolites in rat plasma after oral administration and distribution of conjugation enzymes in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. askthescientists.com [askthescientists.com]
- 4. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of (-)-epicatechin metabolites and their metabolic fate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | NOS | TargetMol [targetmol.com]
A Comparative Guide to the In Vitro Efficacy of Epicatechin and Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Acetylation: Enhancing a Potent Flavonoid
Epicatechin, a naturally occurring flavonoid found in foods like cocoa, tea, and berries, is known for its antioxidant and anticancer properties.[1][2] However, its therapeutic potential can be limited by factors such as low bioavailability and metabolic instability.[3][4] Acetylation, the process of adding acetyl groups to the hydroxyl moieties of epicatechin to form epicatechin pentaacetate, is a chemical modification designed to overcome these limitations.[3][5]
The addition of acetyl groups increases the lipophilicity of the flavonoid, which can lead to:
-
Improved Cellular Uptake: Enhanced ability to cross the lipid bilayers of cell membranes.[6]
-
Increased Stability: Protection of the reactive hydroxyl groups from oxidation and metabolic degradation.[5]
-
Prodrug Activity: Once inside the cell, the acetyl groups can be removed by intracellular esterases, releasing the active epicatechin. This can lead to a higher intracellular concentration of the parent compound.[6]
Studies on other acetylated flavonoids support this hypothesis. For instance, the acetylation of 5-demethyltangeretin was shown to significantly enhance its anticancer activity and oral bioavailability.[6] Similarly, 3-O-acyl-epicatechins demonstrated a more potent effect on glucose uptake in skeletal muscle cells compared to epicatechin alone.[7]
Comparative Efficacy: A Data-Driven Overview
The following tables present quantitative data on the in vitro efficacy of epicatechin. While direct data for this compound is unavailable, it is reasonable to hypothesize that its efficacy would be greater due to the aforementioned benefits of acetylation.
Table 1: In Vitro Anticancer Activity of Epicatechin
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Hep3B (Human Hepatocellular Carcinoma) | MTT Assay | 210 µg/mL | CTC₅₀ (50% Cytotoxic Concentration) | [2] |
| VERO (Normal Monkey Kidney Cells) | MTT Assay | 125 µg/mL | CTC₅₀ | [2] |
| HCT-116 (Human Colorectal Carcinoma) | Growth Inhibition Assay | 150-250 µM | 51-95% growth inhibition (in combination with panaxadiol) | [1] |
| MDA-MB-231 & MCF-7 (Human Breast Cancer) | Cell Viability Assay | Not specified | Decreased cell viability and induction of apoptosis | [8] |
| PC-3 (Human Prostate Cancer) | Cell Growth, Invasion, and Gene Expression | Not specified | Suppression of cell growth and invasion | [9][10][11] |
Table 2: In Vitro Antioxidant Activity of Epicatechin
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | IC₅₀ of ~1.5 µg/mL | [12] |
| LDL Oxidation Inhibition | Spectrophotometry | Potent inhibition | [13] |
| Superoxide Radical Scavenging | In vitro assay | Marked antioxidative properties | [13] |
Key Experimental Methodologies
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Plating: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., epicatechin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified time.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
Visualizing the Mechanisms of Action
Signaling Pathway of Epicatechin-Induced Apoptosis
(-)-Epicatechin has been shown to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS), leading to the activation of both intrinsic and extrinsic apoptotic pathways.[8]
Caption: Epicatechin induces apoptosis via ROS-mediated signaling pathways.
Experimental Workflow: From Prodrug to Active Compound
This diagram illustrates the proposed mechanism by which this compound may exert a more potent effect than epicatechin.
Caption: Proposed workflow for the enhanced efficacy of this compound.
References
- 1. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-O-Acyl-epicatechins Increase Glucose Uptake Activity and GLUT4 Translocation through Activation of PI3K Signaling in Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epicatechin oligomers longer than trimers have anti-cancer activities, but not the catechin counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epicatechin oligomers longer than trimers have anti-cancer activities, but not the catechin counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro antioxidative activity of (-)-epicatechin glucuronide metabolites present in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Epicatechin Pentaacetate vs. Procyanidin B2
A comprehensive comparative guide for researchers, scientists, and drug development professionals objectively evaluating the performance of Epicatechin pentaacetate and Procyanidin B2. This guide synthesizes available experimental data on their biological activities, mechanisms of action, and provides detailed experimental protocols for key assays.
Introduction
Epicatechin and its derivatives, along with procyanidins, are flavonoids widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide focuses on a comparative analysis of two specific compounds: this compound and Procyanidin B2. While a substantial body of research exists for Procyanidin B2 and the parent compound epicatechin, data specifically on this compound is limited. This guide will present the available information for a side-by-side comparison, highlighting areas where further research on this compound is needed.
Procyanidin B2 , a dimer of (-)-epicatechin, is a naturally occurring flavan-3-ol found in various fruits and beverages like grapes, apples, and cocoa. It is known for its potent antioxidant and anti-inflammatory properties.
This compound is a synthetic derivative of epicatechin where the five hydroxyl groups are acetylated. Acetylation is a common chemical modification aimed at improving the bioavailability and stability of natural compounds. However, this modification can also alter the compound's biological activity and mechanism of action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Procyanidin B2. Due to the limited availability of specific data for this compound, this section primarily details the performance of Procyanidin B2.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Procyanidin B2 | MCF-7 (Human Breast Adenocarcinoma) | Sulforhodamine B (SRB) | 19.20 µM (after 48h) | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value | Citation |
| Procyanidin B2 | DPPH Radical Scavenging | Not explicitly stated as a direct IC50 value in the provided results, but its activity is documented. | [2] |
| (-)-Epicatechin | DPPH Radical Scavenging | ~1.5 µg/mL | [3] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl, a stable free radical used to measure the antioxidant activity of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (Sulforhodamine B Assay for Procyanidin B2)
Objective: To determine the cytotoxic effect of Procyanidin B2 on MCF-7 human breast adenocarcinoma cells.
Procedure:
-
MCF-7 cells were cultured in RPMI medium supplemented with 20% fetal bovine serum and antibiotics in a CO2 incubator.
-
Cells were seeded in 96-well plates and treated with varying concentrations of Procyanidin B2.
-
After the desired incubation period (e.g., 48 hours), the cells were fixed.
-
The fixed cells were stained with Sulforhodamine B dye.
-
The protein-bound dye was solubilized, and the absorbance was measured to determine cell proliferation.
-
The IC50 value was calculated as the concentration of Procyanidin B2 that inhibited cell proliferation by 50% compared to the control.[1]
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging capacity of the compounds.
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[2][3]
Signaling Pathways and Mechanisms of Action
Procyanidin B2
Procyanidin B2 has been shown to exert its biological effects through the modulation of several key signaling pathways:
-
Anti-inflammatory Effects: Procyanidin B2 can inhibit the NF-κB signaling pathway . It has been observed to associate with NF-κB p65, a key transcription factor for IL-6 expression, and suppress LPS-induced IL-6 expression.[4][5][6] This inhibition of the NF-κB pathway is a crucial mechanism for its anti-inflammatory properties.
-
Endothelial Function: Procyanidin B2 can improve endothelial function by promoting the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for endothelial nitric oxide synthase (eNOS).[7] It has also been shown to reduce the secretion of sFlt-1, a factor implicated in preeclampsia, through the Nrf2/PPARγ axis.[8]
-
Cell Growth and Angiogenesis: In the context of cancer, Procyanidin B2 and its derivatives have been found to target VEGFR2 and integrin signaling pathways, which are crucial for endothelial cell growth and motility.[9]
This compound
Specific signaling pathways for this compound are not well-documented in the available literature. However, studies on its parent compound, epicatechin , provide some insights into potential mechanisms that may be shared or altered by the acetylated form.
-
Endothelial Function and Cardiovascular Effects: Epicatechin has been shown to improve endothelial function by increasing the phosphorylation of eNOS, leading to enhanced nitric oxide (NO) production.[10][11] It can also reduce oxidative stress and the activity of NADPH oxidase.[11]
-
Anti-inflammatory Effects: Epicatechin can attenuate inflammatory responses by inhibiting the NF-κB pathway.[12][13]
Further research is required to elucidate the specific signaling pathways modulated by this compound and to understand how the penta-acetylation affects the mechanisms observed for epicatechin.
Discussion and Future Directions
The available data clearly indicate that Procyanidin B2 is a biologically active molecule with well-documented cytotoxic, antioxidant, and anti-inflammatory effects, along with established mechanisms of action. In contrast, there is a significant knowledge gap regarding the specific biological activities and mechanisms of this compound.
While acetylation is a strategy to potentially enhance the bioavailability of epicatechin, it is crucial to experimentally determine how this modification impacts its efficacy and safety profile. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the antioxidant, anti-inflammatory, and cardiovascular effects of this compound and Procyanidin B2.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand if the intended improvement in bioavailability is achieved.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand how acetylation alters the molecular targets of epicatechin.
Conclusion
Procyanidin B2 demonstrates significant potential as a therapeutic agent, with a growing body of evidence supporting its beneficial biological activities. While this compound represents a promising synthetic derivative of a known bioactive compound, the lack of specific data on its performance makes a direct and comprehensive comparison with Procyanidin B2 challenging at this time. This guide highlights the well-established properties of Procyanidin B2 and underscores the urgent need for further investigation into the biological and pharmacological profile of this compound to validate its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to address these knowledge gaps to fully understand the comparative efficacy of these two compounds.
References
- 1. Procyanidin B2 Cytotoxicity to MCF-7 Human Breast Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Epicatechin-An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidin B2 enhances anti-inflammatory responses of periodontal ligament cells by inhibiting the dominant negative pro-inflammatory isoforms of peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procyanidin B2 targeted CCR7 expression to inhibit the senescence-associated secretory phenotype through the NF-κB pathway to promote osteogenic differentiation of periodontal ligament stem cells in periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidin B2 ameliorates endothelial dysfunction and impaired angiogenesis via the Nrf2/PPARγ/sFlt-1 axis in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (−)-Epicatechin induced reversal of endothelial cell aging and improved vascular function: underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epicatechin lowers blood pressure, restores endothelial function, and decreases oxidative stress and endothelin-1 and NADPH oxidase activity in DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Epicatechin Pentaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Epicatechin pentaacetate, a fully acetylated derivative of the naturally occurring flavonoid epicatechin, is critical for research and development in pharmaceuticals and nutraceuticals. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and a basic UV-Vis Spectrophotometric method. Due to the limited availability of direct cross-validation studies for this compound, this comparison draws upon established methods for the parent compound, epicatechin, and general principles of acetylated flavonoid analysis.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of each analytical technique is summarized in the table below. The data presented are representative values derived from various studies on the analysis of epicatechin and other acetylated flavonoids.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with mass-based detection and fragmentation. | Measurement of light absorbance by the analyte in a solution. |
| Specificity | Moderate to High | Very High | Low |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.99 |
| Precision (RSD%) | < 5% | < 15% | < 10% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 85-115% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range | µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range | µg/mL to ng/mL range |
| Cost | Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for epicatechin and have been adapted to reflect the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in various matrices, including bulk material and formulated products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (hold)
-
30-35 min: 90-10% B
-
35-40 min: 10% B (hold for equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV spectrum of this compound is expected to differ from epicatechin. A wavelength scan should be performed to determine the optimal detection wavelength, likely around 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as methanol or acetonitrile to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for higher throughput.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often preferred for acetylated compounds.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound would be monitored for quantification. The exact m/z values would need to be determined by infusing a standard solution.
-
Hypothetical Precursor Ion [M+H]⁺: m/z 501.1
-
Hypothetical Product Ions: Fragmentation would likely involve the loss of acetyl groups (42 Da).
-
-
Gas Temperatures and Flow Rates: These would be optimized for the specific instrument.
Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) is typically required to remove interferences.
UV-Vis Spectrophotometry
This method is a simpler, lower-cost alternative for the estimation of total flavonoid content or for the quantification of pure this compound. It lacks the specificity of chromatographic methods.
Instrumentation:
-
UV-Vis Spectrophotometer.
Method:
-
Wavelength of Maximum Absorbance (λmax): Dissolve a known concentration of this compound in a suitable solvent (e.g., ethanol or methanol) and scan the absorbance from 200 to 400 nm to determine the λmax.
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Dissolve the sample in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Method Cross-Validation
Caption: Logical flow of a cross-validation study for analytical methods.
A Head-to-Head Comparison of Epicatechin Pentaacetate and Catechin Pentaacetate for Researchers
For drug development professionals, researchers, and scientists, the selection of flavonoid stereoisomers and their derivatives is a critical decision that can significantly impact bioavailability and therapeutic efficacy. This guide provides a detailed comparison of two such compounds: Epicatechin pentaacetate and catechin pentaacetate.
While direct comparative studies on these two acetylated molecules are notably absent in the current literature, this guide will establish a robust framework for comparison based on the well-documented properties of their parent compounds, (-)-epicatechin and (+)-catechin. Furthermore, we provide detailed experimental protocols for key assays, enabling researchers to conduct their own direct, head-to-head evaluations.
Introduction: The Rationale for Acetylation
Flavonoids like catechin and epicatechin are renowned for their potent antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] However, their therapeutic potential is often hampered by poor stability and low oral bioavailability.[3][4] The numerous hydroxyl groups on their structure are susceptible to rapid metabolism and degradation in the gastrointestinal tract and liver.
Molecular modification through acetylation, creating pentaacetate esters, is a key strategy to overcome these limitations. By protecting the reactive hydroxyl groups with acetyl moieties, these derivatives exhibit enhanced stability and lipophilicity, which is hypothesized to improve transport across cellular membranes. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the acetyl groups, releasing the active parent flavonoid. One study confirms that both pentaacetyl catechin and epicatechin can be hydrolyzed by liver esterases.[5]
Stereochemistry: The Core Structural Difference
The fundamental difference between epicatechin and catechin lies in their stereochemistry at the C3 position of the C-ring. Both are flavan-3-ols with the same chemical formula, but they are diastereomers—stereoisomers that are not mirror images of each other.
-
(+)-Catechin has a trans configuration between the hydroxyl group at C3 and the B-ring at C2.
-
(-)-Epicatechin has a cis configuration at these positions.
This seemingly minor structural variance has significant implications for their biological activity and metabolic fate. Theoretical calculations suggest that while catechin is more stable, epicatechin is the more reactive molecule.
Comparative Analysis of Parent Compounds
To infer the potential performance of the pentaacetate derivatives, we must first compare their parent molecules. Evidence suggests that (-)-epicatechin generally possesses superior bioavailability compared to (+)-catechin.
| Property | (-)-Epicatechin | (+)-Catechin | Key Insights |
| Oral Bioavailability | Generally considered higher. A study in rats showed 31% appeared in the blood.[3] | Generally considered lower. | The structural difference at the C3 position likely influences interaction with metabolic enzymes and transport proteins, favoring epicatechin's absorption.[6] |
| Biological Reactivity | More reactive based on theoretical calculations. | More stable. | Higher reactivity may contribute to more potent interactions with biological targets and superior free-radical scavenging capabilities. |
| Anti-cancer Activity | Oligomers of epicatechin (longer than trimers) have shown significant anti-tumorigenic activities.[7] | Catechin counterparts did not show the same anti-cancer activities.[7] | This highlights that the stereochemistry of the parent molecule can dictate specific biological outcomes. |
| Metabolism | Absorbed in the small intestine and extensively metabolized into various glucuronidated, sulfated, and methylated forms.[8] | Also undergoes extensive metabolism. | The specific profile of metabolites and their biological activity can differ, influencing overall therapeutic effect. |
Visualizing the Bioavailability Pathway
The following diagram illustrates the proposed mechanism by which acetylation enhances the cellular uptake and subsequent action of catechins.
Caption: Enhanced cellular uptake and activation of acetylated epicatechin.
Experimental Protocols for Direct Comparison
To facilitate direct, head-to-head analysis, we provide detailed methodologies for three critical assays.
Caco-2 Cell Permeability Assay (Bioavailability Model)
This assay is the gold standard for in vitro prediction of intestinal drug absorption. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of this compound versus catechin pentaacetate.
Methodology:
-
Cell Culture: Caco-2 cells (passages 35-45) are seeded at a density of approximately 8 x 10⁴ cells/cm² onto 12-well Transwell® inserts and cultured for 19-21 days to allow for differentiation into a confluent monolayer.[6] The culture medium should be replaced every other day initially, and daily after 14 days.[6]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed by measuring the transepithelial electrical resistance (TEER). A TEER value above 400 Ω·cm² generally indicates a well-established monolayer.[1]
-
Permeability Assay:
-
The culture medium is removed, and the cells are washed with pre-warmed Hank's Buffered Salt Solution (HBSS).
-
A solution of the test compound (e.g., 40 µM of this compound or catechin pentaacetate dissolved in HBSS) is added to the apical (AP) chamber, which represents the intestinal lumen.[1][6]
-
Fresh HBSS is added to the basolateral (BL) chamber, representing the bloodstream.[1]
-
The plate is incubated at 37°C. Samples are collected from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP chamber at the end of the experiment.
-
-
Quantification: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as HPLC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells, providing a more biologically relevant measure of antioxidant activity than simple chemical tests.[9][10]
Objective: To quantify and compare the intracellular antioxidant capacity of the two pentaacetate derivatives.
Methodology:
-
Cell Culture: Human liver cancer cells (HepG2) are seeded at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom microplate and incubated for 24 hours.[9]
-
Cell Treatment:
-
The growth medium is removed, and the cells are washed with PBS.
-
Cells are treated in triplicate for 1 hour with a medium containing the test compound (at various concentrations) plus 25 µM of the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
-
-
Induction of Oxidative Stress:
-
After the incubation period, the treatment medium is removed, and the cells are washed with PBS.
-
A free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP), is added to each well to induce oxidative stress.
-
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. Fluorescence is measured at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.
-
Data Analysis: The area under the curve is calculated for each concentration. The median effective concentration (EC₅₀) is determined, representing the concentration of the compound required to inhibit oxidant-induced DCF formation by 50%. A lower EC₅₀ indicates higher antioxidant activity.
Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).
Objective: To compare the ability of this compound and catechin pentaacetate to suppress the inflammatory response.
Methodology:
-
Cell Culture & Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.[3]
-
Pre-treatment: The culture medium is removed, and cells are pre-treated for 1-2 hours with various non-toxic concentrations of the test compounds. A cell viability assay (e.g., MTT) should be performed beforehand to determine the non-toxic concentration range.
-
Inflammatory Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of LPS for an additional 24 hours to induce an inflammatory response and NO production.[4]
-
Nitrite Measurement (Griess Assay):
-
NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
An equal volume of cell culture supernatant is mixed with Griess reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[3][8]
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
-
Quantification: The nitrite concentration is calculated using a sodium nitrite standard curve. The percentage of NO inhibition relative to the LPS-only treated control is then determined for each compound concentration.
Visualizing the Experimental Workflow
The following diagram provides a generalized workflow for assessing the bioactivity of a test compound using a cell-based assay.
Caption: Generalized workflow for a cell-based bioactivity assay.
Conclusion and Future Directions
Researchers are strongly encouraged to use the provided protocols to perform direct head-to-head comparisons. Such studies are crucial to validate these hypotheses and will provide invaluable data for the rational design and development of next-generation flavonoid-based therapeutics and nutraceuticals.
References
- 1. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structure-activity-relationships-of-flavonoids-in-the-cellular-antioxidant-activity-assay - Ask this paper | Bohrium [bohrium.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
In Vivo Efficacy of Epicatechin Pentaacetate Versus Epicatechin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of epicatechin pentaacetate and its parent compound, (-)-epicatechin. While direct comparative studies on the in vivo efficacy of this compound are limited, this document synthesizes available data on epicatechin, the principles of flavonoid acetylation, and findings from studies on other acetylated polyphenols to offer a comprehensive overview for research and drug development.
Introduction: The Rationale for this compound
(-)-Epicatechin is a natural flavonoid found in foods like cocoa, green tea, and various fruits, recognized for its potential therapeutic effects, particularly in cardiovascular health and muscle growth. However, its clinical utility is often hampered by low oral bioavailability due to extensive first-pass metabolism in the intestine and liver.[1]
To overcome this limitation, researchers have explored the use of prodrugs, such as this compound. The acetylation of the five hydroxyl groups in the epicatechin molecule increases its lipophilicity. This chemical modification is hypothesized to enhance its absorption through the intestinal wall and protect it from rapid enzymatic degradation, thereby increasing its systemic bioavailability. Once absorbed, it is anticipated that esterases in the body hydrolyze the acetate groups, releasing the active parent compound, epicatechin. This guide will explore the existing evidence for this hypothesis and provide a framework for future comparative studies.
Comparative Data: Epicatechin vs. Hypothesized this compound
As direct in vivo comparative data for this compound is not yet available, the following table presents the known pharmacokinetic and efficacy data for epicatechin alongside the hypothesized properties of this compound. These hypotheses are based on the known effects of acetylating other flavonoids, such as resveratrol and quercetin.[2][3][4]
| Parameter | (-)-Epicatechin | This compound (Hypothesized) | Rationale for Hypothesis |
| Oral Bioavailability | Low; extensive first-pass metabolism.[1] | Higher than epicatechin. | Increased lipophilicity from acetate groups is expected to enhance intestinal absorption and reduce pre-systemic metabolism. |
| Time to Max. Plasma Concentration (Tmax) | Approximately 1-2 hours for metabolites. | Potentially delayed compared to epicatechin metabolites. | Time required for in vivo deacetylation to release the parent compound. |
| Plasma Half-life (t1/2) | Short half-life of the parent compound; metabolites have longer half-lives. | Potentially longer effective half-life. | Gradual release of epicatechin from the acetylated form could prolong its presence in circulation. |
| Metabolism | Rapidly metabolized via glucuronidation, sulfation, and methylation in the intestine and liver.[5] | Hydrolyzed by esterases to release epicatechin, which then undergoes standard metabolism. | Studies on other acetylated flavonoids show in vivo deacetylation. |
| In Vivo Efficacy | Demonstrated effects on cardiovascular health and muscle growth at specific doses. | Potentially enhanced efficacy at lower equivalent doses due to improved bioavailability. | Increased systemic exposure to the active compound could lead to greater biological effects. |
Experimental Protocols
Synthesis of this compound
A common method for the acetylation of flavonoids involves the use of acetic anhydride in the presence of a base catalyst.
Materials:
-
(-)-Epicatechin
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (-)-epicatechin in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization to yield pure this compound.
In Vivo Administration of Epicatechin and its Pentaacetate Derivative
The following protocol is a standard method for oral administration to mice.
Materials:
-
Test compounds: (-)-Epicatechin and this compound
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Mice (specify strain, age, and sex)
-
Oral gavage needles (20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Prepare a homogenous suspension or solution of the test compounds in the chosen vehicle at the desired concentration.
-
Weigh each mouse to determine the precise volume of the dose to be administered (typically 5-10 mL/kg body weight).[6]
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the test compound solution/suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes and then periodically as per the experimental design.
Proposed In Vivo Comparative Efficacy Study Protocol
This hypothetical protocol is designed to directly compare the in vivo efficacy of epicatechin and this compound.
Objective: To compare the bioavailability and efficacy of epicatechin and this compound in a mouse model of skeletal muscle atrophy.
Experimental Groups (n=8-10 mice per group):
-
Control (Vehicle only)
-
Epicatechin (e.g., 10 mg/kg, orally)
-
This compound (molar equivalent dose to 10 mg/kg epicatechin, orally)
Procedure:
-
Induce muscle atrophy in mice (e.g., through hindlimb suspension or denervation).
-
Administer the respective treatments daily via oral gavage for a specified period (e.g., 14 days).
-
Pharmacokinetic Analysis: On the first and last day of treatment, collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing to determine the plasma concentrations of epicatechin and its metabolites using LC-MS/MS.
-
Efficacy Assessment:
-
Measure muscle mass (e.g., tibialis anterior, gastrocnemius) at the end of the study.
-
Assess muscle function (e.g., grip strength, treadmill performance).
-
Analyze muscle tissue for markers of muscle growth and atrophy (e.g., myostatin, follistatin, Akt, mTOR) via Western blotting or qPCR.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by epicatechin and a proposed experimental workflow.
Caption: Signaling pathway for epicatechin-mediated muscle growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology in health food: metabolism of quercetin in vivo and its protective effect against arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Validating the Antioxidant Capacity of Epicatechin Pentaacetate Against a Known Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Epicatechin pentaacetate against established antioxidant standards. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document focuses on the antioxidant properties of its parent compound, (-)-epicatechin, and provides the foundational knowledge and experimental protocols necessary for its validation.
Introduction
Data Presentation: A Comparative Look at Antioxidant Capacity
The following table summarizes the available quantitative data for (-)-epicatechin and commonly used antioxidant standards. The antioxidant capacity is expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, and as Trolox Equivalents for the ORAC assay. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | ORAC Assay (µM Trolox Equivalents/µM) |
| This compound | Not available in searched literature | Not available in searched literature | Not available in searched literature |
| (-)-Epicatechin | ~1.5 µg/mL[1] | Not specifically found | ~0.94 |
| Trolox (Standard) | ~3.77 µg/mL[2] | ~2.93 µg/mL[2] | 1.0 (by definition)[3][4] |
| Vitamin C (Standard) | ~3.12 µg/mL[1][5] | Not specifically found | ~0.20[3] |
Note: The provided values are sourced from different studies and may vary based on specific experimental conditions.
Experimental Protocols
Accurate validation of antioxidant capacity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for three widely accepted assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents and Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (this compound) and standards (Trolox, Vitamin C) at various concentrations
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and standards in the appropriate solvent.
-
Add a specific volume of the test compound or standard solution to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at ~517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound and standards at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to obtain a working solution with an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the test compound or standard solution to the wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at ~734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
-
Reagents and Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (standard)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm
-
-
Procedure:
-
Prepare solutions of the test compound and Trolox standards in phosphate buffer.
-
Add the fluorescein solution to the wells of the black microplate.
-
Add the test compound or Trolox standard to the respective wells.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 1-2 hours).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of Trolox.
-
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of epicatechin's antioxidant activity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Comparative metabolic profiling of Epicatechin pentaacetate and epicatechin
Comparative Metabolic Profiling: Epicatechin vs. Epicatechin Pentaacetate
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the metabolic fates of (-)-epicatechin (EC), a well-studied dietary flavanol, and its synthetic derivative, (-)-epicatechin pentaacetate (EPE). While direct comparative metabolic studies on EPE are limited, its metabolic profile can be largely inferred from its structure as an acetylated prodrug of EC. Acetylation is a common strategy to enhance the bioavailability of polyphenols.[1] This comparison is based on the extensive existing data on EC metabolism and the established biochemical pathways for the deacetylation of acetylated prodrugs.
Introduction to Metabolic Pathways
Upon oral ingestion, (-)-epicatechin undergoes extensive metabolism in two primary phases. The first occurs in the small intestine and liver, where it is subject to phase II metabolic reactions, including glucuronidation, sulfation, and methylation.[2][3] The second phase of metabolism occurs in the colon, where gut microbiota break down the flavanol structure into smaller phenolic compounds and valerolactones.[2][3]
This compound is expected to first undergo deacetylation, a process catalyzed by esterase enzymes present in the intestine and liver, to release free epicatechin. This free epicatechin would then enter the same metabolic pathways as ingested EC. The primary difference in their metabolic profiles would likely be observed in their initial absorption kinetics and the efficiency of epicatechin delivery to the systemic circulation.
Comparative Data on Metabolites
The following table summarizes the major metabolites identified following the oral administration of epicatechin. These same metabolites are anticipated to be formed following the administration of this compound, subsequent to its initial deacetylation.
Table 1: Key Metabolites of (-)-Epicatechin
| Metabolite Class | Specific Metabolites Identified in Plasma & Urine | Site of Formation |
| Structurally Related EC Metabolites (SREMs) | (-)-epicatechin-3'-O-glucuronide, (-)-epicatechin-3'-sulfate, 3'-O-methyl-(-)-epicatechin-5/7-sulfate | Small Intestine, Liver |
| Microbiota-Derived Ring-Fission Metabolites (RFMs) | 5-(hydroxyphenyl)-γ-valerolactones (and their sulfated/glucuronidated conjugates), 5-(hydroxyphenyl)-γ-hydroxyvaleric acids | Colon |
| Other Catabolites | 3-(3'-hydroxyphenyl)hydracrylic acid, 3'-hydroxyhippuric acid, Hippuric acid | Colon, Liver |
Source: Data compiled from multiple human and rodent studies.[2][4][5]
Metabolic Pathway Visualization
The diagram below illustrates the comparative metabolic journey of EC and EPE. EPE acts as a prodrug, releasing EC, which then undergoes extensive phase II metabolism and gut microbiota-dependent degradation.
Caption: Comparative metabolic pathways of Epicatechin (EC) and this compound (EPE).
Experimental Protocols
To conduct a direct comparative metabolic profiling study of epicatechin and this compound, the following experimental protocol is proposed.
In Vivo Animal Study Protocol
-
Animal Model: Male Wistar rats (8-10 weeks old) are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to a standard chow diet and water.
-
Dosing: Animals are divided into three groups (n=6 per group):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2 (EC): (-)-Epicatechin administered orally at a dose of 100 mg/kg body weight.
-
Group 3 (EPE): (-)-Epicatechin pentaacetate administered orally at an equimolar dose to Group 2.
-
-
Sample Collection: Blood samples are collected via the tail vein into heparinized tubes at baseline (0 hr) and at 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma is separated by centrifugation and stored at -80°C. Urine and feces are collected over a 24-hour period using metabolic cages.
-
Sample Preparation:
-
Plasma: Proteins are precipitated by adding three volumes of ice-cold methanol containing an internal standard. After vortexing and centrifugation, the supernatant is collected, dried under nitrogen, and reconstituted for analysis.
-
Urine: Samples are centrifuged, and an aliquot is diluted with water containing an internal standard before analysis.
-
-
Metabolite Analysis (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using mobile phases consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify the parent compounds and their expected metabolites.[6] Transitions for EC, methylated EC, glucuronidated EC, sulfated EC, and various valerolactone metabolites are established using authentic standards where available.[4][5]
-
Experimental Workflow Visualization
The diagram below outlines the key steps in the proposed experimental protocol for the comparative analysis.
Caption: Experimental workflow for comparative metabolic profiling of EC and EPE.
Conclusion
While both epicatechin and this compound are expected to produce a similar profile of systemic metabolites, the use of EPE as a prodrug may alter the pharmacokinetics of epicatechin delivery. The initial deacetylation step is critical and may lead to enhanced stability in the gastrointestinal tract and improved absorption, potentially resulting in higher plasma concentrations of epicatechin and its phase II metabolites. The proposed experimental protocol provides a robust framework for quantifying these differences and elucidating the potential advantages of EPE in drug development.
References
- 1. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of (-)-epicatechin metabolites and their metabolic fate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Epicatechin and Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the anti-inflammatory effects of epicatechin, a naturally occurring flavanol, and its synthetic derivative, epicatechin pentaacetate. While extensive research has elucidated the anti-inflammatory mechanisms of epicatechin, specific experimental data on the anti-inflammatory activity of this compound is limited in publicly available literature. This comparison, therefore, presents a comprehensive overview of epicatechin's effects, supported by experimental data, and discusses the potential implications of acetylation on its bioactivity based on general findings for acetylated flavonoids.
Overview of Anti-inflammatory Effects
Epicatechin has been demonstrated to exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its mechanisms of action primarily involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Quantitative Analysis of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of epicatechin from various in vitro and in vivo studies.
Table 1: Effect of Epicatechin on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration of Epicatechin | % Inhibition of NO Production | Reference |
| 5 µM | Remarkable (p < 0.05) | [2] |
| 25 µM | Remarkable (p < 0.05) | [2] |
| 50 µM | Remarkable (p < 0.05) | [2] |
Table 2: Effect of Epicatechin on Pro-inflammatory Cytokine Production
| Cytokine | Cell/Animal Model | Treatment | Results | Reference |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | 5, 25, 50 µM Epicatechin | Significant inhibition (p < 0.05) | [2] |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | 5, 25, 50 µM Epicatechin | Significant inhibition (p < 0.05) | [2] |
| IL-1β | LPS-stimulated human blood | Up to 20 µM Epicatechin | Concentration-dependent inhibition | [3] |
| IL-1β | LPS-induced acute lung injury in mice | Epicatechin treatment | Suppressed release | |
| IL-6 | LPS-induced acute lung injury in mice | Epicatechin treatment | Suppressed release | |
| TNF-α | LPS-induced acute lung injury in mice | Epicatechin treatment | Suppressed release | |
| IL-6 | Desminopathy patient PBMCs | 12 weeks of Epicatechin consumption | Reduced levels | [4] |
Table 3: Effect of Epicatechin on Pro-inflammatory Enzymes
| Enzyme | Cell/Animal Model | Treatment | Results | Reference |
| iNOS | LPS-induced acute lung injury in mice | Epicatechin treatment | Inhibited mRNA levels | |
| COX-2 | TNBS-induced colitis in rats | 10 and 50 mg/kg Epicatechin | Decreased expression | [5] |
Note on this compound: As of the latest review of scientific literature, no direct quantitative data for the anti-inflammatory effects of this compound on these specific markers (NO, TNF-α, IL-6, iNOS, COX-2) was found. General studies on acetylated flavonoids suggest a potential for enhanced activity, but this remains to be experimentally verified for this compound.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of epicatechin are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.
Epicatechin has been shown to inhibit the activation of the NF-κB pathway at multiple points[6][7]. It can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, epicatechin inhibits the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of several kinases, including p38, JNK, and ERK, which are activated by various extracellular stimuli, including LPS. Activated MAPKs can, in turn, activate transcription factors like AP-1, leading to the production of pro-inflammatory cytokines.
Epicatechin has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK in response to inflammatory stimuli[8][9][10]. By doing so, it downregulates the downstream inflammatory cascade.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory effects of compounds by measuring nitric oxide production in LPS-stimulated macrophages.
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of epicatechin or this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive no LPS.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling Proteins
This protocol outlines the steps to analyze the effect of the compounds on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol Details:
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
Epicatechin demonstrates robust anti-inflammatory properties through the well-documented inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators.
The anti-inflammatory potential of this compound is currently inferred from the general observation that acetylation can enhance the biological activity of flavonoids. This is thought to be due to increased lipophilicity, which may improve cell membrane permeability and bioavailability. However, there is a clear need for direct experimental studies to quantify the anti-inflammatory effects of this compound and to elucidate its precise mechanisms of action.
Future research should focus on:
-
Conducting side-by-side in vitro and in vivo studies to directly compare the anti-inflammatory potency of epicatechin and this compound.
-
Investigating the effects of this compound on the NF-κB and MAPK signaling pathways to determine if it acts via similar or distinct mechanisms compared to its parent compound.
-
Evaluating the pharmacokinetic and pharmacodynamic profiles of this compound to understand if acetylation leads to improved bioavailability and efficacy in vivo.
Such studies will be crucial for determining whether this compound represents a viable and potentially superior alternative to epicatechin for the development of novel anti-inflammatory therapeutics.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel epicatechin derivatives with antioxidant activity modulate interleukin-1beta release in lipopolysaccharide-stimulated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of epicatechin consumption on the inflammatory pathway and mitochondria morphology in PBMC from a R350P desminopathy patient: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel (−)-epicatechin derivatives as potential endothelial GPER agonists: evaluation of biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acendhealth.com [acendhealth.com]
- 10. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-drug Concept of Epicatechin Pentaacetate: A Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, the quest to enhance the bioavailability of promising therapeutic compounds like (-)-epicatechin is of paramount importance. The pro-drug approach, specifically the synthesis of Epicatechin pentaacetate, has been proposed as a strategy to overcome the extensive first-pass metabolism of the parent compound. However, a comprehensive review of published scientific literature reveals a conspicuous absence of in vivo studies in animal models directly validating this concept.
Currently, there are no publicly available experimental data comparing the pharmacokinetics or efficacy of this compound to that of (-)-epicatechin in animal models. This guide, therefore, aims to provide a foundational understanding of the rationale behind the pro-drug strategy by summarizing the known pharmacokinetic and pharmacodynamic properties of (-)-epicatechin. The extensive metabolism of (-)-epicatechin underscores the theoretical advantages of a pentaacetate pro-drug, which is designed to protect the vulnerable hydroxyl groups from rapid conjugation, potentially leading to increased bioavailability and enhanced therapeutic effects.
Understanding (-)-Epicatechin: The Parent Compound
(-)-Epicatechin is a flavonoid abundant in foods like cocoa, green tea, and various fruits.[1] It has garnered significant attention for its potential therapeutic benefits in a range of conditions, including cardiovascular diseases, diabetes, and neurodegenerative disorders.[2][3] These effects are attributed to its ability to modulate various signaling pathways.[3][4]
Key Signaling Pathways of (-)-Epicatechin
(-)-Epicatechin exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for evaluating the potential downstream effects of a more bioavailable pro-drug.
Caption: Key signaling pathways modulated by (-)-epicatechin.
The Rationale for a Pro-drug: Overcoming Metabolic Hurdles
The primary limitation of (-)-epicatechin as a therapeutic agent is its low oral bioavailability due to extensive phase II metabolism in the intestine and liver.[1] Upon oral administration, it is rapidly converted into glucuronidated and sulfated metabolites.[1][5] This metabolic process significantly reduces the concentration of the active parent compound in systemic circulation.
Table 1: Summary of (-)-Epicatechin Metabolism
| Metabolic Process | Location | Resulting Metabolites | Impact on Bioavailability |
| Glucuronidation | Intestinal Mucosa, Liver | (-)-epicatechin-O-glucuronides | Major limitation |
| Sulfation | Liver | (-)-epicatechin-O-sulfates | Major limitation |
| Methylation | Liver, Kidney | 3'-O-methyl-(-)-epicatechin | Formation of active/inactive metabolites |
Data compiled from multiple sources.[1][5]
The pro-drug strategy for this compound involves the acetylation of the five hydroxyl groups of epicatechin. This is hypothesized to:
-
Increase Lipophilicity: Enhancing absorption across the intestinal wall.
-
Protect from First-Pass Metabolism: Shielding the hydroxyl groups from conjugation enzymes.
-
Facilitate Release: Once absorbed, esterases in the plasma and tissues would cleave the acetate groups, releasing the active (-)-epicatechin.
Hypothetical Experimental Workflow for Pro-drug Validation
To validate the pro-drug concept of this compound, a series of preclinical studies in animal models would be necessary. The following workflow outlines a potential experimental design.
Caption: Experimental workflow for pro-drug validation.
Comparative Pharmacokinetics: (-)-Epicatechin in Animal Models
While data for this compound is unavailable, numerous studies have characterized the pharmacokinetics of (-)-epicatechin in various animal models. These data provide a benchmark against which a pro-drug would need to demonstrate improvement.
Table 2: Pharmacokinetic Parameters of (-)-Epicatechin in Animal Models
| Animal Model | Dose | Tmax (h) | Cmax (µM) | Bioavailability (%) | Reference |
| Rat | 172 µmol/kg (oral) | ~1 | ~5 (total metabolites) | Not reported | [1] |
| Rabbit | 50 mg/kg (oral) | Variable | Low | ~4 | [2] |
Note: Cmax values often represent the sum of metabolites, as the concentration of the free form is typically very low.
Experimental Protocols for Future Studies
For researchers planning to investigate the pro-drug concept of this compound, the following methodologies, adapted from studies on (-)-epicatechin, can serve as a template.
Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Dosing: Oral gavage of equimolar doses of (-)-epicatechin and this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood Sampling: Collection of blood samples from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into heparinized tubes.
-
Sample Preparation: Plasma separation by centrifugation, followed by protein precipitation and solid-phase extraction. For total epicatechin measurement, enzymatic hydrolysis with β-glucuronidase and sulfatase is required.
-
Analytical Method: Quantification of (-)-epicatechin and its metabolites using a validated LC-MS/MS method.
Efficacy Study (e.g., in a model of hypertension)
-
Animal Model: Spontaneously hypertensive rats (SHR).
-
Treatment Groups:
-
Vehicle control
-
(-)-Epicatechin (e.g., 10 mg/kg/day)
-
This compound (equimolar dose)
-
-
Duration: Daily oral administration for 4 weeks.
-
Efficacy Endpoints:
-
Blood pressure measurement (tail-cuff method).
-
Assessment of endothelial function (e.g., aortic ring relaxation studies).
-
Measurement of plasma nitric oxide (NO) levels.
-
Analysis of inflammatory markers (e.g., TNF-α, IL-6) in plasma or tissues.
-
Conclusion
The pro-drug concept of this compound holds significant theoretical promise for enhancing the therapeutic potential of (-)-epicatechin by improving its oral bioavailability. However, the lack of direct experimental evidence from in vivo animal studies is a critical knowledge gap. Future research focusing on comparative pharmacokinetic and pharmacodynamic studies is essential to validate this concept and pave the way for potential clinical applications. The experimental frameworks and baseline data for (-)-epicatechin presented in this guide offer a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of (-)-epicatechin and (-)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Analysis of the Neuroprotective Effects of Different Epicatechin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of various epicatechin derivatives. The information presented is collated from preclinical studies and aims to provide an objective overview supported by experimental data to aid in research and development efforts in the field of neurodegenerative diseases.
Introduction to Epicatechin and its Derivatives
Epicatechin (EC) is a natural flavanol found in foods such as cocoa, green tea, and various fruits. It has garnered significant attention for its potential health benefits, particularly its antioxidant and neuroprotective properties. The neuroprotective effects of epicatechin are attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in cell survival and death. Beyond its parent form, epicatechin is metabolized into various derivatives, and several synthetic and semi-synthetic analogs have also been investigated. This guide focuses on comparing the neuroprotective efficacy of epicatechin with its prominent derivatives, including Epigallocatechin (EGC), Epicatechin Gallate (ECG), and Epigallocatechin-3-Gallate (EGCG), as well as its in vivo metabolites.
Comparative Neuroprotective Efficacy
The neuroprotective potential of epicatechin derivatives is often linked to their chemical structure, particularly the presence of hydroxyl groups on the B-ring and a galloyl moiety at the 3-position of the C-ring. These structural features significantly influence their antioxidant capacity and their ability to interact with cellular signaling molecules.
Structure-Activity Relationship
Studies on the structure-activity relationship of flavan-3-ols have revealed several key insights. The galloylated catechins, such as ECG and EGCG, generally exhibit stronger antioxidant and neuroprotective effects than their non-galloylated counterparts like EC and EGC. This is often attributed to the additional hydroxyl groups provided by the galloyl moiety, which enhances their radical scavenging capabilities. Furthermore, research on procyanidins, which are oligomers of catechin and epicatechin, suggests that the degree of polymerization is positively correlated with their neuroprotective effects[1].
In Vitro and In Vivo Evidence
A meta-analysis of in vivo rodent studies has demonstrated that epicatechin administration significantly improves cognitive performance in models of cognitive impairment.[2][3][4] These beneficial effects are associated with enhanced antioxidant defense mechanisms and a reduction in neuroinflammation.[2][3][4] In vitro studies have shown that epicatechin and its metabolite, 3'-O-methyl epicatechin, can protect neurons from cell death induced by oxidative stress.[5] Comparative studies indicate that EGCG is often more potent than EC in its neuroprotective actions, which include reducing the production of beta-amyloid and suppressing tau phosphorylation.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the neuroprotective effects of different epicatechin derivatives. It is important to note that experimental conditions, such as cell types, animal models, and concentrations of neurotoxic agents, can vary between studies, which may influence the absolute values.
Table 1: Comparative Antioxidant Activity of Epicatechin Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| Epicatechin (EC) | FRAP | Lower than methylated derivatives | [5] |
| ABTS radical scavenging | Lower than methylated derivatives | [5] | |
| 3'-O-methyl-epicatechin | FRAP | Higher than EC | [5] |
| ABTS radical scavenging | Higher than EC | [5] | |
| 4'-O-methyl-epicatechin | FRAP | Higher than EC | [5] |
| ABTS radical scavenging | Higher than EC | [5] | |
| Epigallocatechin (EGC) | ROS reduction (10 µM) | Significant decrease | [7] |
| Epigallocatechin-3-gallate (EGCG) | ROS reduction (10 µM) | Significant decrease | [7] |
Table 2: Comparative Neuroprotective Effects of Epicatechin Derivatives in In Vitro Models
| Compound | Cell Line | Neurotoxic Insult | Endpoint | Result | Reference |
| Epicatechin (EC) | Cortical Neurons | Oxygen-Glucose Deprivation | Cell Viability | Increased by 40.2% | [8] |
| SH-SY5Y | 6-OHDA | Cell Viability | Protective effect | [3][4] | |
| Epicatechin Gallate (ECG) | SH-SY5Y | Rotenone | Cell Viability | Enhanced neuroprotection | [9] |
| Epigallocatechin-3-gallate (EGCG) | SH-SY5Y | 6-OHDA | Cell Death | Significantly attenuated | [10] |
| BV2 Microglia | Beta-amyloid | Cytotoxicity | Effectively ameliorated | [11] | |
| 3'-O-methyl-epicatechin | Cortical Neurons | Oxidative Stress | ERK1/2 Phosphorylation | Comparable to EC | [12] |
| Epicatechin-5-O-β-d-glucuronide | Cortical Neurons | Oxidative Stress | ERK1/2 Phosphorylation | No significant effect | [12] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of epicatechin and its derivatives are mediated through the modulation of several key intracellular signaling pathways. These pathways are central to regulating cellular responses to oxidative stress, inflammation, and apoptosis.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like epicatechin derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD). Several studies have demonstrated that epicatechin exerts its neuroprotective effects through the activation of the Nrf2 pathway.[8][13][14]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation. Activation of this pathway by growth factors or certain bioactive compounds, including some epicatechin derivatives, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a range of downstream targets that promote cell survival by inhibiting apoptosis and promoting the expression of pro-survival genes. For instance, EGCG has been shown to increase neuronal survival in adult hippocampal neurogenesis through the PI3K/Akt pathway.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to assess the neuroprotective effects of epicatechin derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Pre-treat the cells with various concentrations of the epicatechin derivative for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 6-hydroxydopamine, rotenone, or beta-amyloid) to the wells and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of neuroprotection.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel and running electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The available evidence strongly suggests that epicatechin and its derivatives possess significant neuroprotective properties. The structure of these compounds, particularly the presence of a galloyl group and the degree of polymerization, plays a crucial role in their efficacy. Galloylated catechins like EGCG and ECG, along with oligomeric procyanidins, appear to be the most potent neuroprotective agents among the studied derivatives. Their mechanisms of action are multifaceted, involving the activation of the Nrf2/ARE and PI3K/Akt signaling pathways, which enhance the cellular antioxidant defense and promote cell survival. While in vivo metabolites like 3'-O-methyl-epicatechin retain neuroprotective activity, further research is needed to fully elucidate the comparative potency of the full spectrum of epicatechin derivatives and their metabolites in clinically relevant models. This guide provides a foundational comparison to inform future research and drug development in the pursuit of effective therapies for neurodegenerative diseases.
References
- 1. Structure–Activity Relationship of Oligomeric Flavan-3-ols: Importance of the Upper-Unit B-ring Hydroxyl Groups in the Dimeric Structure for Strong Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relationships between biological activities and structure of flavan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Enhanced Neuroprotective Effects of Epicatechin Gallate Encapsulated by Bovine Milk-Derived Exosomes against Parkinson's Disease through Antiapoptosis and Antimitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective molecular mechanisms of (-)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of epigallocatechin-3-gallate against beta-amyloid-induced oxidative and nitrosative cell death via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Green tea compound epigallo-catechin-3-gallate (EGCG) increases neuronal survival in adult hippocampal neurogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis and Purification of Epicatechin Pentaacetate
For researchers and professionals in drug development, the synthesis and purification of key compounds like Epicatechin pentaacetate, a fully acetylated derivative of the natural flavonoid epicatechin, is a critical process. The reproducibility of this process is paramount for ensuring consistent product quality and reliable experimental outcomes. This guide provides a comparative overview of common methods for the synthesis and purification of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection and implementation.
Synthesis of this compound: A Comparison of Methods
The most common and straightforward method for synthesizing this compound is through the acetylation of (-)-Epicatechin using acetic anhydride. This reaction can be effectively catalyzed by a base, typically pyridine. An alternative approach involves microwave-assisted synthesis, which can offer significant advantages in terms of reaction time.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Conventional Acetylation | Microwave-Assisted Acetylation |
| Starting Material | (-)-Epicatechin | (-)-Epicatechin |
| Reagents | Acetic Anhydride, Pyridine | Acetic Anhydride, Imidazole (catalyst) |
| Solvent | Pyridine (acts as solvent and catalyst) | Acetonitrile or solvent-free |
| Reaction Time | 12 - 24 hours | 10 - 30 minutes |
| Typical Yield | 85 - 95% | 90 - 98%[1] |
| Key Advantages | Well-established, simple setup | Rapid synthesis, potentially higher yields, greener approach[1][2] |
| Key Disadvantages | Long reaction time, use of noxious pyridine | Requires specialized microwave reactor |
Purification Strategies for this compound
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and residual solvents. The two most effective and widely used purification techniques are silica gel column chromatography and crystallization.
Table 2: Comparison of Purification Methods for this compound
| Parameter | Silica Gel Column Chromatography | Crystallization |
| Principle | Differential adsorption of compounds onto a solid stationary phase. | Differential solubility of the compound in a solvent system at varying temperatures. |
| Typical Solvents | Mobile phase: Gradient of ethyl acetate in n-hexane or chloroform/methanol mixtures. | Ethyl acetate, ethanol, or mixtures with water. |
| Achievable Purity | > 98% | > 99% |
| Typical Yield | 70 - 85% | 60 - 80% |
| Key Advantages | Effective for separating complex mixtures and removing polar impurities. | Can yield highly pure crystalline product, scalable. |
| Key Disadvantages | Can be time-consuming and require large volumes of solvent. | Product loss in the mother liquor, may require optimization of solvent system. |
Experimental Protocols
Synthesis Protocol: Conventional Acetylation
-
Dissolution: Dissolve (-)-Epicatechin (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (at least 5 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 50% ethyl acetate in n-hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purification Protocol 2: Crystallization
-
Dissolution: Dissolve the crude or partially purified this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Workflow and Pathway Visualizations
To provide a clearer understanding of the processes and the underlying chemical logic, the following diagrams have been generated.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Epicatechin Pentaacetate
Physicochemical and Hazard Data
Based on available data for epicatechin pentaacetate and its parent compound, the following information has been compiled to guide safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₁₁ | CymitQuimica |
| Molecular Weight | 500.45 g/mol | CymitQuimica |
| Appearance | Solid | CymitQuimica |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |
Experimental Protocols
Currently, no specific experimental protocols regarding the disposal of this compound are published. The following disposal procedures are based on general best practices for the disposal of non-halogenated organic laboratory waste and the known hazards of the substance.
Disposal Procedures
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended to avoid inhalation of dust particles.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed container designated for "non-halogenated solid organic waste."
-
This includes any contaminated items such as weighing paper, gloves, and paper towels.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the entire solution should be disposed of as "non-halogenated liquid organic waste."
-
Collect in a labeled, sealed, and appropriate solvent waste container.
-
Do not mix with halogenated solvents or other incompatible waste streams.
-
Step 3: Labeling and Storage
-
Clearly label the waste container with "this compound Waste" and list any solvents used.
-
Indicate the approximate amount of waste in the container.
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from heat, sparks, and open flames.
Step 4: Professional Disposal
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information for this compound.
-
Never dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Epicatechin Pentaacetate
Hazard Identification and Risk Assessment
Epicatechin pentaacetate is a crystalline solid, and like its precursor, it should be handled with care to avoid dust formation and exposure[4]. The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Potential Hazards of Parent Compound ((-)-Epicatechin):
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. This includes protection for the eyes, face, hands, and body[5].
Recommended Personal Protective Equipment:
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | ANSI Z87.1 or EN 166 | To protect against dust particles and splashes[6]. |
| Face Shield | - | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | ASTM F739 or EN 374 | To prevent skin contact and irritation. Check for tears or holes before use[7]. |
| Body Protection | Laboratory Coat | - | To protect skin and clothing from contamination[8]. |
| Chemical-resistant apron | - | Recommended when mixing or loading to protect against splashes and spills[5]. | |
| Respiratory Protection | NIOSH-approved filtering facepiece respirator (e.g., N95) or a half-mask respirator with a particulate filter | - | To prevent inhalation of dust particles, especially when handling the powder outside of a fume hood[7][9][10]. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Carefully weigh the required amount of this compound, avoiding the creation of dust clouds.
-
-
Dissolution and Use:
-
This compound is soluble in organic solvents such as DMSO and dimethylformamide[4]. When dissolving, add the solvent slowly to the powder to prevent splashing.
-
If working with aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO before diluting with the buffer[4].
-
Avoid direct contact with the solution.
-
-
Storage:
Disposal Plan:
-
Chemical Waste: All waste containing this compound, including unused material and contaminated solutions, must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash[1].
-
Contaminated Materials: Used gloves, weigh paper, and other contaminated disposable materials should be placed in a designated, sealed hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. fishersci.com [fishersci.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. blog.gooddayswork.ag [blog.gooddayswork.ag]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
